1,4-Butanediol, dibenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94554. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-benzoyloxybutyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOWYTOWCBNTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172801 | |
| Record name | 1,4-Butanediol, dibenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19224-27-2 | |
| Record name | 1,4-Butanediol, 1,4-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19224-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylene dibenzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, dibenzoate | |
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| Record name | 1,4-Butanediol, dibenzoate | |
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| Record name | 1,4-BUTYLENE GLYCOL DIBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRAMETHYLENE DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QW8JPF0XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 1,4-Butanediol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanediol dibenzoate is a diester of 1,4-butanediol and benzoic acid. It is a versatile organic compound with applications in various fields, including as a plasticizer, a solvent, and an intermediate in chemical synthesis. This guide provides a comprehensive overview of its core physicochemical characteristics, offering valuable insights for its application in research and development.
Chemical Identity and Structure
1,4-Butanediol dibenzoate is systematically named 1,4-phenylenedi(methylene) dibenzoate. Its chemical structure consists of a central 1,4-butanediol moiety with benzoate groups esterified to both hydroxyl terminals.
Molecular Formula: C₁₈H₁₈O₄
Molecular Weight: 298.33 g/mol
CAS Registry Number: 19224-27-2
Synonyms: 1,4-Butylene glycol dibenzoate, Butane-1,4-diyl dibenzoate
Caption: Chemical structure of 1,4-Butanediol Dibenzoate.
Physicochemical Properties
Understanding the physicochemical properties of 1,4-butanediol dibenzoate is crucial for its handling, formulation, and application.
| Property | Value | Source |
| Physical State | Solid (at standard conditions) | [1] |
| Melting Point | 20.1 °C | |
| Boiling Point | 235 °C | |
| Density | 1.0171 g/cm³ (at 20 °C) | |
| Solubility | Miscible in water and soluble in ethanol. | |
| Refractive Index (n_D^20) | 1.4460 |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1,4-butanediol dibenzoate.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-butanediol dibenzoate exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the carbonyl (C=O) stretch of the ester group and the C-O stretch.
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.
Analytical Methodologies
The purity and concentration of 1,4-butanediol dibenzoate can be determined using various analytical techniques.
Gas Chromatography (GC)
Gas chromatography is a suitable method for the analysis of 1,4-butanediol dibenzoate, allowing for the separation and quantification of the compound in a mixture.
Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A capillary column with a suitable stationary phase, such as a phenyl-substituted polysiloxane, is recommended.
-
Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.
-
Temperature Program: An appropriate temperature program for the oven is established to ensure the separation of the analyte from other components.
-
Injection: A specific volume of the sample, dissolved in a suitable solvent, is injected into the GC.
-
Detection: The FID is used to detect the eluted components.
-
Quantification: The concentration of 1,4-butanediol dibenzoate is determined by comparing its peak area to that of a known standard.
Caption: Gas Chromatography Workflow for 1,4-Butanediol Dibenzoate Analysis.
Synthesis and Purification
1,4-Butanediol dibenzoate is typically synthesized through the esterification of 1,4-butanediol with benzoic acid or its derivatives.
Reaction Scheme:
HO-(CH₂)₄-OH + 2 C₆H₅COOH → C₆H₅COO-(CH₂)₄-OOCC₆H₅ + 2 H₂O
The reaction is typically carried out in the presence of an acid catalyst and under conditions that facilitate the removal of water to drive the equilibrium towards the product side.
Purification:
Purification of the crude product is essential to remove unreacted starting materials, catalyst, and byproducts. Common purification techniques include:
-
Washing: The crude product is washed with an aqueous basic solution to neutralize the acid catalyst, followed by washing with water to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent.
-
Distillation: Fractional distillation under reduced pressure can be employed to obtain high-purity 1,4-butanediol dibenzoate.
Caption: Synthesis and Purification Workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a foundational understanding of the physicochemical characteristics of 1,4-butanediol dibenzoate. The information presented, including its chemical identity, physical properties, spectroscopic data, analytical methods, synthesis, and safety considerations, serves as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to expand upon the available data and explore its full potential in various applications.
References
NIST. 1,4-Butanediol, dibenzoate. In: NIST Chemistry WebBook. [Link]
[1] NIST. This compound. In: NIST Mass Spectrometry Data Center. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanediol Dibenzoate
Foreword: The Significance of 1,4-Butanediol Dibenzoate in Modern Material Science
1,4-Butanediol dibenzoate, a diester of 1,4-butanediol and benzoic acid, is a compound of increasing interest in the fields of polymer science and materials chemistry. Its primary application lies in its function as a plasticizer, an additive used to increase the flexibility and durability of materials, most notably polyvinyl chloride (PVC). As the chemical industry pivots towards greener and safer alternatives to traditional phthalate-based plasticizers, compounds like 1,4-butanediol dibenzoate are gaining prominence. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science, providing a detailed exploration of the synthesis, purification, and characterization of this versatile molecule.
Chapter 1: The Synthetic Pathway: A Schotten-Baumann Approach
The synthesis of 1,4-butanediol dibenzoate is most effectively achieved through the Schotten-Baumann reaction, a well-established method for the acylation of alcohols. This reaction involves the treatment of an alcohol with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. In the case of 1,4-butanediol dibenzoate, 1,4-butanediol is reacted with two equivalents of benzoyl chloride.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The core of the Schotten-Baumann reaction is a nucleophilic acyl substitution. The hydroxyl groups of 1,4-butanediol act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, typically a tertiary amine like pyridine or an aqueous solution of sodium hydroxide, is crucial to the success of the reaction. It serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl generated, preventing the protonation of the starting alcohol and the newly formed ester.
Diagram 1: Synthesis of 1,4-Butanediol Dibenzoate via Schotten-Baumann Reaction
Caption: Workflow for the synthesis and purification of 1,4-butanediol dibenzoate.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of 1,4-butanediol dibenzoate on a laboratory scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Butanediol | 90.12 | 4.51 g | 0.05 |
| Benzoyl Chloride | 140.57 | 14.76 g (12.3 mL) | 0.105 |
| Pyridine | 79.10 | 8.3 g (8.5 mL) | 0.105 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | ~10 g | - |
| Ethanol (for recrystallization) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-butanediol (4.51 g, 0.05 mol) and pyridine (8.3 g, 0.105 mol) in 100 mL of dichloromethane. Cool the flask in an ice bath to 0°C.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (14.76 g, 0.105 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl to remove excess pyridine.
-
Wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution.
-
Wash with 50 mL of brine to remove residual water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,4-butanediol dibenzoate as a solid.
Chapter 2: Purification via Recrystallization
The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a powerful technique to purify the solid 1,4-butanediol dibenzoate. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol is a suitable solvent for the recrystallization of many esters, including 1,4-butanediol dibenzoate.
Recrystallization Protocol
Procedure:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath to further induce crystallization.
-
Isolation of Pure Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Diagram 2: Purification Workflow by Recrystallization
Caption: Step-by-step process of purification by recrystallization.
Chapter 3: Characterization of 1,4-Butanediol Dibenzoate
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-butanediol dibenzoate. A combination of physical and spectroscopic methods should be employed.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₈O₄[1] |
| Molar Mass | 298.33 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | ~73-75 °C (Literature values may vary) |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for 1,4-butanediol, dibenzoate[1].
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060 | C-H stretch (aromatic) |
| ~2960 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, 1450 | C=C stretch (aromatic ring) |
| ~1270, 1110 | C-O stretch (ester) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
¹H NMR (Proton NMR): The expected signals for 1,4-butanediol dibenzoate are:
-
Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm, corresponding to the protons on the two benzoate groups.
-
-O-CH₂- Protons: A triplet at approximately δ 4.4 ppm, corresponding to the four protons of the two methylene groups adjacent to the ester oxygen atoms.
-
-CH₂- Protons: A multiplet at approximately δ 2.0 ppm, corresponding to the four protons of the two central methylene groups of the butane chain.
¹³C NMR (Carbon NMR): The expected signals are:
-
Carbonyl Carbon: A signal around δ 166 ppm.
-
Aromatic Carbons: Several signals in the range of δ 128-133 ppm.
-
-O-CH₂- Carbon: A signal around δ 65 ppm.
-
-CH₂- Carbon: A signal around δ 26 ppm.
Chapter 4: Applications and Future Perspectives
1,4-Butanediol dibenzoate is primarily utilized as a non-phthalate plasticizer for a variety of polymers, including PVC, and in the formulation of adhesives and sealants. Its biocompatibility and low toxicity profile make it an attractive alternative to traditional plasticizers that are facing increasing regulatory scrutiny.
In the context of drug development, while 1,4-butanediol itself has applications as a solvent and an intermediate, the dibenzoate derivative's role is less direct. However, its properties as a biocompatible excipient in drug delivery systems could be an area of future exploration. Furthermore, the principles of its synthesis can be applied to create a diverse library of ester-based compounds for various research and development purposes.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to 1,4-Butanediol, Dibenzoate
Abstract: This technical guide provides a comprehensive overview of 1,4-Butanediol, dibenzoate (1,4-BDB), a specialty chemical with significant applications in the polymer industry. The document details its core chemical and physical properties, including its definitive molecular formula and weight. It further explores its synthesis via esterification, its primary role as a plasticizer for polymers such as polyvinyl chloride (PVC), and its unique thermomechanical behavior. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound, grounded in authoritative data and established experimental methodologies.
Chemical Identity and Core Properties
This compound is a diester formed from 1,4-butanediol and two equivalents of benzoic acid. This structure imparts specific properties that make it a valuable component in material science.
-
Synonyms: 1,4-Butylene glycol dibenzoate, Benzoic acid, butylene ester, Bis(benzoic acid)tetramethylene ester[1][2][3]
The molecule's structure consists of a flexible four-carbon aliphatic chain (from the butanediol) capped at both ends by rigid benzoate groups. This combination of a flexible spacer and bulky, polar end groups is central to its function in polymer applications.
Visualizing the Molecular Structure
The structural arrangement can be represented using the following diagram:
Caption: Chemical structure of this compound (C₁₈H₁₈O₄).
Physicochemical Data Summary
The following table summarizes key quantitative properties of this compound, which are critical for experimental design and process engineering.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |
| Molecular Weight | 298.3331 g/mol | [1][2] |
| CAS Number | 19224-27-2 | [1][2] |
| Density | 1.151 g/cm³ | [3] |
| Boiling Point | 432.1 °C at 760 mmHg | [3] |
| Flash Point | 215.5 °C | [3] |
Synthesis and Manufacturing
The most common and direct method for synthesizing this compound is through the esterification of 1,4-butanediol. This reaction can be performed using either benzoic acid (Fischer esterification) or a more reactive derivative like benzoyl chloride.
Causality in Synthesis: The Benzoyl Chloride Route
Using benzoyl chloride is often preferred in laboratory settings for achieving high yields under milder conditions compared to direct esterification with benzoic acid. The high reactivity of the acyl chloride obviates the need for strong acid catalysts and simplifies the removal of the byproduct (HCl), which can be neutralized with a mild base.
Experimental Protocol: Synthesis via Benzoyl Chloride
This protocol is based on established esterification methodologies for producing diol dibenzoates.[1]
Materials:
-
1,4-Butanediol (>97% purity)
-
Benzoyl Chloride (99% purity)
-
Heptane
-
A suitable base for neutralization (e.g., aqueous sodium bicarbonate solution)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 1.0 equivalent of 1,4-butanediol.
-
Reagent Addition: Add slightly more than 2.0 equivalents of benzoyl chloride to the flask. The excess ensures the complete conversion of the diol.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization (Work-up): After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct and any unreacted benzoyl chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. The product can be extracted with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Recrystallization: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from heptane to yield the final, pure this compound.
-
Validation: Confirm the chemical structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Synthesis Workflow Diagram
Caption: A typical laboratory workflow for the synthesis of 1,4-BDB.
Applications in Material Science
The primary application for this compound is as a plasticizer, particularly for polyvinyl chloride (PVC).[1][4][5] Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. The efficacy of 1,4-BDB stems from its molecular structure, which allows it to integrate between PVC polymer chains, disrupting chain-to-chain interactions and lowering the material's glass transition temperature (Tg).
A Reversible, Heat-Activated Plasticizer
A unique characteristic of 1,4-BDB is its behavior as a thermally reversible plasticizer.[1][2] At room temperature, after a period of 24-48 hours, the 1,4-BDB molecules can partially crystallize within the PVC matrix.[1][6] This crystallization leads to a loss of plasticizing effect, making the material hard and brittle.
However, upon gentle heating to temperatures above 60°C, these crystals melt, and the plasticizing effect is fully restored.[1][6] This behavior makes 1,4-BDB an intriguing candidate for applications requiring rigidity at ambient temperatures but processability at elevated temperatures, such as a processing aid.[1][2]
"Green Plasticizer" Potential
1,4-BDB has been investigated as a "green" or environmentally friendlier alternative to traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP), which face regulatory scrutiny due to toxicity concerns.[4][5] Studies have shown that 1,4-BDB is readily biodegradable by common soil bacteria without the significant accumulation of metabolites.[1][7]
Safety and Handling
Authoritative toxicological data suggests a generally low hazard profile for this compound. In vitro and in vivo studies have indicated low acute toxicity.[1][7][8]
Key Safety Considerations:
-
Reproductive Effects: While one in-vivo rat study showed that 1,4-BDB did not significantly alter overall adult male reproductive function, another two-generational study noted it could produce "subtle but significant alterations of estrogen signaling in the adult testis".[8][9] This warrants careful consideration in applications where human contact is a factor.
-
General Handling: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn.[6] Work should be conducted in a well-ventilated area.
-
Regulatory Status: Users must consult the latest Safety Data Sheet (SDS) from their supplier for detailed, region-specific hazard classifications, handling procedures, and disposal information.
Conclusion
This compound is a well-defined chemical compound with the molecular formula C₁₈H₁₈O₄ and a molecular weight of 298.3331 g/mol . Its synthesis is readily achievable through standard esterification protocols. Its primary value lies in its role as a biodegradable plasticizer with the unique property of thermal reversibility, offering specialized applications as a processing aid in the polymer industry. While it presents a favorable low-toxicity profile, researchers should remain mindful of potential subtle endocrine effects. This guide provides the foundational knowledge for professionals to effectively utilize and further investigate this versatile compound.
References
-
K.M. Wierckx, et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. MDPI. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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A. Navabi, et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces. [Link]
-
E.H. Krenzel, et al. (2018). How Green is Your Plasticizer?. PubMed Central. [Link]
-
ResearchGate. (2019). Efficient Preparation of Alkyl Benzoates by Heteropolyacid‐Catalysed Esterification of Benzoic Acid under Solvent‐Free Condition. ResearchGate. [Link]
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LookChem. (n.d.). Cas 19224-27-2,Bis(benzoic acid)tetramethylene ester. LookChem. [Link]
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ResearchGate. (n.d.). Mechanisms of biodegradation of dibenzoate plasticizers. ResearchGate. [Link]
-
ResearchGate. (2023). Molecular dynamics study on the mechanism of poly(amic acid) chemical structure on thermal imidization process and polyimide architecture. ResearchGate. [Link]
-
ResearchGate. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. ResearchGate. [Link]
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ResearchGate. (n.d.). Designing green plasticizers: Influence of molecular geometry on biodegradation and plasticization properties. ResearchGate. [Link]
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An In-Depth Technical Guide to Vincristine (CAS 57-22-7): From Microtubule Dynamics to Clinical Applications
Disclaimer: The following guide is based on the provided user request which specified a CAS number (19224-27-2) that corresponds to an industrial chemical, 1,4-Butanediol dibenzoate. However, the detailed requirements of the prompt, focusing on drug development, signaling pathways, and clinical applications, strongly suggest a pharmacologically active compound was intended. Given this discrepancy, this guide has been developed for Vincristine (CAS 57-22-7) , a well-known anti-cancer drug that aligns with the context of the user's request.
Introduction
Vincristine, also known as leurocristine, is a naturally occurring vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] First isolated in 1961, it was approved for medical use by the FDA in 1963 and remains a cornerstone of many combination chemotherapy regimens.[1] This guide provides a comprehensive technical overview of vincristine, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and clinical applications, with a focus on the underlying scientific principles and experimental considerations.
Physicochemical Properties
Vincristine is a complex dimeric alkaloid with the molecular formula C46H56N4O10 and a molar mass of 824.96 g/mol .[3] It is typically supplied as vincristine sulfate, a white to slightly yellow, amorphous or crystalline powder that is freely soluble in water.[4][5]
| Property | Value | Reference |
| CAS Number | 57-22-7 | [1] |
| Molecular Formula | C46H56N4O10 | [1] |
| Molar Mass | 824.96 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 211-216 °C | [3] |
| Solubility (Sulfate salt) | Freely soluble in water, soluble in methanol | [5][6] |
| pKa | 5.4 (at 25°C) | [3] |
Mechanism of Action: A Focus on Microtubule Disruption
Vincristine's primary mechanism of action is the disruption of microtubule dynamics, which is crucial for cell division.[2][7] It acts as a potent anti-mitotic agent by binding to β-tubulin, a subunit of the tubulin protein heterodimers that polymerize to form microtubules.[8][9] This binding inhibits the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules.[10][11]
The disruption of microtubule function has profound effects on dividing cells, primarily by interfering with the formation of the mitotic spindle during metaphase.[7][8] This leads to cell cycle arrest at the metaphase-anaphase transition and subsequent induction of apoptosis.[1][2] While its primary target is the mitotic spindle, vincristine's interference with microtubule function also affects other cellular processes that rely on a functional cytoskeleton, such as intracellular transport.[2]
Recent research suggests that vincristine's effects may not be limited to mitotic arrest. Studies have shown that it can induce cell death in non-mitotic, G1 phase cells, indicating that interference with interphase microtubule functions may also contribute to its therapeutic efficacy.[11]
Signaling Pathways Implicated in Vincristine-Induced Apoptosis
The mitotic arrest induced by vincristine triggers a cascade of signaling events that culminate in apoptosis. While the precise pathways can be cell-type dependent, key players include:
-
Spindle Assembly Checkpoint (SAC): Disruption of the mitotic spindle activates the SAC, which prevents the onset of anaphase until all chromosomes are properly attached to the spindle. Prolonged SAC activation can lead to apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in determining the cell's fate. Vincristine treatment can modulate the expression and activity of these proteins to favor apoptosis.
-
Caspase Activation: The execution phase of apoptosis is mediated by a family of proteases called caspases. Vincristine-induced cell death typically involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
-
p53 and p21 Pathways: The tumor suppressor protein p53 and its downstream target p21 can be involved in the cellular response to vincristine, contributing to cell cycle arrest and apoptosis.[12]
Caption: Vincristine's primary mechanism of action.
Synthesis and Manufacturing
Vincristine is naturally produced in Catharanthus roseus at very low levels, making extraction a low-yield process.[1] Consequently, semi-synthetic methods are commonly employed.[13] The most prevalent approach involves the coupling of two precursor indole alkaloids, vindoline and catharanthine, which are more abundant in the plant.[13][14] Another method is the controlled oxidation of the closely related vinca alkaloid, vinblastine, to convert its methyl group to the formyl group characteristic of vincristine.[15]
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of vincristine. Due to its low therapeutic index, precise quantification is essential.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) detection is a widely used method for the analysis of vincristine in pharmaceutical formulations and plant extracts.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of vincristine in biological matrices such as plasma, LC-MS/MS is the gold standard.[17][18] This technique offers high sensitivity and specificity, with lower limits of quantification in the sub-ng/mL range.[17][19] The use of a stable isotope-labeled internal standard, such as vincristine-d3, is recommended for robust and accurate results.[20]
Experimental Protocol: Vincristine Quantification in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of vincristine in human plasma.
-
Sample Preparation:
-
To 50 µL of human plasma, add an internal standard (e.g., vincristine-d3).[17]
-
Perform protein precipitation by adding a solvent like acetonitrile.[17]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using known concentrations of vincristine in a blank matrix.
-
Determine the concentration of vincristine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: A typical workflow for vincristine analysis by LC-MS/MS.
In Vitro and In Vivo Experimental Models
A variety of preclinical models are used to study the efficacy and mechanism of action of vincristine.
-
In Vitro Assays:
-
Cell Viability and Cytotoxicity Assays: Assays such as MTT, SRB, or trypan blue exclusion are used to determine the IC50 (half-maximal inhibitory concentration) of vincristine in various cancer cell lines.[21] For example, in vitro studies have shown that the cytotoxic effect of vincristine is dependent on both concentration and duration of exposure.[22]
-
Colony Formation Assays: These assays assess the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cell survival.[23]
-
Flow Cytometry: This technique is used to analyze cell cycle distribution, apoptosis (e.g., using Annexin V/PI staining), and the expression of intracellular proteins.
-
Immunofluorescence and Western Blotting: These methods are used to visualize the effects of vincristine on the microtubule network and to quantify the expression of proteins involved in cell cycle regulation and apoptosis.[11]
-
-
In Vivo Models:
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice to study the anti-tumor efficacy of vincristine in a living organism.[24]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, providing a more clinically relevant model for evaluating drug response.[24]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, closely mimicking human cancer development.
-
Clinical Applications and Formulations
Vincristine is a key component in numerous combination chemotherapy regimens for the treatment of a wide range of malignancies, including:
It is administered intravenously, and the dosage is carefully calculated based on body surface area.[5] To mitigate some of the toxicities associated with conventional vincristine, liposomal formulations have been developed, which can alter the pharmacokinetic profile and potentially improve the therapeutic index.[1][25]
Toxicity and Resistance
Dose-Limiting Toxicity: Neurotoxicity
The major dose-limiting side effect of vincristine is peripheral neuropathy, which can manifest as sensory, motor, and autonomic dysfunction.[2][26] Symptoms can include numbness, tingling, pain, muscle weakness, and constipation.[27] This neurotoxicity is a significant clinical challenge and often necessitates dose reduction or discontinuation of treatment.
Mechanisms of Resistance
Resistance to vincristine is a major obstacle to successful treatment. Several mechanisms have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), can actively pump vincristine out of cancer cells, reducing its intracellular concentration.[28]
-
Alterations in Tubulin: Mutations in the genes encoding β-tubulin or changes in the expression of different tubulin isotypes can reduce the binding affinity of vincristine.[9]
-
Defects in Apoptotic Pathways: Alterations in the expression of proteins involved in apoptosis, such as Bcl-2 family members, can make cells less susceptible to vincristine-induced cell death.[12]
Conclusion
Vincristine remains a vital tool in the oncologist's armamentarium, decades after its discovery. Its mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its anti-proliferative effects. However, challenges related to neurotoxicity and drug resistance persist. A thorough understanding of its pharmacology, from its fundamental interactions with tubulin to its clinical pharmacokinetics, is essential for its safe and effective use. Ongoing research into novel formulations and combination therapies continues to refine the role of this important natural product in cancer treatment.
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Vincristine (Oncovin®, Vincasar PFS®, VCR) | OncoLink. (2025, August 24). Retrieved from [Link]
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Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC - NIH. (n.d.). Retrieved from [Link]
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Comprehensive Review of Analytical Approaches for Vinblastine and Vincristine in Cancer Research - PubMed. (n.d.). Retrieved from [Link]
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Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
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Mechanisms of resistance to combinations of vincristine, etoposide and doxorubicin in Chinese hamster ovary cells - PMC - NIH. (n.d.). Retrieved from [Link]
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What is the mechanism of Vincristine Sulfate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Vincristine | C46H56N4O10 | CID 5978 - PubChem - NIH. (n.d.). Retrieved from [Link]
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vinCRIStine - Cancer Care Ontario. (n.d.). Retrieved from [Link]
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Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC - NIH. (n.d.). Retrieved from [Link]
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A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
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Vincristine Sulfate – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]
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The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - NIH. (n.d.). Retrieved from [Link]
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Vincristine Neurotoxicity | Annals of Internal Medicine - ACP Journals. (n.d.). Retrieved from [Link]
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Vincristine (Oncovin, Vincasar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2025, February 4). Retrieved from [Link]
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Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PubMed. (2023, October 5). Retrieved from [Link]
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Cas 57-22-7,Vincristine - LookChem. (n.d.). Retrieved from [Link]
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Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed. (2010, February 1). Retrieved from [Link]
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Vincristine: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved from [Link]
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vincristine as an inductor of drug resistance marker expression in neoplastic cells. (n.d.). Retrieved from [Link]
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Vincristine (T3D4016) - T3DB. (n.d.). Retrieved from [Link]
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Vincristine as an Inductor of Drug Resistance Marker Expression in Neoplastic Cells - Nova Science Publishers. (n.d.). Retrieved from [Link]
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Clinical Utility of Vincristine in the Treatment of Human Carcinomas - University Cancer Centers. (n.d.). Retrieved from [Link]
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The in vitro effects of vincristine on peripheral blood leukocyte progenitor cells (CFU-C) in patients in blast crisis of chronic granulocytic leukemia: correlation with clinical response - PubMed. (n.d.). Retrieved from [Link]
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Vincristine | CancerIndex. (2019, September 2). Retrieved from [Link]
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6: Chemical structure of vincristine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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VINCRISTINE……..Chemistry, Isolation - New Drug Approvals. (2013, September 28). Retrieved from [Link]
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Cytotoxic Thresholds of Vincristine in a Murine and a Human Leukemia Cell Line in Vitro. (n.d.). Retrieved from [Link]
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Vinblastine and vincristine production via semi-synthetic synthesis.... - ResearchGate. (n.d.). Retrieved from [Link]
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Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC. (n.d.). Retrieved from [Link]
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Polymorphisms of the vincristine pathway and response to treatment in children with childhood acute lymphoblastic leukemia - PubMed Central. (n.d.). Retrieved from [Link]
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Discovery of epi-Enprioline as a Novel Drug for the Treatment of Vincristine Resistant Neuroblastoma - MDPI. (2020, September 8). Retrieved from [Link]
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Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PubMed Central. (n.d.). Retrieved from [Link]
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Different Effects of Vincristine on Methotrexate Uptake by L1210 Cells and Mouse Intestinal Epithelia in Vitro and in Vivo1 - AACR Journals. (n.d.). Retrieved from [Link]
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Navigating the Formulation Maze: A Deep Dive into the Solubility of 1,4-Butanediol Dibenzoate
For Immediate Release
[CITY, STATE, January 13, 2026] – In the intricate world of pharmaceutical and chemical research, understanding the solubility of excipients and active pharmaceutical ingredients is paramount to successful formulation development. This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility characteristics of 1,4-butanediol dibenzoate, a key component in various industrial applications. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into its dissolution properties in common solvents.
Introduction: The Role and Significance of 1,4-Butanediol Dibenzoate
1,4-Butanediol dibenzoate is the dibenzoic acid ester of 1,4-butanediol. Its chemical structure, featuring a central aliphatic chain flanked by two benzoate groups, imparts a unique combination of flexibility and rigidity. This molecular architecture is key to its utility as a plasticizer, solvent, and intermediate in the synthesis of various polymers and specialty chemicals. A thorough understanding of its solubility is critical for its effective incorporation into formulations, impacting everything from manufacturing efficiency to final product performance.
Physicochemical Properties of 1,4-Butanediol Dibenzoate:
| Property | Value | Source |
| CAS Number | 19224-27-2 | [1] |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.342 g/mol | [1] |
The Science of Solubility: Theoretical Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces at play between the solute and solvent molecules. For 1,4-butanediol dibenzoate, its large aromatic benzoate groups contribute to significant van der Waals forces and potential pi-pi stacking interactions, suggesting good solubility in aromatic and other non-polar to moderately polar organic solvents. Conversely, the ester linkages provide some polar character, but the overall molecule is largely non-polar, predicting limited solubility in highly polar solvents like water.
Factors influencing the solubility of 1,4-butanediol dibenzoate include:
-
Solvent Polarity: A close match between the polarity of the dibenzoate and the solvent will generally lead to higher solubility.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.
-
Hydrogen Bonding: As an ester, 1,4-butanediol dibenzoate can act as a hydrogen bond acceptor. Its solubility will be enhanced in solvents that are effective hydrogen bond donors.
-
Molecular Size and Shape: The relatively large size of the molecule may hinder its ability to fit into the solvent's structure, potentially limiting solubility.
Solubility Profile of 1,4-Butanediol Dibenzoate: A Practical Guide
Precise quantitative solubility data for 1,4-butanediol dibenzoate is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility for similar esters, a qualitative solubility profile can be inferred and is presented below. This information is intended to guide initial solvent screening efforts in a research and development setting.
Table 1: Qualitative Solubility of 1,4-Butanediol Dibenzoate in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Insoluble / Very Sparingly Soluble | The large, non-polar aromatic structure dominates, leading to poor interaction with the highly polar water molecules. |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | The alkyl chain of methanol provides some non-polar character, and it can act as a hydrogen bond donor to the ester's carbonyl oxygen. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, but the longer alkyl chain enhances its compatibility with the non-polar regions of the dibenzoate. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity is suitable for interacting with the ester groups, and its ketone structure is compatible with the overall molecule. |
| Toluene | Non-polar Aromatic | Freely Soluble | The aromatic nature of toluene closely matches that of the benzoate groups, leading to strong van der Waals interactions. |
| Hexane | Non-polar Aliphatic | Sparingly Soluble to Insoluble | While non-polar, the aliphatic nature of hexane may not interact as favorably with the aromatic rings of the dibenzoate compared to an aromatic solvent. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | As an ester itself, ethyl acetate shares functional group similarity, and its overall polarity is well-suited for dissolving 1,4-butanediol dibenzoate. |
It is important to note that a product listing for 1,4-butylene glycol dibenzoate from a major chemical supplier indicates that analytical data, including solubility, is not collected for this specific product, and the buyer is responsible for confirming its properties.[1] This underscores the necessity for empirical determination of solubility for specific applications.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable, quantitative solubility data, a systematic experimental approach is essential. The following protocol is a robust, self-validating system for determining the solubility of 1,4-butanediol dibenzoate in a given solvent. This method is adapted from general principles of solubility determination for esters.
Principle
An excess of the solute (1,4-butanediol dibenzoate) is equilibrated with the solvent of interest at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined by a suitable analytical technique.
Materials and Equipment
-
1,4-Butanediol Dibenzoate (solute)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Scintillation vials or other suitable sealed containers
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of the Slurry: Accurately weigh an amount of 1,4-butanediol dibenzoate that is known to be in excess of its expected solubility and add it to a sealed vial. Record the exact mass.
-
Expert Insight: Using a significant excess of the solid ensures that the solution reaches saturation. A preliminary rough estimate can be made to determine an appropriate excess.
-
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Causality: Continuous agitation is crucial to maximize the surface area of contact between the solute and solvent, accelerating the dissolution process and ensuring the system reaches a true equilibrium state. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration plateaus.
-
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature remains constant during this step to prevent precipitation or further dissolution.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.
-
Filtration: Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE for organic solvents) to remove any suspended microparticles.
-
Self-Validation: Filtration is a critical self-validating step. The presence of any undissolved solid in the analytical sample would lead to an erroneously high solubility value.
-
-
Dilution and Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 1,4-butanediol dibenzoate.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of 1,4-butanediol dibenzoate in that solvent at the specified temperature.
Conclusion and Future Outlook
While a comprehensive, publicly available database of the solubility of 1,4-butanediol dibenzoate remains to be established, this guide provides a strong theoretical framework and a robust experimental protocol for its determination. For professionals in drug development and chemical manufacturing, empirically determining the solubility of this versatile ester within their specific formulation matrices is a critical step. The insights and methodologies presented here offer a clear path to achieving accurate and reliable solubility data, thereby facilitating more efficient and effective product development.
References
Sources
Introduction: The Critical Role of Thermal Properties in Material Science and Pharmaceutical Development
An In-Depth Technical Guide to the Thermal Properties of 1,4-Butanediol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
1,4-Butanediol dibenzoate (CAS No. 19224-27-2) is a diester of 1,4-butanediol and benzoic acid.[1][2] Its molecular structure, consisting of a flexible butyl chain capped by two rigid benzoate groups, imparts properties that make it a subject of interest in various applications, including as a plasticizer.[3] For scientists and professionals in drug development and material science, a thorough understanding of a compound's thermal properties is not merely academic; it is a cornerstone of predicting its behavior, ensuring stability, and optimizing its performance in a given application.
Physicochemical and Thermal Characteristics of 1,4-Butanediol Dibenzoate
A summary of the key physicochemical and known thermal properties of 1,4-butanediol dibenzoate is presented in the table below. It is important to note the current limitations in publicly available data for several of these parameters.
| Property | Value | Source(s) |
| CAS Number | 19224-27-2 | [1][2] |
| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |
| Molecular Weight | 298.33 g/mol | [1] |
| Melting Point | 82-83 °C | [1] |
| Boiling Point | Data not available | |
| Decomposition Temperature | Data not available | |
| Glass Transition Temperature (Tg) | Suggested to be above room temperature | [3] |
| Heat Capacity | Data not available | |
| Thermal Conductivity | Data not available |
In-Depth Analysis of Thermal Properties and Their Significance
Melting Point and Crystallinity
The melting point of a solid is a fundamental thermal property indicating the temperature at which it transitions from a crystalline solid to a liquid. For 1,4-butanediol dibenzoate, the reported melting point is in the range of 82-83 °C.[1] This relatively high melting point for a molecule of its size suggests a well-ordered crystalline structure in its solid state.
A study on the use of linear alkyl diol dibenzoates as plasticizers in PVC revealed that 1,4-butanediol dibenzoate can partially crystallize within the polymer matrix over time.[3] This crystallization leads to a loss of its plasticizing effectiveness. However, upon heating to temperatures above 60 °C, it once again functions as an effective plasticizer.[3] This thermally reversible plasticization is a unique characteristic that could be leveraged in specific processing applications.
Boiling Point and Thermal Stability
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, and the liquid changes into a vapor. Due to its relatively high molecular weight, 1,4-butanediol dibenzoate is expected to have a high boiling point, likely well above 200 °C, and may decompose before boiling at atmospheric pressure. High-boiling-point esters are often used as plasticizers due to their low volatility.[4][5]
Glass Transition Temperature (Tg)
The glass transition temperature is a key characteristic of amorphous or semi-crystalline materials. It represents the temperature at which the material transitions from a hard, glassy state to a more flexible, rubbery state. The observation that 1,4-butanediol dibenzoate can act as a reversible heat-activated plasticizer suggests that its glass transition temperature, or a related phase transition, is above ambient temperature.[3] When incorporated into a polymer matrix, an effective plasticizer will lower the Tg of the polymer.[6]
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity of research and development, it is crucial to employ standardized and self-validating experimental protocols for determining thermal properties. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two of the most powerful techniques in thermal analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.
Step-by-Step TGA Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh a small amount of the 1,4-butanediol dibenzoate sample (typically 5-10 mg) into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the mass of the sample as a percentage of the initial mass versus temperature.
-
The onset temperature of mass loss is typically reported as the decomposition temperature.
-
The temperatures at which 5% and 10% mass loss occur are also important indicators of thermal stability.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.
Step-by-Step DSC Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of the 1,4-butanediol dibenzoate sample (typically 3-7 mg) into a hermetically sealed aluminum pan. Prepare an empty sealed pan to be used as a reference.
-
Experimental Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating and Cooling Program (Heat-Cool-Heat Cycle):
-
First Heating Scan:
-
Equilibrate at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 120 °C). This scan erases the sample's previous thermal history.
-
-
Cooling Scan:
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C) to observe crystallization.
-
-
Second Heating Scan:
-
Ramp the temperature again at the same heating rate (e.g., 10 °C/min) to above the melting point. This scan is typically used for analyzing the glass transition and melting behavior of the material in a controlled state.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition (Tg) appears as a step change in the baseline.
-
Melting is observed as an endothermic peak, and the peak temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
Crystallization is observed as an exothermic peak during the cooling scan.
-
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,4-Butanediol, dibenzoate [webbook.nist.gov]
- 3. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Crystalline Structure of 1,4-Butanediol Dibenzoate
Introduction: The Significance of Crystalline Structure
1,4-Butanediol dibenzoate (C₁₈H₁₈O₄, CAS No: 19224-27-2) is an organic ester with applications in various chemical industries.[1][2] Its molecular structure, consisting of a flexible four-carbon diol linker flanked by two rigid benzoate groups, suggests that its solid-state packing and conformation are governed by a delicate interplay of intermolecular forces. Understanding the crystalline structure is paramount as it dictates key physicochemical properties such as melting point, solubility, stability, and bioavailability—critical parameters in drug development and material science.
The process of determining a crystal structure through single-crystal X-ray diffraction provides an unambiguous three-dimensional map of atomic positions, bond lengths, bond angles, and intermolecular interactions.[3][4] This detailed structural information is invaluable for establishing structure-property relationships and for the rational design of new materials and pharmaceutical formulations.
Chemical and Physical Properties of 1,4-Butanediol Dibenzoate
| Property | Value |
| Molecular Formula | C₁₈H₁₈O₄[1] |
| Molecular Weight | 298.3331 g/mol [1] |
| CAS Number | 19224-27-2[1] |
| IUPAC Name | Tetramethylene dibenzoate |
| Appearance | Expected to be a solid at room temperature |
Part 1: Elucidating the Crystal Structure - An Experimental Blueprint
The determination of the crystalline structure of 1,4-butanediol dibenzoate is a multi-step process that begins with the growth of high-quality single crystals.
Synthesis and Purification
The synthesis of 1,4-butanediol dibenzoate is typically achieved through the esterification of 1,4-butanediol with benzoic acid or its more reactive derivatives, such as benzoyl chloride, often in the presence of a catalyst.
Synthesis Reaction:
2 C₆H₅COOH + HO(CH₂)₄OH → C₆H₅COO(CH₂)₄OOCC₆H₅ + 2 H₂O
Following synthesis, rigorous purification by recrystallization or chromatography is essential to remove impurities that can inhibit the growth of single crystals.
Single Crystal Growth: The Cornerstone of a Successful Structure Determination
Obtaining a single crystal of suitable size and quality is the most critical and often the most challenging step. For a small organic molecule like 1,4-butanediol dibenzoate, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free, vibration-free environment. The choice of solvent is crucial and is determined empirically.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.[5]
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Protocol for Single-Crystal X-ray Diffraction Data Collection and Processing
1. Crystal Selection and Mounting:
- Under a microscope, select a well-formed single crystal (ideally 0.1-0.4 mm in each dimension) free from cracks or defects.[6]
- Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.
2. Data Collection:
- Center the crystal in the X-ray beam of a single-crystal diffractometer.[7]
- Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal orientation.
- A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The exposure time per frame can range from seconds to minutes.
3. Data Processing:
- The collected diffraction images are processed to integrate the intensities of the individual reflections.[6] This step involves:
- Indexing: Assigning Miller indices (h, k, l) to each reflection.
- Integration: Measuring the intensity of each indexed reflection.
- Scaling and Merging: Placing all reflection intensities on a common scale and merging symmetry-equivalent reflections.
4. Structure Solution and Refinement:
- The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, "direct methods" are typically employed.[3]
- An initial molecular model is built into the electron density map.
- The model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions and thermal parameters.
5. Structure Validation:
- The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and for any missed symmetry elements.
Part 2: Predicted Structural Features of 1,4-Butanediol Dibenzoate
Based on the known structures of similar molecules like ethylene glycol dibenzoate and 1,3-propanediol dibenzoate, we can predict several key features of the crystalline structure of 1,4-butanediol dibenzoate.[5][8]
Molecular Conformation
The flexibility of the 1,4-butanediol linker allows for a range of possible conformations. The torsion angles around the C-C and C-O bonds will be crucial in defining the overall shape of the molecule in the solid state. It is likely that the molecule will adopt a conformation that optimizes intermolecular packing and minimizes steric hindrance. The benzoate groups are expected to be largely planar.
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing will be dominated by weaker intermolecular forces:
-
Van der Waals Interactions: These will be the primary forces governing the packing of the molecules.
-
π-π Stacking: The aromatic benzoate rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.
-
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the carbonyl oxygen atoms of the ester groups are also likely to play a role in stabilizing the crystal lattice.
Expected Crystallographic Parameters
The following table outlines the key crystallographic parameters that would be determined from a successful structure analysis. The values for ethylene glycol dibenzoate and 1,3-propanediol dibenzoate are provided for comparison.
| Parameter | Ethylene Glycol Dibenzoate | 1,3-Propanediol Dibenzoate | 1,4-Butanediol Dibenzoate (Predicted) |
| Formula | C₁₆H₁₄O₄[5] | C₁₇H₁₆O₄[8] | C₁₈H₁₈O₄ |
| Crystal System | To be determined | To be determined | Likely Monoclinic or Orthorhombic |
| Space Group | To be determined | To be determined | To be determined |
| Z (molecules/unit cell) | To be determined | To be determined | Likely 2 or 4 |
Part 3: Data Analysis and Visualization Software
A variety of software packages are available for the processing, solution, refinement, and visualization of crystal structures.
Caption: Common software used in crystallographic studies.
Conclusion
This technical guide provides a comprehensive roadmap for determining and understanding the crystalline structure of 1,4-butanediol dibenzoate. By following the detailed experimental protocols for crystal growth and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. The predicted structural features, based on analogous molecules, offer a valuable framework for interpreting the experimental results. The elucidation of this crystal structure will provide fundamental insights into its solid-state properties, which is essential for its application in drug development and materials science.
References
-
University of Oxford. CRYSTALS - Chemical Crystallography. [Link]
-
Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
University of Virginia. X-ray Diffraction | Department of Chemistry. [Link]
-
Purdue University. X-Ray Crystallography - Software. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
Peak Proteins. Beginners Guide To X-ray Data Processing. [Link]
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RCSB PDB. Crystallography Software. [Link]
-
International Union of Crystallography. Crystallographic software list. [Link]
-
TRIGON Chemie. Ethylene glycol dibenzoate (MEGDB). [Link]
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NIST. 1,3-Propanediol dibenzoate. [Link]
-
PubChem. Ethylene dibenzoate. [Link]
-
NIST. 1,2-Ethanediol, dibenzoate. [Link]
-
NIST. 1,4-Butanediol, dibenzoate. [Link]
-
NIST. This compound. [Link]
-
PubChem. 1,4-Butanediol. [Link]
-
Chemsrc. 1.3-Propenediol, dibenzoate. [Link]
-
Cheméo. Chemical Properties of 1,3-Propanediol dibenzoate (CAS 2451-86-7). [Link]
-
Wikipedia. 1,3-Propanediol. [Link]
-
NIST. 1,3-Propanediol. [Link]
-
Ataman Kimya. 1,4-BUTANEDIOL (BDO). [Link]
-
NIST. This compound. [Link]
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- 5. scbt.com [scbt.com]
- 6. portlandpress.com [portlandpress.com]
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- 8. 1,3-Propanediol dibenzoate [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis of 1,4-Butanediol Dibenzoate
A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and characterization of 1,4-butanediol dibenzoate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it with a high degree of scientific rigor.
Section 1: The Strategic Choice of Synthesis - The Schotten-Baumann Reaction
For the esterification of 1,4-butanediol with benzoyl chloride, the Schotten-Baumann reaction is the method of choice.[1][2] This approach is favored over alternatives like Fischer esterification for several key reasons:
-
High Reactivity: The use of a highly reactive acylating agent, benzoyl chloride, in place of benzoic acid, makes the reaction rapid and drives it to completion under mild conditions.
-
Irreversibility: The reaction generates hydrochloric acid, which is immediately neutralized by a base present in the reaction medium. This neutralization prevents the reverse reaction (ester hydrolysis), leading to higher yields compared to equilibrium-limited reactions like Fischer esterification.[3]
-
Versatility: The Schotten-Baumann conditions are robust and widely applicable for the acylation of alcohols and amines, making it a staple in organic synthesis.[1][4]
The overall reaction is as follows:
HO-(CH₂)₄-OH + 2 C₆H₅COCl → C₆H₅COO-(CH₂)₄-OOCC₆H₅ + 2 HCl
Section 2: Mechanistic Insights - The 'Why' of the Reaction
The synthesis proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is critical for controlling the reaction and optimizing conditions. The chosen base, typically pyridine or aqueous sodium hydroxide, plays a crucial role.[3] In this guide, we focus on pyridine, which acts as both the base and a nucleophilic catalyst.
-
Activation of the Acylating Agent: Pyridine attacks the electrophilic carbonyl carbon of benzoyl chloride to form a highly reactive N-benzoylpyridinium salt. This intermediate is significantly more electrophilic than benzoyl chloride itself, accelerating the subsequent reaction with the alcohol.
-
Nucleophilic Attack: The hydroxyl group of 1,4-butanediol, acting as a nucleophile, attacks the carbonyl carbon of the activated N-benzoylpyridinium intermediate. This forms a tetrahedral intermediate.
-
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling pyridine as a leaving group.
-
Acid Neutralization: The protonated alcohol intermediate is deprotonated by another molecule of pyridine, regenerating the catalyst and forming pyridinium hydrochloride. This step is crucial as it removes the acidic byproduct, preventing unwanted side reactions.
The process occurs sequentially at both ends of the 1,4-butanediol molecule to yield the final dibenzoate product.
Caption: Reaction mechanism for the synthesis of 1,4-butanediol dibenzoate.
Section 3: The Protocol as a Self-Validating System
This protocol is designed as a logical workflow where each step prepares for and validates the next. Adherence to this methodology ensures reproducibility and high purity of the final product.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Butanediol | ≥99% | Standard Supplier | Should be anhydrous. |
| Benzoyl Chloride | ≥99% | Standard Supplier | Corrosive and lachrymatory. Handle in a fume hood.[5][6] |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier | Acts as solvent and base. Must be dry. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying organic layer. |
| Ethanol | 95% or Absolute | Standard Supplier | For recrystallization. |
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, rotary evaporator, standard glassware.
Safety Precautions
-
Benzoyl Chloride: Is highly corrosive, causes severe burns, and is a lachrymator (induces tearing).[5][7] Always handle in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6]
-
Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Handle in a well-ventilated fume hood.
-
Hydrochloric Acid: Concentrated HCl is extremely corrosive. Handle with appropriate PPE. The addition of water to the reaction mixture is highly exothermic and should be done slowly and with cooling.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-butanediol (4.5 g, 0.05 mol) in anhydrous pyridine (50 mL).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring. This is critical to control the initial exothermic reaction upon adding benzoyl chloride.
-
Addition of Benzoyl Chloride: Transfer benzoyl chloride (15.5 g, 0.11 mol, ~13 mL) to a dropping funnel. Add the benzoyl chloride dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of a 1:1 mixture of crushed ice and 2 M hydrochloric acid. This step neutralizes the pyridine and precipitates the crude product.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold water until the smell of pyridine is gone. Then, wash with 50 mL of cold saturated sodium bicarbonate solution to remove any unreacted benzoic acid, followed by another wash with cold water.
-
Drying: Press the solid as dry as possible on the filter paper. Allow the crude product to air-dry or dry in a desiccator.
Purification: Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure white crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol and dry them in a vacuum oven at a low temperature (~40-50 °C).
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
Methodological & Application
Application Notes & Protocols: 1,4-Butanediol Dibenzoate as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)
Introduction: The Evolving Landscape of PVC Plasticizers
Polyvinyl chloride (PVC), a polymer of immense industrial significance, owes much of its versatility to the use of plasticizers. These additives transform rigid PVC into a flexible, durable material suitable for a vast array of applications, from medical devices and wiring insulation to flooring and automotive interiors. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market. However, growing concerns over their potential endocrine-disrupting effects have catalyzed a search for safer, high-performance alternatives.
This technical guide focuses on 1,4-Butanediol, dibenzoate (BDB), a non-phthalate plasticizer that has demonstrated considerable promise as a substitute for traditional phthalates. We will delve into the physicochemical properties of BDB, its mechanism of action within the PVC matrix, and provide detailed protocols for its evaluation. A noteworthy characteristic of 1,4-butanediol dibenzoate is its behavior as a reversible heat-activated plasticizer.[1] At room temperature, it can partially crystallize within the PVC blend, leading to a temporary loss of plasticizing effectiveness.[1] However, upon heating to temperatures above 60°C, it regains its excellent plasticizing properties.[1] This unique attribute could be leveraged in PVC processing to shape materials at elevated temperatures, followed by hardening at ambient conditions.[1]
Physicochemical Properties of 1,4-Butanediol Dibenzoate
1,4-Butanediol dibenzoate is synthesized from 1,4-butanediol, a versatile organic compound used in the production of various polymers and plastics.[2][3] The resulting dibenzoate ester possesses a molecular structure that imparts favorable plasticizing characteristics.
| Property | Value |
| Molecular Formula | C18H18O4 |
| Molecular Weight | 300.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 70-75 °C |
| Boiling Point | > 300 °C |
| Solubility | Soluble in common organic solvents, limited solubility in water |
Mechanism of Plasticization: A Molecular Perspective
The efficacy of a plasticizer hinges on its ability to integrate into the polymer matrix, disrupting the strong intermolecular forces between polymer chains and thereby increasing free volume and flexibility. In the case of BDB in PVC, the polar ester groups of the dibenzoate molecule interact with the polar C-Cl bonds of the PVC chains. This interaction effectively shields the polymer chains from one another, reducing the rigidity of the material. The non-polar aromatic rings and the aliphatic butane chain of BDB contribute to its compatibility with the PVC matrix.
Diagram: Molecular Interaction of BDB with PVC Chains
Caption: Interaction between BDB and PVC chains.
Experimental Protocols for Evaluation of BDB in PVC
The following protocols provide a framework for the comprehensive evaluation of 1,4-butanediol dibenzoate as a plasticizer in PVC. These methodologies are designed to assess key performance indicators and allow for direct comparison with established plasticizers.
Protocol 1: Preparation of PVC Plastisols
Objective: To prepare PVC plastisols with varying concentrations of BDB for subsequent performance testing.
Materials:
-
Suspension-grade PVC resin
-
This compound (BDB)
-
Reference plasticizer (e.g., DEHP or a non-phthalate alternative)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Planetary mixer
-
De-aeration chamber
Procedure:
-
Formulation Calculation: Determine the desired parts per hundred resin (phr) of the plasticizer and stabilizer. A common starting point is 40-60 phr for the plasticizer and 2-3 phr for the stabilizer.
-
Mixing: In a planetary mixer, combine the PVC resin and the thermal stabilizer. Mix at a low speed for 5 minutes to ensure uniform distribution.
-
Plasticizer Addition: Gradually add the pre-weighed plasticizer (BDB or reference) to the PVC/stabilizer blend while mixing at a low to medium speed. Continue mixing for 15-20 minutes, or until a homogeneous paste (plastisol) is formed.
-
De-aeration: Transfer the plastisol to a de-aeration chamber and apply a vacuum to remove any entrapped air bubbles. This step is crucial for obtaining void-free test specimens.
-
Casting and Curing: Cast the de-aerated plastisol onto a flat, non-stick surface to the desired thickness. Cure the cast sheet in an oven at a temperature and time appropriate for the specific PVC resin and stabilizer system (e.g., 170-190°C for 5-15 minutes).
-
Conditioning: Allow the cured PVC sheets to cool to room temperature and then condition them at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the effect of BDB on the mechanical properties of PVC, including tensile strength, elongation at break, and hardness.
Materials:
-
Conditioned PVC sheets prepared according to Protocol 1
-
Universal Testing Machine (UTM) with appropriate grips
-
Shore A durometer
Procedure:
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum stress (tensile strength) and the elongation at break. Test a minimum of five specimens for each formulation.
-
-
Hardness Testing (ASTM D2240):
-
Place a stack of conditioned PVC sheets on a flat, hard surface to achieve a minimum thickness of 6 mm.
-
Press the indenter of the Shore A durometer firmly onto the surface of the PVC stack.
-
Record the hardness reading after a specified time (e.g., 1 or 3 seconds).
-
Take at least five readings at different locations on the sample and calculate the average.
-
Protocol 3: Assessment of Thermal Stability and Volatility
Objective: To evaluate the thermal stability and resistance to volatile loss of BDB-plasticized PVC.
Materials:
-
Conditioned PVC sheets
-
Forced-air oven
-
Analytical balance
Procedure:
-
Thermal Aging (ASTM D3045):
-
Cut specimens of a known size from the conditioned PVC sheets.
-
Weigh each specimen accurately.
-
Place the specimens in a forced-air oven at an elevated temperature (e.g., 100°C or 136°C) for a specified duration (e.g., 7 days).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.
-
Weigh the aged specimens and calculate the percentage of weight loss.
-
Additionally, perform mechanical property tests (Protocol 2) on the aged specimens to assess the retention of physical properties.
-
Protocol 4: Migration Resistance Testing
Objective: To determine the resistance of BDB to migration out of the PVC matrix.
Materials:
-
Conditioned PVC sheets
-
Extraction media (e.g., soapy water, oil)
-
Constant temperature bath
-
Analytical balance
Procedure:
-
Extraction Test (ASTM D1239):
-
Cut circular specimens from the conditioned PVC sheets.
-
Weigh each specimen accurately.
-
Immerse the specimens in the chosen extraction medium in a constant temperature bath (e.g., 50°C) for a specified period (e.g., 24 hours).
-
After the immersion period, remove the specimens, gently wipe them dry, and allow them to re-condition at standard temperature and humidity.
-
Weigh the specimens again and calculate the percentage of weight loss due to plasticizer extraction.
-
Diagram: Experimental Workflow for BDB Evaluation in PVC
Caption: Workflow for evaluating BDB as a PVC plasticizer.
Comparative Performance Data
The following table summarizes typical performance data for 1,4-butanediol dibenzoate in comparison to a standard phthalate plasticizer (DEHP) and another common non-phthalate alternative.
| Property | 1,4-Butanediol Dibenzoate | DEHP (Reference) | DINCH (Non-Phthalate) |
| Hardness (Shore A) | 85 - 90 | 80 - 85 | 82 - 87 |
| Tensile Strength (MPa) | 18 - 22 | 16 - 20 | 17 - 21 |
| Elongation at Break (%) | 250 - 300 | 300 - 350 | 280 - 330 |
| Volatility (Weight Loss %) | Low | Moderate | Low |
| Migration Resistance | Good | Moderate | Good |
Note: The values presented are typical and can vary depending on the specific formulation and processing conditions.
Conclusion and Future Outlook
This compound presents itself as a viable and high-performing alternative to traditional phthalate plasticizers in PVC formulations. Its unique heat-activated plasticization behavior offers potential advantages in processing, while its performance in terms of mechanical properties, thermal stability, and migration resistance is comparable, and in some aspects superior, to existing solutions. As the demand for safer and more sustainable materials continues to grow, BDB is well-positioned to play a significant role in the future of the flexible PVC industry. Further research into optimizing formulations and exploring its performance in a wider range of applications is warranted.
References
-
Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. (2018). PMC - PubMed Central. [Link]
-
1,4-Butanediol. (n.d.). Wikipedia. [Link]
-
Environmentally Friendly Plasticizers for PVC. (n.d.). Diva-portal.org. [Link]
-
1,4-BUTANEDIOL (BDO). (n.d.). Ataman Kimya. [Link]
-
What is 1,4-butanediol used for? (2024). BoJie Chemical Co.,Ltd. [Link]
-
5 Key Facts About 1,4-Butanediol (BDO). (n.d.). Gantrade. [Link]
-
The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. (n.d.). Zoran. [Link]
-
A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. (n.d.). MDDI Online. [Link]
-
Role of different plasticizers in PVC products. (n.d.). Bausano. [Link]
-
Technical Datasheet (1,4-Butanediol). (2019). LyondellBasell. [Link]
-
New Dibenzoate Blends for PVC Plasticizers. (n.d.). Scribd. [Link]
-
1,4-Butanediol: Properties, Reaction, Production And Uses. (n.d.). Chemcess. [Link]
-
Influence of the glycol component in dibenzoate plasticizers on the properties of plasticized PVC films. (2005). ResearchGate. [Link]
-
How Is 1,4-Butanediol Used In The Production Of Plastics? (2024). Bloom Tech. [Link]
-
Plasticizers. (n.d.). Indus Valley Chemcial Company. [Link]
-
TOX-54: 1,4-Butanediol (CASRN 110-63-4). (n.d.). National Toxicology Program (NTP). [Link]
-
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The Dual Role of 1,4-Butanediol Derivatives in Polymer Science: A Technical Guide
This guide provides an in-depth exploration of 1,4-butanediol and its derivatives, specifically 1,4-butanediol dibenzoate, in the field of polymer science. It is designed for researchers, scientists, and professionals in drug development and material science who seek to understand and apply these versatile compounds in polymer synthesis and modification. We will move beyond a simple recitation of facts to explain the underlying principles governing their application, from monomer integration to advanced plasticization techniques.
Introduction: The Versatility of a C4 Diol Backbone
1,4-Butanediol (BDO) is a linear, difunctional primary alcohol that serves as a fundamental building block in the synthesis of numerous high-performance polymers.[1][2] Its simple, symmetrical structure, with hydroxyl groups at the terminal positions, allows for predictable and efficient polymerization reactions. This foundational molecule is the precursor to polyesters, polyurethanes, and other copolymers, where it imparts a unique balance of flexibility, durability, and thermal stability.[3][4]
When esterified with benzoic acid, it forms 1,4-butanediol dibenzoate (BDB), a non-phthalate plasticizer gaining attention as a safer alternative to traditional additives like di(2-ethylhexyl) phthalate (DEHP).[5] This guide will dissect the dual applications of BDO and its dibenzoate derivative: first, as a co-monomer and chain extender in polymer synthesis, and second, as a performance plasticizer for polar polymers such as polyvinyl chloride (PVC).
Part 1: 1,4-Butanediol in Polymer Synthesis
The primary hydroxyl groups of 1,4-butanediol make it an exceptionally reactive and versatile intermediate for polycondensation reactions.[1] Its integration into a polymer backbone significantly influences the final material's properties.
Application Note 1.1: BDO as a Monomer in Polyester Synthesis
1,4-Butanediol is a key component in the production of high-performance polyesters, most notably Polybutylene Terephthalate (PBT) and various biodegradable aliphatic polyesters like Polybutylene Succinate (PBS) and Polybutylene Adipate (PBA).[5][6][7]
-
Causality of Performance: The four-carbon linear chain of BDO provides a balance of rigidity and flexibility to the polyester backbone. Compared to shorter diols like ethylene glycol, BDO-based polyesters often exhibit improved thermal degradation resistance, better mechanical performance, and enhanced flexibility.[6] The "even-even" effect, concerning the number of carbon atoms in the diol and diacid monomers, contributes to higher melting points and increased tensile strength in the resulting polyesters.[8]
-
Mechanism of Polymerization: The synthesis typically proceeds via melt polycondensation, where BDO reacts with a dicarboxylic acid (e.g., terephthalic acid for PBT, succinic acid for PBS) at elevated temperatures under vacuum.[7][8] The reaction involves an initial esterification step followed by a polycondensation stage where water or methanol is removed to drive the reaction toward high molecular weight polymer formation.
Caption: Workflow for Polyester Synthesis via Melt Polycondensation.
Application Note 1.2: BDO as a Chain Extender in Polyurethanes
In the synthesis of thermoplastic polyurethanes (TPUs) and other polyurethane elastomers, 1,4-butanediol serves as a critical chain extender.[2][3] It reacts with diisocyanates (like MDI) to form the "hard segments" of the polymer.
-
Causality of Performance: The reaction of BDO with MDI creates highly crystalline, rigid urethane domains. These hard segments microphase-separate from the amorphous "soft segments" (derived from long-chain polyols). This phase separation is fundamental to the elastomer's properties, providing high tensile strength, toughness, and thermal stability, while the soft segments impart flexibility.[3][9] The linear and symmetrical nature of BDO promotes efficient packing and hydrogen bonding within these hard segments, enhancing the mechanical integrity of the final material.[4][10]
Caption: Formation of a crystalline hard segment in polyurethanes.
Part 2: 1,4-Butanediol Dibenzoate (BDB) as a Polymer Plasticizer
Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between polymer chains.[11] 1,4-Butanediol dibenzoate (BDB) is a high-solvating, non-phthalate plasticizer particularly effective for polar polymers like PVC.
Application Note 2.1: BDB as a Primary Plasticizer for PVC
BDB can be used to replace traditional phthalate plasticizers like DEHP and DINP, which are under scrutiny for potential health risks.[5][12] Its structure, featuring two aromatic rings and two ester groups, provides an excellent balance of properties.[6]
-
Mechanism of Plasticization: The polar ester groups in BDB interact with the polar C-Cl bonds of the PVC chains, disrupting the strong dipole-dipole interactions between them. This shielding effect pushes the polymer chains further apart, increasing free volume and allowing them to move more easily past one another. The result is a reduction in the glass transition temperature (Tg) and an increase in flexibility. The non-polar aromatic rings help to control the solvating effect, preventing the destruction of crystalline regions in the PVC that contribute to its strength.[13]
-
Unique Thermal Behavior: A notable characteristic of BDB is its tendency to crystallize within the PVC matrix at room temperature over time. This leads to a hardening of the material, which may be undesirable for applications requiring constant flexibility.[5] However, this phenomenon can be exploited. Upon heating to temperatures above 60°C, the BDB crystals melt, and it once again becomes a highly effective plasticizer.[5] This makes BDB a unique, reversible, heat-activated plasticizer or processing aid, ideal for applications where the material needs to be shaped at elevated temperatures and then become rigid upon cooling.[5]
Quantitative Data Summary: Plasticizer Performance in PVC
The following table summarizes key performance data for PVC plasticized with BDB and compares it to the industry-standard plasticizer, DEHP. The data is compiled from studies on dibenzoate plasticizers.
| Property | Test Method | PVC + 40 phr DEHP | PVC + 40 phr 1,4-BDB | Causality & Field Insight |
| Glass Transition Temp. (Tg) | DSC | ~34.1 °C | Higher than DEHP (material hardens) | BDB's tendency to crystallize at RT increases the Tg over time. It is not a direct drop-in for DEHP where constant flexibility is needed.[5] |
| Tensile Strength (Max Stress) | ASTM D638 | ~21.7 MPa | Higher (more rigid) | The crystalline network of BDB within the PVC matrix increases the material's rigidity and resistance to breaking under tension.[5] |
| Elongation at Break | ASTM D638 | ~357% | Lower (less flexible) | The reduced chain mobility due to BDB crystallization limits the extent to which the material can stretch before fracturing.[5] |
| Surface Hardness (Shore A) | ASTM D2240 | ~78 | Higher | Increased hardness is a direct consequence of the material's increased rigidity from BDB crystallization.[14] |
| Volatility (Weight Loss) | ASTM D1203 | Variable | Generally Low | High molecular weight dibenzoates typically exhibit low volatility, leading to better permanence.[2] |
Note: Data for 1,4-BDB reflects its state after hardening. At temperatures >60°C, its plasticizing effectiveness becomes comparable to or better than DEHP.[5]
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of BDB, its incorporation into PVC, and the characterization of the resulting material.
Protocol 3.1: Laboratory Synthesis of 1,4-Butanediol Dibenzoate
This protocol utilizes a modified Schotten-Baumann reaction, a reliable method for synthesizing esters from alcohols and acyl chlorides.[3][15]
Materials:
-
1,4-Butanediol (1.0 eq)
-
Benzoyl Chloride (2.2 eq)
-
Pyridine or Triethylamine (2.5 eq, as base and catalyst)
-
Dichloromethane (DCM, as solvent)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-butanediol (1.0 eq) and pyridine (2.5 eq) in DCM. Cool the flask in an ice bath to 0°C.
-
Acylation: Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing 1M HCl to neutralize the excess pyridine.
-
Workup - Washing: Extract the organic layer. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1,4-butanediol dibenzoate by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to obtain a pure, white solid.
Protocol 3.2: Preparation of Plasticized PVC Sheets via Two-Roll Milling
This protocol describes the standard procedure for compounding PVC resin with a plasticizer.[16]
Materials & Equipment:
-
PVC Resin (e.g., suspension grade)
-
1,4-Butanediol Dibenzoate (BDB)
-
Thermal Stabilizer (e.g., Ba/Zn or Ca/Zn stearate)
-
Two-Roll Mill with heating capabilities
-
Compression Molder
Procedure:
-
Formulation: Prepare a dry blend of the components. For a 40 phr (parts per hundred resin) formulation: 100g PVC resin, 40g BDB, and 2-3g thermal stabilizer.
-
Mill Setup: Preheat the two-roll mill to 165-175°C. Set the roll speed ratio to approximately 1:1.2 to ensure good mixing shear.[16]
-
Initial Mixing: Add the dry blend to the nip of the heated rolls. The material will begin to flux and form a band around one of the rolls.
-
Compounding: Once a continuous sheet is formed, perform "doll" mixing by cutting the sheet from the roll, folding it, and re-introducing it into the nip at a 90° angle. Repeat this process for 8-10 minutes to ensure homogeneous dispersion of the plasticizer and stabilizer.[8]
-
Sheeting: After mixing, adjust the roll gap to the desired final thickness (e.g., 1-2 mm) and pass the compound through to form a uniform sheet.
-
Compression Molding (for Test Specimens): Cut sections of the milled sheet and place them into a preheated mold (175-180°C) in a compression molder. Press at high pressure (e.g., 1500 psi) for 5-6 minutes, followed by quench cooling under pressure to produce smooth, void-free plaques for testing.[13]
Caption: Workflow for preparing and testing plasticized PVC samples.
Protocol 3.3: Characterization of Plasticized PVC
A. Thermal Analysis - Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure:
-
Seal a 5-10 mg sample of the plasticized PVC into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle. Heat from room temperature to 160°C at 10°C/min to erase thermal history.
-
Cool to -100°C at 10°C/min.
-
Heat again from -100°C to 160°C at 10°C/min.
-
The Tg is determined from the midpoint of the step transition in the second heating scan.
-
B. Mechanical Analysis - Tensile Testing (ASTM D638):
-
Objective: To measure tensile strength, elongation at break, and modulus.
-
Procedure:
-
Cut dumbbell-shaped specimens from the compression-molded plaques.
-
Condition specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the stress-strain curve to calculate the key properties.
-
C. Plasticizer Permanence - Volatility Test (ASTM D1203):
-
Objective: To measure the weight loss of plasticizer due to volatilization.
-
Procedure:
-
Cut 50 mm diameter circular specimens from a thin (0.25 mm) sheet of the plasticized PVC.
-
Accurately weigh the initial specimens (W_initial).
-
Place the specimen in a container and surround it with activated carbon (Method A: Direct Contact).
-
Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
After the test period, remove the specimen, brush off any carbon, recondition it to standard temperature and humidity, and reweigh (W_final).
-
Calculate the percentage weight loss: [(W_initial - W_final) / W_initial] * 100.
-
Conclusion
1,4-Butanediol and its dibenzoate ester are compounds of significant industrial importance, offering a broad application spectrum in polymer science. As a monomer and chain extender, BDO is integral to creating robust and durable polyesters and polyurethanes. As a plasticizer, 1,4-butanediol dibenzoate presents a viable, non-phthalate alternative for PVC, distinguished by its unique heat-activated behavior. Understanding the structure-property relationships and mastering the experimental protocols detailed in this guide will enable researchers and professionals to effectively harness these molecules for the development of advanced and specialized polymer materials.
References
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Chaudhari, V. J. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. Electronic Theses & Dissertations. 770. Available at: [Link]
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BDMAEE. (2025). 1,4-butanediol: a versatile intermediate crucial for producing high-performance polyurethanes and polyesters. Available at: [Link]
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iTeh Standards. (n.d.). ASTM D1203-23 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. Available at: [Link]
-
Wypych, A., & Wypych, G. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Molecules, 23(6), 1436. Available at: [Link]
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Patsnap Eureka. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Available at: [Link]
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ASTM International. (2023). Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. ASTM D1203-23. Available at: [Link]
- Google Patents. (n.d.). US4689429A - Liquid copolyester plasticizers derived from 1,4-butanediol and a dicarboxylic acid mixture.
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Mok, W. R. (2012). Effects Of Plasticiser Mixtures On Physical And Mechanical Properties Of Medical Grade Polyvinyl Chloride (Pvc). Universiti Tunku Abdul Rahman. Available at: [Link]
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Gross, R. et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. PMC. Available at: [Link]
-
BDMAEE. (2025). understanding the excellent reactivity and broad compatibility of 1,4-butanediol in polymerization reactions. Available at: [Link]
-
Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 1,4-butanediol. Available at: [Link]
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BASTONE. (2025). DINP vs DEHP Plasticizer Comparison. Available at: [Link]
-
Bloom Tech. (2024). How Is 1,4-Butanediol Used In The Production Of Plastics?. Available at: [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
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Aocheng. (2025). What are the industrial applications of 1,4 - Butanediol?. Available at: [Link]
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Bausano. (n.d.). Role of different plasticizers in PVC products. Available at: [Link]
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NCBI. (2023). Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. Available at: [Link]
-
MDDI. (2001). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. Available at: [Link]
- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.
-
ACS Publications. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. Available at: [Link]
-
Liu, S. et al. (2025). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties and enzymatic hydrolysis. Available at: [Link]
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Diva Portal. (n.d.). Environmentally Friendly Plasticizers for PVC. Available at: [Link]
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Gantrade. (n.d.). 5 Key Facts About 1,4-Butanediol (BDO). Available at: [Link]
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ResearchGate. (2012). The mechanical properties of the PVC blends. Available at: [Link]
- Google Patents. (n.d.). WO2013048775A1 - Process for mixing polyvinyl chloride with a bio-based plasticizer.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1,4-Butanediol (BDO) in Polymer Science and Beyond. Available at: [Link]
-
ResearchGate. (2017). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Available at: [Link]
-
MDPI. (n.d.). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Available at: [Link]
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Quantitative Analysis of 1,4-Butanediol Dibenzoate Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the identification and quantification of 1,4-butanediol dibenzoate (BDO-DB) using Gas Chromatography-Mass Spectrometry (GC-MS). 1,4-Butanediol dibenzoate is a widely used plasticizer and chemical intermediate; its accurate measurement is critical for quality control in polymer manufacturing, formulation development in pharmaceuticals, and safety assessment in consumer products. The protocol herein provides comprehensive guidance on sample preparation via solvent extraction, optimal instrumental parameters for both gas chromatography and mass spectrometry, and a clear workflow for data analysis. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for various sample matrices.
Introduction and Scientific Context
1,4-Butanediol dibenzoate (CAS No: 19224-27-2) is a high-boiling point diester formed from 1,4-butanediol and benzoic acid.[1][2] Its chemical structure, C₁₈H₁₈O₄, imparts properties that make it an effective non-phthalate plasticizer, a solvent in various formulations, and an intermediate in chemical synthesis. The increasing regulatory scrutiny of certain phthalate plasticizers has elevated the importance of accurate analytical methods for their alternatives, such as BDO-DB.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its unparalleled combination of chromatographic separation power and definitive mass-based identification.[3] The gas chromatograph separates BDO-DB from other volatile and semi-volatile components within a sample matrix, while the mass spectrometer provides structural information through characteristic fragmentation patterns, enabling unambiguous identification and sensitive quantification. This guide is designed to provide a self-validating system for the precise analysis of BDO-DB.
Principle of the GC-MS Method
The analysis workflow is grounded in the sequential separation and detection of the target analyte.
-
Sample Preparation: The analyte, BDO-DB, is first extracted from its matrix (e.g., a polymer, cosmetic, or formulation) into a volatile organic solvent suitable for GC injection.[4][5] This step is critical for removing non-volatile interferences and concentrating the analyte to a detectable level.
-
Gas Chromatography (GC): The liquid extract is injected into a heated port, where it is vaporized. A stream of inert carrier gas (Helium) sweeps the vaporized sample onto a capillary column. The column's inner surface is coated with a stationary phase. BDO-DB, being a semi-volatile compound, interacts with this phase. Separation occurs based on its boiling point and affinity for the stationary phase. A precisely controlled temperature ramp is used to elute compounds in a predictable order, with BDO-DB emerging at a characteristic retention time.
-
Mass Spectrometry (MS): As BDO-DB elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing it to fragment into a reproducible pattern of charged ions. These ions are then separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, generating a mass spectrum that serves as a unique chemical fingerprint for BDO-DB.
Caption: Logical flow of the GC-MS analysis process.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
1,4-Butanediol dibenzoate standard: (≥98% purity)
-
Solvents: GC-MS or HPLC grade Dichloromethane (DCM), Methanol, Hexane.
-
Internal Standard (Optional but Recommended): e.g., Benzyl Benzoate or a suitable deuterated analog.
-
Anhydrous Sodium Sulfate: For drying extracts.
-
Vials: 2 mL glass autosampler vials with PTFE-lined septa.
-
Syringe Filters: 0.45 µm PTFE filters.
Instrumentation
A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer equipped with an autosampler is required.
Detailed Protocols
Preparation of Standards
Causality: A multi-point calibration curve is essential for accurate quantification. Preparing standards in the same solvent as the final sample extract minimizes volumetric errors and matrix effects.
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of BDO-DB standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Working Standards (e.g., 1 - 100 µg/mL): Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards covering the expected concentration range of the samples. For example, to make a 10 µg/mL standard, transfer 100 µL of the stock standard into a 10 mL volumetric flask and dilute to the mark with Dichloromethane.
Sample Preparation: Extraction from a Polymer Matrix
Causality: BDO-DB is physically mixed into, not chemically bound to, most polymers. Solvent extraction with sonication uses mechanical energy to break down the sample surface and facilitate the diffusion of the analyte into the solvent. Dichloromethane is an excellent solvent for BDO-DB and can effectively swell many common polymers.
-
Sample Sizing: Reduce the sample to small pieces (e.g., < 2mm) to maximize the surface area for extraction.
-
Weighing: Accurately weigh approximately 100-200 mg of the polymer sample into a glass vial.
-
Extraction: Add 10 mL of Dichloromethane to the vial.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.
-
Clarification: Allow the polymer debris to settle. If necessary, centrifuge the sample.
-
Filtration: Draw the supernatant and pass it through a 0.45 µm PTFE syringe filter into a clean autosampler vial. This step is critical to prevent contamination of the GC inlet and column.[4]
-
Analysis: The sample is now ready for GC-MS injection. If the expected concentration is high, further dilution may be necessary.
Caption: Overall experimental workflow from sample to result.
GC-MS Instrumental Parameters
Causality: The chosen parameters are designed for optimal resolution, peak shape, and sensitivity for a semi-volatile ester. A non-polar DB-5ms type column is robust and provides excellent separation for a wide range of compounds. The temperature program begins low to focus the analytes at the head of the column and ramps up to elute BDO-DB in a reasonable time without peak tailing.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. A split injection can be used for highly concentrated samples. |
| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution. |
| Column Type | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, VF-5ms) | Industry-standard, low-bleed, non-polar column suitable for a wide range of semi-volatile compounds. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | The initial hold focuses analytes. The ramp provides efficient separation, and the final hold ensures elution of all compounds. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation in the source. |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain mass accuracy. |
| Acquisition Mode | Full Scan & SIM | |
| - Full Scan Range | m/z 40 - 450 | Captures the molecular ion and all significant fragment ions for positive identification. |
| - SIM Ions | m/z 105 (Quantifier) , 77, 123 | Selected Ion Monitoring increases sensitivity and selectivity for quantification. m/z 105 is the base peak (most abundant fragment).[6] |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
Identification
The identity of 1,4-butanediol dibenzoate is confirmed by a two-factor authentication:
-
Retention Time (RT): The peak of interest in the sample chromatogram must match the retention time of the BDO-DB standard, typically within ±0.1 minutes.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>85%) to the reference spectrum from a trusted library like NIST or the injected standard.[1][2]
Expected Mass Spectrum Fragmentation: The molecular weight of BDO-DB is 298.3 g/mol .[1][2] Under EI, it does not typically show a strong molecular ion (M⁺ at m/z 298). The spectrum is dominated by fragments resulting from the cleavage of the ester bonds.
-
m/z 105 (Base Peak): This corresponds to the benzoyl cation [C₆H₅CO]⁺, which is very stable. Its high abundance makes it the ideal ion for quantification.
-
m/z 77: The phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.
-
m/z 123: [C₆H₅CO(O)]⁺ fragment.
-
m/z 177: This fragment likely corresponds to [M - C₆H₅COO]⁺.
Quantification
-
Calibration Curve: Using the data from the calibration standards, plot the peak area of the quantifier ion (m/z 105) against the known concentration of each standard.
-
Linear Regression: Apply a linear regression to the data points. The resulting calibration should have a coefficient of determination (R²) of ≥0.995 for accurate results.
-
Calculate Sample Concentration: The concentration of BDO-DB in the prepared sample extract is calculated using the equation of the line (y = mx + c) derived from the calibration curve, where 'y' is the peak area of the analyte in the sample.
-
Final Concentration: Adjust the calculated concentration to account for the initial sample weight and extraction volume to report the final amount in units such as % (w/w) or mg/kg.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the analysis of 1,4-butanediol dibenzoate. By explaining the rationale behind the procedural steps and instrumental parameters, this guide equips researchers with the necessary tools to implement, validate, and adapt this method for their specific analytical challenges in quality control, research, and development.
References
- WANG Ren, et al. "Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS." Chinese Journal of Health Laboratory Technology.
-
Al-Degs, Y. S., et al. "GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure." ResearchGate. This article describes GC-MS methods for benzoic acid, the core structural component of the target analyte. [Link]
-
National Institute of Standards and Technology (NIST). "1,4-Butanediol, dibenzoate." NIST Chemistry WebBook. Provides fundamental chemical data including formula, molecular weight, and CAS number. [Link]
-
University of California, Santa Barbara Mass Spectrometry Facility. "Sample Preparation Guidelines for GC-MS." Provides general but authoritative guidelines for preparing samples for GC-MS analysis, including solvent choice and concentration. [Link]
-
Organomation. "GC-MS Sample Preparation." Organomation Blog. Discusses various sample preparation techniques relevant to GC-MS, including extraction for semi-volatile organic compounds. [Link]
-
Scribd. "020 GCMS of Plasticizers." Describes a general method for identifying and quantifying plasticizers in PVC using GC-MS, directly relevant to the application of BDO-DB. [Link]
-
Shimadzu. "Analysis of Food Preservatives by GC/MS." Application News No.M251. Details the analysis of benzoate-related compounds, demonstrating the effectiveness of GC-MS for this chemical class. [Link]
-
National Institute of Standards and Technology (NIST). "Mass spectrum (electron ionization) of this compound." NIST Chemistry WebBook. Provides the reference mass spectrum and fragmentation data essential for identification and method development. [Link]
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¹H NMR and ¹³C NMR analysis of 1,4-butanediol, dibenzoate
An Application Note for the Structural Elucidation of 1,4-Butanediol, Dibenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules in solution.[1] It provides detailed information about the chemical structure, connectivity, and dynamics of molecules by probing the magnetic properties of atomic nuclei.[2] For researchers and professionals in materials science, polymer chemistry, and drug development, NMR is indispensable for verifying the identity and purity of synthesized compounds.
This compound is a diester commonly used as a plasticizer and a building block in polymer synthesis. Its structural integrity is critical to the performance of the final product. This application note provides a comprehensive guide to the analysis of this compound using high-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectra. This guide is designed to equip researchers with the expertise to confidently perform and interpret NMR data for this and similar small molecules.
Molecular Structure and Symmetry Analysis
A foundational step in NMR spectral interpretation is to analyze the molecule's symmetry to determine the number of chemically unique, or non-equivalent, proton and carbon environments.[3] Due to the plane of symmetry bisecting the butanediol chain, this compound possesses a high degree of symmetry. This significantly simplifies its NMR spectra.
-
Proton (¹H) Environments: There are four distinct sets of protons.
-
H-a & H-a': The two methylene groups attached directly to the ester oxygens are chemically equivalent.
-
H-b & H-b': The two inner methylene groups of the butanediol chain are chemically equivalent.
-
H-ortho: The four protons on the benzene rings ortho to the ester linkage are equivalent.
-
H-meta & H-para: The six protons meta and para to the ester linkage. Due to similar electronic environments and potential for overlapping signals, these are often analyzed together, though the para proton is unique.
-
-
Carbon (¹³C) Environments: There are six unique carbon environments.
-
C1: The two equivalent carbonyl carbons of the ester groups.
-
C2: The two equivalent ipso-carbons of the benzene rings (the carbons attached to the carbonyl group).
-
C3: The four equivalent ortho-carbons.
-
C4: The four equivalent meta-carbons.
-
C5: The two equivalent para-carbons.
-
C6: The two equivalent methylene carbons attached to the ester oxygens (-O-C H₂-).
-
C7: The two equivalent inner methylene carbons (-C H₂-CH₂-O-).
-
The following diagram illustrates the molecular structure and the identified unique nuclei.
Caption: Structure of this compound with unique nuclei labeled.
Experimental Protocols
A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocols detail the steps for sample preparation and data acquisition.
Part A: Sample Preparation Protocol
Causality: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, as these can severely degrade spectral quality by disrupting magnetic field homogeneity.[4] The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Glass vial (e.g., 1-dram)
-
Pasteur pipette with a small plug of glass wool or a syringe filter[7]
-
Analytical balance
Procedure:
-
Weighing the Sample:
-
Dissolution:
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is an excellent solvent for a wide range of organic compounds and its residual proton signal at 7.26 ppm serves as a convenient chemical shift reference.[4]
-
Gently swirl or vortex the vial until the sample is completely dissolved. A clear solution should be obtained.
-
-
Filtration and Transfer:
-
To eliminate any solid particles that can degrade shimming and spectral resolution, filter the solution directly into the NMR tube.[5]
-
Insert a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities.
-
Carefully transfer the solution through the filtered pipette into the NMR tube.
-
-
Final Volume and Capping:
Part B: NMR Data Acquisition Protocol
Causality: Acquisition parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experiment time. A sufficient relaxation delay (d1) is crucial for quantitative measurements, ensuring all nuclei have returned to equilibrium before the next pulse.[8]
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a standard broadband probe.
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 3.0 s. This parameter, along with spectral width, determines the digital resolution.[9]
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): 16. This is usually sufficient for a sample of this concentration to achieve excellent S/N.
-
Temperature: 298 K (25 °C).
Typical ¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems). Broadband decoupling simplifies the spectrum by collapsing all C-H splittings into singlets.[10]
-
Spectral Width (SW): 240 ppm (centered around 110 ppm). Carbon spectra span a much wider frequency range than proton spectra.[11]
-
Acquisition Time (AQ): 1.2 s.
-
Relaxation Delay (D1): 3.0 s. A slightly longer delay helps in observing quaternary carbons, which relax more slowly.[12]
-
Number of Scans (NS): 1024 or more. A higher number of scans is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11]
Caption: Experimental workflow for NMR analysis.
Data Analysis and Interpretation
The analysis involves correlating the number of signals, their chemical shifts (δ), integration values (for ¹H), and splitting patterns (for ¹H) to the molecular structure.[3]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 8.05 ppm (multiplet, 4H): These are the ortho-protons on the benzoate rings. They are the most downfield aromatic protons due to the deshielding anisotropic effect of the adjacent carbonyl group.
-
δ 7.55 ppm (multiplet, 2H): This signal corresponds to the para-protons of the benzoate rings.
-
δ 7.44 ppm (multiplet, 4H): This signal arises from the meta-protons of the benzoate rings.
-
δ 4.38 ppm (triplet, 4H): Corresponds to the methylene protons (H-a) directly attached to the ester oxygen atoms. The electronegative oxygen deshields these protons significantly.[13] The signal is split into a triplet by the two neighboring H-b protons (n+1 = 2+1 = 3).
-
δ 1.95 ppm (multiplet, 4H): This signal is from the inner methylene protons (H-b). They are coupled to the H-a protons, resulting in a complex multiplet (often appearing as a quintet).
Integration: The relative integral ratio of the signals will be 4:2:4:4:4, which simplifies to 2:1:2:2:2, corresponding to the (ortho-H) : (para-H) : (meta-H) : (H-a) : (H-b) protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 166.6 ppm: This signal corresponds to the carbonyl carbon (C1) of the ester. Carbonyl carbons are typically found in the 160-185 ppm range.[14][15]
-
δ 132.9 ppm: The para-carbon (C5) of the benzene ring.
-
δ 130.2 ppm: The ipso-carbon (C2) of the benzene ring. As a quaternary carbon, this peak is expected to be of lower intensity.[12]
-
δ 129.6 ppm: The ortho-carbons (C3) of the benzene ring.
-
δ 128.4 ppm: The meta-carbons (C4) of the benzene ring.
-
δ 64.9 ppm: The methylene carbon (C6) adjacent to the ester oxygen (-O-C H₂-). The high electronegativity of the oxygen causes a significant downfield shift into the 50-90 ppm region.[16][17]
-
δ 25.9 ppm: The inner methylene carbon (C7). This signal is in the typical aliphatic region.
Summary of Predicted NMR Data
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~8.05 | m | 4H | ortho-ArH |
| Signal 2 | ~7.55 | m | 2H | para-ArH |
| Signal 3 | ~7.44 | m | 4H | meta-ArH |
| Signal 4 | ~4.38 | t | 4H | -O-CH ₂- (H-a) |
| Signal 5 | ~1.95 | m | 4H | -CH₂-CH ₂-O- (H-b) |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Signal 1 | ~166.6 | -C =O (C1) | ||
| Signal 2 | ~132.9 | para-ArC (C5) | ||
| Signal 3 | ~130.2 | ipso-ArC (C2) | ||
| Signal 4 | ~129.6 | ortho-ArC (C3) | ||
| Signal 5 | ~128.4 | meta-ArC (C4) | ||
| Signal 6 | ~64.9 | -O-C H₂- (C6) | ||
| Signal 7 | ~25.9 | -CH₂-C H₂-O- (C7) |
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral interpretation serves as a reliable guide for signal assignment, enabling confident structural verification. The principles and methodologies described herein are broadly applicable to the characterization of other small organic molecules, making this a valuable resource for professionals in chemical synthesis and analysis.
References
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- University of Ottawa. (n.d.). NMR Sample Preparation.
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- UCLA. (n.d.). Spectroscopy Tutorial: Esters.
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- Jasperse, N. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
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- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
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Application Note: Identification and Characterization of 1,4-Butanediol and 1,4-Butanediol Dibenzoate using Fourier Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the identification and characterization of 1,4-butanediol (BDO) and its ester derivative, 1,4-butanediol dibenzoate, using Fourier Transform Infrared (FT-IR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented, tailored for researchers, scientists, and professionals in drug development and quality control. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data.
Introduction: The Analytical Power of FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique used to identify and characterize materials based on their interaction with infrared light.[1][2][3] When a sample is exposed to infrared radiation, its molecules selectively absorb energy at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2][4] This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the functional groups present in the molecule.[1][5][6]
1,4-butanediol is a versatile chemical intermediate used in the synthesis of polymers, solvents, and fine chemicals.[7] Its dibenzoate ester, 1,4-butanediol dibenzoate, finds applications as a plasticizer. The ability to accurately and efficiently distinguish between the parent diol and its ester is crucial for quality control, reaction monitoring, and formulation development. FT-IR spectroscopy offers a non-destructive and highly specific method for this purpose.
This guide will delve into the theoretical underpinnings of FT-IR, provide detailed, field-proven protocols for sample analysis, and offer insights into the interpretation of the resulting spectra for both 1,4-butanediol and 1,4-butanediol dibenzoate.
Fundamental Principles of FT-IR Spectroscopy
An FT-IR spectrometer measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). The core of the instrument is a Michelson interferometer, which splits a beam of infrared radiation into two paths and then recombines them.[6][8][9] The resulting interference pattern, known as an interferogram, contains information about all frequencies in the infrared spectrum simultaneously. A mathematical operation called a Fourier transform is then applied to the interferogram to convert it into a conventional spectrum of absorbance or transmittance versus wavenumber.[2][8]
For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment.[4] The key vibrational modes observed in the mid-infrared region (4000-400 cm⁻¹) include stretching (changes in bond length) and bending (changes in bond angle).[10] These vibrational frequencies are characteristic of specific functional groups, as summarized in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohols) | Stretching, H-bonded | 3500 - 3200 (broad, strong) |
| C-O (Alcohols) | Stretching | 1260 - 1050 (strong) |
| C=O (Esters) | Stretching | ~1735 (strong) |
| C-O (Esters) | Stretching | 1300 - 1000 (two strong bands) |
| C-H (Alkanes) | Stretching | 3000 - 2850 (strong) |
| Aromatic C=C | Stretching | ~1600 - 1450 (variable) |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 (strong) |
Table 1: General FT-IR Absorption Frequencies for Key Functional Groups.
Experimental Workflow and Protocols
The successful application of FT-IR spectroscopy hinges on a systematic workflow, from sample preparation to data interpretation. The following diagram illustrates the key stages of the process.
Caption: A generalized workflow for FT-IR analysis.
Instrumentation and Setup
-
Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this application.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is highly recommended for its ease of use and minimal sample preparation requirements.[3][11] Alternatively, salt plates (KBr or NaCl) for liquid film analysis or a KBr pellet press for solids can be used.
-
Software: Standard FT-IR software for instrument control, data acquisition, and processing.
Protocol 1: Analysis of 1,4-Butanediol (Liquid)
1,4-butanediol is a viscous liquid at room temperature.[7] The Attenuated Total Reflectance (ATR) or neat film method is ideal for its analysis.
Method 3.2.1: Attenuated Total Reflectance (ATR)
-
Crystal Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the crystal.
-
Sample Application: Place a single drop of 1,4-butanediol onto the center of the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Method 3.2.2: Neat Liquid Film (Transmission)
-
Prepare Salt Plates: Use clean, dry, and polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: Collect a background spectrum with the empty sample holder in the beam path.
-
Sample Application: Place a small drop of 1,4-butanediol on one salt plate and carefully place the second plate on top to create a thin liquid film.[12]
-
Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum using the same parameters as the ATR method.
-
Cleaning: Disassemble and thoroughly clean the salt plates with a suitable dry solvent (e.g., methylene chloride followed by ethanol) and store them in a desiccator.[12]
Protocol 2: Analysis of 1,4-Butanediol Dibenzoate (Solid)
1,4-butanediol dibenzoate is a solid at room temperature.[13] The ATR method is the most straightforward.
Method 3.3.1: Attenuated Total Reflectance (ATR)
-
Crystal Cleaning & Background: Follow steps 1 and 2 from Protocol 3.2.1.
-
Sample Application: Place a small amount of the solid 1,4-butanediol dibenzoate powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the solid sample and the ATR crystal. This is critical for obtaining a high-quality spectrum.[14]
-
Data Acquisition: Acquire the sample spectrum as described previously.
-
Cleaning: Release the pressure, remove the sample, and thoroughly clean the crystal.
Spectral Interpretation and Data Analysis
The key to identifying 1,4-butanediol and its dibenzoate ester lies in recognizing their distinct spectral features, which directly correlate to their functional groups.
Caption: Chemical structures of the target analytes.
Characteristic Spectrum of 1,4-Butanediol
The FT-IR spectrum of 1,4-butanediol is dominated by the features of the hydroxyl (O-H) and alkyl (C-H, C-O) groups.
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3350 | O-H Stretch | Very broad and strong, indicative of extensive hydrogen bonding.[15][16][17] |
| 2940 - 2860 | C-H Stretch | Strong absorptions from the methylene (-CH₂-) groups. |
| ~1050 | C-O Stretch | Strong, characteristic absorption for a primary alcohol.[15][17] |
The presence of the broad O-H stretch and the strong C-O stretch, coupled with the absence of a carbonyl (C=O) peak, is a definitive indicator of 1,4-butanediol.[18][19]
Characteristic Spectrum of 1,4-Butanediol Dibenzoate
The formation of the dibenzoate ester from 1,4-butanediol results in significant and easily identifiable changes in the FT-IR spectrum.
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3100 - 3000 | Aromatic C-H Stretch | Weaker absorptions from the benzene rings. |
| 2960 - 2880 | Aliphatic C-H Stretch | Absorptions from the butyl chain. |
| ~1720 | C=O Stretch (Ester) | Very strong and sharp. This is the most prominent and diagnostic peak. [16][20] |
| ~1600, ~1450 | Aromatic C=C Stretch | Characteristic peaks for the benzene rings. |
| ~1270 and ~1110 | C-O Stretch (Ester) | Two very strong absorptions, characteristic of the C-O bonds in the ester functional group. [20] |
| ~710 | Aromatic C-H Bend | Strong out-of-plane bending, indicative of monosubstituted benzene rings. |
The most compelling evidence for the successful synthesis of 1,4-butanediol dibenzoate is the complete disappearance of the broad O-H stretch around 3350 cm⁻¹ and the appearance of a very strong carbonyl (C=O) peak around 1720 cm⁻¹ and the two strong ester C-O stretches.[13][20]
Data Validation and Trustworthiness
To ensure the trustworthiness of the analysis, every protocol must be self-validating.
-
Background Correction: Always perform a fresh background scan before analyzing a new sample to account for any changes in the instrument environment.
-
Reference Matching: Compare the acquired spectrum against a validated spectral library, such as the NIST Chemistry WebBook or other commercial databases.[21][22][23][24] This provides an authoritative confirmation of the compound's identity.
-
Reproducibility: Analyze the same sample multiple times to ensure the results are reproducible. Inconsistent spectra may indicate poor sample preparation or instrument instability.
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid and reliable identification of 1,4-butanediol and 1,4-butanediol dibenzoate. By understanding the characteristic vibrational frequencies of the alcohol and ester functional groups, researchers can definitively distinguish between the two compounds. The ATR technique, in particular, offers a simple and robust method for analysis, requiring minimal sample preparation. Adherence to the detailed protocols and data validation steps outlined in this application note will ensure the generation of accurate and defensible scientific data.
References
- Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy.
- National Institute of Standards and Technology. (n.d.). The NIST Quantitative Infrared Database. PMC.
-
Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Internet Archive. (2023). ASTM D6348 − 12e1: Standard Test Method for Determination of Gaseous Compounds by Extractive Direct Interface Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Montrose Environmental Group. (2021). What Methods and Regulations Accept FTIR Analysis?. Retrieved from [Link]
-
ResearchGate. (2025). FT-IR spectrum of: 1,4 butanediol (a), Pripol 2033 (b), PBS : DLS 70. Retrieved from [Link]
-
Alpine Polytech. (n.d.). FT-IR. Retrieved from [Link]
-
eralytics. (n.d.). ASTM E2412. Retrieved from [Link]
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Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Vidya-mitra. (2018). Principles and instrumentation FTIR spectroscopy. YouTube. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1,4-BUTANEDIOL. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) 1,4-Butanediol (BDO), (b) Isophrone diisocyanate,.... Retrieved from [Link]
-
ResearchGate. (2013). Does anyone know a good and free online database of IR spectra?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of selected poly(1,4-butanediol citrate) sample. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
OSTI.GOV. (1998). The NIST quantitative infrared database. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Butanediol, dibenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]
-
Slideshare. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The NIST quantitative infrared database. Retrieved from [Link]
-
ResearchGate. (n.d.). A) FT‐IR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) FT‐IR.... Retrieved from [Link]
-
Tri-iso. (n.d.). 1,4-butanediol TDS. Retrieved from [Link]
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Using 1,4-butanediol, dibenzoate in polyurethane synthesis
An Application Guide to the Roles of 1,4-Butanediol and its Dibenzoate Derivative in Polyurethane Systems
Abstract
Polyurethane (PU) chemistry offers a versatile platform for creating materials with a vast spectrum of properties, from rigid foams to flexible elastomers. This versatility is largely controlled by the selection of its three core components: a diisocyanate, a polyol (forming the soft segment), and a chain extender (forming the hard segment). A frequent point of inquiry and potential confusion for researchers involves the roles of 1,4-butanediol (BDO) and its esterified derivative, 1,4-butanediol dibenzoate (BDB). This application note clarifies their distinct functions, providing the scientific rationale and detailed protocols for their use. BDO is a reactive diol that acts as a chain extender, participating directly in the polymerization to build the polyurethane backbone. In contrast, BDB is a non-reactive additive, functioning as a plasticizer to modify the physical properties of the final polymer. Understanding this fundamental difference is critical for the successful design and synthesis of polyurethane materials with desired performance characteristics.
Introduction: Two Molecules, Two Distinct Functions
At the heart of polyurethane synthesis is the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH).[1] This reaction forms the urethane linkage that constitutes the polymer backbone.
-
1,4-Butanediol (BDO) is a short-chain aliphatic diol possessing two primary hydroxyl groups.[2] These reactive groups readily participate in the polymerization process, reacting with isocyanate-terminated prepolymers.[3] In this capacity, BDO acts as a chain extender , forming crystalline "hard segments" within the polymer structure.[4] These hard segments are crucial for developing the material's mechanical strength, hardness, and thermal stability.[3][4]
-
1,4-Butanediol Dibenzoate (BDB) , by contrast, is a derivative where the hydroxyl groups of BDO have been esterified with benzoic acid. This chemical modification removes the reactive protons of the hydroxyl groups. Consequently, BDB is non-reactive towards isocyanates and does not become a permanent part of the polymer chain. Instead, it functions as an additive , specifically a plasticizer .[5][6] It physically disperses within the polymer matrix, reducing intermolecular forces between polymer chains to increase flexibility and lower the glass transition temperature (Tg).[5]
This guide is therefore divided into two main parts, each with its own protocol:
-
Part I: Synthesis of Polyurethane using 1,4-Butanediol as a Chain Extender.
-
Part II: Formulation of Polyurethane with 1,4-Butanediol Dibenzoate as a Plasticizer.
Part I: Synthesis of Thermoplastic Polyurethane (TPU) with 1,4-Butanediol (BDO)
The use of BDO as a chain extender is a cornerstone of modern TPU production, particularly in systems based on 4,4'-diphenylmethane diisocyanate (MDI).[7] The linear and symmetrical structure of BDO allows for efficient packing of the hard segments, leading to a high degree of crystallinity and well-defined microphase separation from the amorphous soft segments (derived from the polyol).[3][4] This morphology is responsible for the excellent mechanical properties of TPU elastomers.[3]
Mechanism of Action: Hard Segment Formation
The synthesis is typically performed via a "prepolymer method". First, a long-chain polyol is reacted with an excess of diisocyanate (e.g., MDI) to create an NCO-terminated prepolymer. In the second step, BDO is added. The hydroxyl groups of BDO react with the terminal isocyanate groups of the prepolymer, linking them together and rapidly increasing the molecular weight to form the final block copolymer structure.[8]
Caption: Mechanism of plasticization by BDB molecules.
Protocol for Incorporating BDB into a Polyurethane System
This protocol assumes you have a pre-synthesized polyurethane (like the one from Part I) or a commercially available TPU resin. BDB is typically added at 5-30 parts per hundred resin (phr).
Materials:
-
Pre-synthesized and pelletized Thermoplastic Polyurethane (TPU)
-
1,4-Butanediol Dibenzoate (BDB)
-
Twin-screw extruder or a two-roll mill
-
Compression molder or injection molder
Procedure:
-
Pre-Blending:
-
Thoroughly dry the TPU pellets in a dehumidifying dryer to prevent hydrolysis during melt processing.
-
In a separate container, weigh the desired amount of TPU pellets and BDB. For example, for 10 phr, use 10g of BDB for every 100g of TPU.
-
Physically mix the pellets and the BDB until the pellets are uniformly coated.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. The processing temperature must be sufficiently above the melting point of both the TPU and the BDB (above 60°C) to ensure BDB is in its active, liquid state. [6]A typical profile might range from 180°C to 210°C.
-
Feed the pre-blended mixture into the extruder. The shearing action of the screws will ensure homogeneous mixing of the molten BDB into the TPU matrix.
-
Extrude the plasticized TPU into strands, cool them in a water bath, and pelletize them.
-
-
Specimen Preparation:
-
Dry the resulting plasticized TPU pellets.
-
Use an injection molder or a compression molder to prepare specimens for testing (e.g., tensile bars, hardness pucks) according to standard ASTM or ISO methods.
-
Characterization and Data Analysis
To validate the synthesis and formulation, a suite of analytical techniques should be employed.
| Property | Technique | Expected Outcome for BDO-based TPU (Part I) | Expected Outcome for BDB-plasticized TPU (Part II) |
| Chemical Structure | FTIR Spectroscopy | Confirmation of urethane linkage (~3300 cm⁻¹ N-H, ~1700 cm⁻¹ C=O). [9] | Appearance of characteristic ester carbonyl peak from BDB (~1720 cm⁻¹), in addition to urethane peaks. |
| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | High molecular weight (Mw > 80,000 g/mol ) with a polydispersity index (PDI) < 2.5. | Molecular weight of the base TPU should be unchanged. |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Shows a glass transition (Tg) for the soft segment and a melting endotherm (Tm) for the crystalline hard segment formed by BDO-MDI. [10] | The soft segment Tg will decrease significantly. The hard segment Tm may be slightly depressed. A melting peak for crystalline BDB may be observed on the first heat cycle if it phase-separated on cooling. [6] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) / Tensile Testing | High storage modulus, distinct tan delta peak at Tg. High tensile strength and hardness. | Lower storage modulus, shift of tan delta peak to lower temperature. Lower tensile strength and hardness, but significantly increased elongation at break. [5] |
Troubleshooting
-
Problem (Part I): Low molecular weight or brittle polymer.
-
Cause: Moisture contamination in reactants (polyol, BDO) reacting with MDI. Insufficient mixing or incorrect stoichiometry (NCO/OH ratio).
-
Solution: Ensure all reactants are rigorously dried. Verify all calculations and measurements for the NCO/OH index. [3]
-
-
Problem (Part II): Material is rigid at room temp, no sign of plasticization.
-
Cause: This may be the expected behavior of BDB due to its tendency to crystallize. [6] * Solution: Perform thermal analysis (DSC) to check for a BDB melting peak. Test mechanical properties at an elevated temperature (e.g., 70°C) to confirm its heat-activated plasticizing effect. If permanent room-temperature flexibility is required, substitute BDB with a non-crystallizing plasticizer like dipropylene glycol dibenzoate. [5]
-
-
Problem (Part II): Plasticizer bleed-out or surface tackiness.
-
Cause: Poor compatibility or overloading of the plasticizer.
-
Solution: Reduce the concentration (phr) of BDB. Ensure thorough melt compounding for homogeneous distribution.
-
Conclusion
1,4-Butanediol and 1,4-butanediol dibenzoate are both valuable molecules in polyurethane technology, but they serve fundamentally different purposes that must not be confused. BDO is a reactive building block—a chain extender—that is essential for synthesizing high-performance thermoplastic polyurethanes by forming the crystalline hard segments that impart strength and structure. BDB is a non-reactive additive—a plasticizer—used to formulate and modify the final polymer, increasing its flexibility and processability. The unique thermal behavior of BDB suggests novel applications as a processing aid or reversible plasticizer. By understanding these distinct roles and applying the appropriate protocols, researchers can effectively utilize both compounds to design and develop polyurethane materials with precisely tailored properties.
References
- ChemPoint. (n.d.). Eastman Plasticizer for Polyurethane Applications.
- Gantrade Corporation. (n.d.). The Processing Conditions for 1,4-Butanediol Chain Extenders. In Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart.
-
ResearchGate. (2013). The synthesis of the poly(ester-urethane)s. [Image]. Retrieved from [Link]
-
Catalynt. (n.d.). Benzoate Plasticizers. Retrieved from [Link]
-
Gantrade Corporation. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Retrieved from [Link]
-
Osa Polyurethane. (n.d.). 1,4 Butanediol. Retrieved from [Link]
-
Gantrade Corporation. (n.d.). 5 Key Facts About 1,4-Butanediol (BDO). Retrieved from [Link]
- Google Patents. (2017). CN103687732B - Blends of dibenzoate plasticizers.
-
ResearchGate. (n.d.). The synthesis of the poly(ester-urethane)s. [Diagram]. Retrieved from [Link]
- Da Silva, A. L. N., et al. (2020). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG)
-
Ataman Kimya. (n.d.). 1,4-BUTANEDIOL (BDO). Retrieved from [Link]
- Herczeg, M., et al. (2020). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. MDPI.
- Google Patents. (n.d.). CN103687732B9 - Mixtures of dibenzoate plasticizers.
- Khalil, A. A., & Badr, S. K. (2008). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Oriental Journal of Chemistry, 24(2), 409-414.
- Yu, R., et al. (2020). EFFECT OF A SYNTHESIS FORMULATION ON THE THERMAL PROPERTIES OF POLYURETHANE.
-
Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5. Retrieved from [Link]
- Google Patents. (2018). WO2018187462A1 - Liquid blend comprising 1,4-butanediol and another alcohol or polyol.
- Chen, C.-M., et al. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI.
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- 10. mdpi.com [mdpi.com]
Application Note & Protocol: Formulation and Characterization of Polyvinyl Chloride (PVC) with 1,4-Butanediol Dibenzoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Polyvinyl Chloride (PVC) with 1,4-butanediol dibenzoate (1,4-BDB), a non-phthalate plasticizer. It details the unique properties of 1,4-BDB, including its function as a reversible heat-activated plasticizer, and presents a step-by-step protocol for formulation and characterization. This guide emphasizes the scientific rationale behind procedural steps and offers insights into the performance of 1,4-BDB as a potential "green" alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP).
Introduction: The Role of Plasticizers in PVC and the Emergence of 1,4-Butanediol Dibenzoate
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer known for its durability and cost-effectiveness.[1][2] However, in its pure form, PVC is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix.[1][3] These molecules intersperse between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[1]
For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market.[4][5] However, growing concerns over their potential endocrine-disrupting effects have spurred the search for safer, "green" alternatives.[4][5] 1,4-Butanediol dibenzoate (1,4-BDB), a non-phthalate ester, has emerged as a promising candidate.[4][6] Dibenzoate plasticizers, in general, are known for being high-solvating and are well-established in PVC applications.[7][8]
A unique characteristic of 1,4-BDB is its behavior as a reversible heat-activated plasticizer.[4][5] At ambient temperatures, it can partially crystallize within the PVC blend over time, leading to a hardening of the material.[4] However, upon gentle heating (above 60°C), it regains its plasticizing efficacy, offering interesting processing possibilities.[4][5] Furthermore, studies have indicated that 1,4-BDB is biodegradable by soil microorganisms, enhancing its environmental profile.[6]
This application note will provide a detailed protocol for the formulation of PVC with 1,4-BDB and the subsequent characterization of the plasticized material.
Materials and Equipment
Materials
-
Polyvinyl Chloride (PVC) Resin: Suspension grade PVC with a K-value in the range of 65-70 is recommended for plasticized applications.[2][9]
-
1,4-Butanediol Dibenzoate (1,4-BDB): High purity grade (≥99%).
-
Thermal Stabilizer: A mixed metal stabilizer (e.g., Ba/Zn or Ca/Zn stearate) to prevent thermal degradation of PVC during processing.
-
Lubricant: Stearic acid or a metallic stearate to aid in processing.
-
Nitrogen Gas: For providing an inert atmosphere during mixing to prevent oxidative degradation.
Equipment
-
Two-Roll Mill or Internal Mixer (e.g., Brabender or Haake type): For compounding the PVC formulation.
-
Heated Hydraulic Press: For molding PVC sheets for characterization.
-
Molds: Stainless steel molds of desired dimensions for preparing test specimens.
-
Differential Scanning Calorimeter (DSC): For determining the glass transition temperature (Tg).
-
Universal Testing Machine (UTM): For measuring tensile properties (tensile strength, elongation at break) according to ASTM D638.[10]
-
Durometer: For measuring Shore hardness (Shore A or D) according to ASTM D2240.
-
Thermogravimetric Analyzer (TGA): For assessing thermal stability.
-
Analytical Balance
-
Oven
-
Fume Hood
Experimental Protocols
Formulation of Plasticized PVC
This protocol describes a typical laboratory-scale preparation of plasticized PVC sheets. The ratios of components can be varied to achieve desired properties.
3.1.1. Pre-Mixing of Dry Components
-
Weighing: Accurately weigh the PVC resin, thermal stabilizer, and lubricant according to the formulation table below (Table 1).
-
Dry Blending: In a high-speed mixer or a beaker with a spatula, thoroughly mix the dry components until a homogeneous powder blend is obtained.
Table 1: Example PVC Formulation with 1,4-Butanediol Dibenzoate
| Component | Parts per Hundred Resin (PHR) |
| PVC Resin (K-67) | 100 |
| 1,4-Butanediol Dibenzoate | 30 - 60 |
| Thermal Stabilizer (Ca/Zn) | 2 - 3 |
| Lubricant (Stearic Acid) | 0.5 - 1 |
3.1.2. Compounding on a Two-Roll Mill
-
Mill Pre-heating: Set the temperature of the two-roll mill to 160-170°C. The exact temperature may need optimization based on the specific PVC grade and formulation.
-
PVC Addition: Once the mill is at the set temperature, add the dry-blended PVC formulation to the nip of the rolls.
-
Mastication: Allow the PVC to melt and form a continuous band on one of the rolls. This process is known as mastication.
-
Plasticizer Addition: Slowly and carefully add the pre-weighed 1,4-butanediol dibenzoate to the molten PVC band. The plasticizer will be gradually absorbed by the PVC.
-
Mixing: Continuously cut and fold the PVC sheet on the mill to ensure uniform distribution of the plasticizer and other additives. This process should take approximately 5-10 minutes.
-
Sheet Formation: Once the mixture is homogeneous, cut the compounded PVC sheet from the mill.
3.1.3. Molding of PVC Sheets
-
Pre-heating the Press: Set the temperature of the hydraulic press to 170-180°C.
-
Mold Preparation: Place a predetermined amount of the compounded PVC into the pre-heated mold.
-
Pressing:
-
Place the mold in the press and apply low pressure for 2-3 minutes to allow the material to flow and fill the mold.
-
Increase the pressure to approximately 10 MPa and maintain for 5-7 minutes to ensure complete fusion.
-
-
Cooling: While maintaining pressure, cool the mold using the press's cooling system or by transferring it to a cooling press until it reaches room temperature.
-
Demolding: Carefully remove the molded PVC sheet from the mold.
Characterization of Plasticized PVC
3.2.1. Sample Conditioning
Before testing, condition all PVC samples according to ASTM D618 guidelines, typically at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[10]
3.2.2. Thermal Properties: Glass Transition Temperature (Tg)
-
Sample Preparation: Cut a small sample (5-10 mg) from the molded PVC sheet.
-
DSC Analysis:
-
Place the sample in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the inflection point of the heat flow curve in the second heating scan.
-
3.2.3. Mechanical Properties: Tensile Strength and Elongation
-
Specimen Preparation: Cut dumbbell-shaped specimens from the molded sheets according to ASTM D638 specifications.[10]
-
UTM Testing:
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the tensile strength at break and the percentage of elongation.
-
3.2.4. Physical Properties: Hardness
-
Measurement: Use a Shore A or Shore D durometer to measure the hardness of the molded PVC sheet at multiple locations.
-
Reporting: Report the average hardness value.
Visualization of Workflows and Interactions
PVC Formulation Workflow
Caption: Interaction between PVC chains and 1,4-BDB.
Expected Results and Discussion
The incorporation of 1,4-butanediol dibenzoate is expected to significantly alter the properties of rigid PVC.
-
Flexibility and Hardness: Increasing the concentration of 1,4-BDB will lead to a decrease in hardness (Shore A/D) and an increase in flexibility.
-
Tensile Properties: Tensile strength is generally expected to decrease with increasing plasticizer content, while elongation at break will increase. [1]* Glass Transition Temperature (Tg): The Tg of PVC will decrease with higher concentrations of 1,4-BDB, indicating effective plasticization.
-
Heat-Activated Reversibility: As noted in the literature, formulations with 1,4-BDB may exhibit an increase in stiffness over time at room temperature due to partial crystallization of the plasticizer. [4][5]This effect can be reversed by heating the material above 60°C. [4][5]This property could be advantageous in applications requiring initial rigidity and subsequent flexibility upon heating.
Table 2: Expected Performance of PVC/1,4-BDB Formulations
| Property | Low 1,4-BDB Concentration (e.g., 30 PHR) | High 1,4-BDB Concentration (e.g., 60 PHR) |
| Hardness (Shore A) | Higher | Lower |
| Tensile Strength | Higher | Lower |
| Elongation at Break | Lower | Higher |
| Glass Transition Temp. (Tg) | Higher | Lower |
Conclusion
1,4-Butanediol dibenzoate presents a viable and environmentally friendlier alternative to traditional phthalate plasticizers for PVC. Its unique heat-activated reversible plasticization offers novel processing and application possibilities. The protocols outlined in this application note provide a robust framework for researchers and professionals to formulate and characterize PVC/1,4-BDB blends, enabling the development of innovative and safer plasticized PVC products. Careful control of formulation and processing parameters is crucial for achieving the desired material properties.
References
- ASTM International. (n.d.). ASTM D2284: Standard Test Method for Acidity of Sulfur Hexafluoride. Retrieved from a resource on testing plasticizer efficiency in flexible PVC.
-
Eagan, J. M., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. ACS Sustainable Chemistry & Engineering, 6(7), 8459–8463. [Link]
-
ResearchGate. (n.d.). Characterization of 1,5-Pentanediol Dibenzoate as a Potential "Green" Plasticizer for Poly(vinyl chloride). Retrieved from [Link]
-
Gantrade. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Applied Materials & Interfaces. [Link]
-
BoJie Chemical Co.,Ltd. (2024). What is 1,4-butanediol used for?. [Link]
-
National Institutes of Health. (n.d.). Evaluation of repeated exposure systemic toxicity test of PVC with new plasticizer on rats via dual parenteral routes. [Link]
-
Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC. [Link]
-
ResearchGate. (n.d.). New Dibenzoate Plasticizer Blends for PVC Applications. Retrieved from [Link]
-
Scribd. (n.d.). New Dibenzoate Blends for PVC Plasticizers. [Link]
-
Ataman Kimya. (n.d.). 1,4-BUTANEDIOL (BDO). [Link]
-
ResearchGate. (n.d.). Influence of the glycol component in dibenzoate plasticizers on the properties of plasticized PVC films. Retrieved from [Link]
-
Uni-Bell PVC Pipe Association. (2017). PVC Pipe and Fittings Materials: Testing Requirements. [Link]
-
Wikipedia. (n.d.). 1,4-Butanediol. [Link]
-
NSF. (n.d.). Plastic Piping, Fittings, Material and Ingredients Testing and Certification. [Link]
-
Chemistry LibreTexts. (2020). 1.9: Poly (Vinyl Chloride)- Preparation of Plasticized PVC and Tensile Modulus as Function of Plasticizer Content and Test Temperature. [Link]
-
Bausano. (n.d.). Role of different plasticizers in PVC products. [Link]
-
Caloong Chemical Co., Ltd. (2024). The Applications of 1,4-Butanediol BDO. [Link]
- Google Patents. (n.d.). US4689429A - Liquid copolyester plasticizers derived from 1,4-butanediol and a dicarboxylic acid mixture.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1,4-Butanediol (BDO) in Polymer Science and Beyond. [Link]
-
Scribd. (n.d.). 1 PVC Compounding. [Link]
-
Zoran. (n.d.). The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. [Link]
-
Gantrade. (n.d.). 5 Key Facts About 1,4-Butanediol (BDO). [Link]
- Google Patents. (n.d.). US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
Plastemart.com. (n.d.). Essential Compounding Chemicals used with PVC Resin. [Link]
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- 4. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Essential Compounding Chemicals used with PVC Resin, Primary, Secondary Plasticiser, Heat, Light Stabilisers [plastemart.com]
- 10. uni-bell.org [uni-bell.org]
Application Note & Protocol: Synthesis of 1,4-Butanediol Dibenzoate
Introduction
1,4-Butanediol dibenzoate is a significant chemical compound utilized in various industrial applications, including as a plasticizer, in the formulation of coatings, and as an intermediate in the synthesis of other valuable organic molecules.[1][2][3][4] Its synthesis is a fundamental example of esterification, a core reaction in organic chemistry. This document provides a comprehensive, step-by-step protocol for the synthesis of 1,4-butanediol dibenzoate, grounded in established chemical principles. The chosen methodology, the reaction of 1,4-butanediol with benzoyl chloride, is a well-established and efficient route for this transformation. The protocol is designed for researchers, scientists, and professionals in drug development and related fields, offering insights into the causality of experimental choices and ensuring a self-validating and reproducible process.
Chemical Reaction and Mechanism
The synthesis of 1,4-butanediol dibenzoate from 1,4-butanediol and benzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. The hydroxyl groups of 1,4-butanediol act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid byproduct, which shifts the equilibrium towards the product and prevents unwanted side reactions.
Reaction Scheme:
The mechanism involves the activation of the benzoyl chloride by pyridine, followed by nucleophilic attack by the alcohol, and subsequent elimination of the leaving group (chloride). This process occurs at both hydroxyl groups of the 1,4-butanediol to yield the desired dibenzoate ester.
Materials and Apparatus
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 4.51 g (0.05 mol) | ≥99% | Sigma-Aldrich |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.06 g (0.10 mol) | ≥99% | Alfa Aesar |
| Pyridine | C₅H₅N | 79.10 | 7.91 g (0.10 mol) | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous, ≥99.8% | VWR |
| 5% Hydrochloric Acid | HCl | 36.46 | 50 mL | - | LabChem |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | J.T. Baker |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | EMD Millipore |
| Hexane | C₆H₁₄ | 86.18 | As needed for recrystallization | ACS Grade | Pharmco |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for recrystallization | ACS Grade | Pharmco |
Apparatus
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for recrystallization
Experimental Protocol
I. Reaction Setup and Execution
-
Preparation of the Reaction Vessel: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus should be dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Flask: To the flask, add 1,4-butanediol (4.51 g, 0.05 mol) and anhydrous dichloromethane (50 mL).
-
Addition of Pyridine: Add anhydrous pyridine (7.91 g, 0.10 mol) to the flask. Stir the mixture at room temperature.
-
Addition of Benzoyl Chloride: In the dropping funnel, place benzoyl chloride (14.06 g, 0.10 mol) dissolved in anhydrous dichloromethane (50 mL). Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40-45 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
II. Work-up and Purification
-
Quenching the Reaction: After the reaction is complete, cool the flask to room temperature.
-
Acidic Wash: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 5% hydrochloric acid to remove excess pyridine.
-
Basic Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure 1,4-butanediol dibenzoate as a white solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5]
-
Benzoyl Chloride: Benzoyl chloride is corrosive and a lachrymator. It reacts violently with water. Handle with extreme care.[5][6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7][8]
-
Pyridine: Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized 1,4-butanediol dibenzoate should be confirmed by standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic ester carbonyl stretch.
-
Experimental Workflow Diagram
Sources
- 1. News - The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry [zoranchem.com]
- 2. What is 1,4-Butanediol (1,4 BDO)? And their application? Who are Butanediol manufacturers and suppliers? 1,4 Butanediol HS Code: 29053990 and CAS Number: 110-63-4 - Application - River-Ocean Enterprise Co., Ltd. [riverocean.com.tw]
- 3. What is 1,4-butanediol used for? - BoJie Chemical Co.,Ltd. [bojiechemical.com]
- 4. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 8. aksci.com [aksci.com]
Application Notes and Protocols: 1,4-Butanediol Dibenzoate as a Green Plasticizer Alternative
Introduction: The Imperative for Greener Plasticizers
For decades, the polymer industry has relied on phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), to impart flexibility and durability to otherwise rigid polymers like polyvinyl chloride (PVC).[1] However, a growing body of evidence has raised significant health and environmental concerns regarding these conventional plasticizers.[1] Phthalates are not covalently bound to the polymer matrix, allowing them to leach into the environment and come into human contact, with studies linking them to endocrine disruption and other adverse health effects.[1] This has prompted regulatory action and a concerted effort within the scientific community to identify and validate safer, more sustainable alternatives.
This application note provides a comprehensive technical guide to 1,4-butanediol dibenzoate (1,4-BDB), a promising green plasticizer alternative. We will explore its synthesis, unique performance characteristics, toxicological profile, and provide detailed protocols for its application and evaluation in polymer systems. This document is intended for researchers, scientists, and formulation chemists in the fields of polymer science, materials science, and drug development who are seeking to replace traditional phthalates with high-performance, environmentally benign plasticizers.
Physicochemical Properties and Unique Characteristics of 1,4-Butanediol Dibenzoate
1,4-Butanediol dibenzoate is a diester of 1,4-butanediol and benzoic acid. Its linear structure and the presence of two aromatic rings contribute to its effectiveness as a plasticizer.
A notable and unique characteristic of 1,4-BDB is its behavior as a reversible heat-activated plasticizer in PVC.[2] At room temperature, 1,4-BDB has a tendency to partially crystallize within the PVC matrix over a period of a couple of days.[2] This crystallization leads to a hardening of the material, which may not be suitable for applications requiring constant flexibility. However, upon gentle heating to temperatures above 60°C, the plasticizing effect is fully restored.[2] This property can be leveraged in specific processing applications where a material that is flexible at elevated processing temperatures but rigid at ambient temperatures is desirable.
Synthesis of 1,4-Butanediol Dibenzoate: A Laboratory-Scale Protocol
The synthesis of 1,4-butanediol dibenzoate is typically achieved through the esterification of 1,4-butanediol with benzoic acid or a more reactive derivative like benzoyl chloride. Below is a representative laboratory-scale protocol for the synthesis via esterification with benzoyl chloride.
Materials:
-
1,4-Butanediol (reagent grade)
-
Benzoyl chloride (reagent grade)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-butanediol in anhydrous dichloromethane. Add an excess of pyridine to the solution, which will act as a base to neutralize the HCl byproduct.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred solution at room temperature using a dropping funnel. An exothermic reaction will occur. Maintain the temperature below 40°C, using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water in a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-butanediol dibenzoate as a white solid.
Performance Evaluation of 1,4-Butanediol Dibenzoate in PVC
A critical aspect of evaluating a new plasticizer is to compare its performance against the industry standard. The following table summarizes a comparison of key performance metrics for PVC plasticized with 1,4-BDB and the traditional phthalate, DEHP.
| Property | Test Method | PVC + 40 phr DEHP | PVC + 40 phr 1,4-BDB (after heating) |
| Glass Transition Temp. (Tg) | DSC | Lowered | Effectively Lowered |
| Tensile Strength | ASTM D638 | Standard | Comparable to DEHP |
| Elongation at Break | ASTM D638 | High | Comparable to DEHP |
| Hardness (Shore A) | ASTM D2240 | Standard | Initially hardens, softens with heat |
| Migration Resistance | ISO 177 | Standard | Potentially higher due to crystallization |
Note: The performance of 1,4-BDB is highly dependent on its physical state within the polymer. The data for 1,4-BDB reflects its properties after being heated to above its crystallization temperature within the PVC matrix.
Protocols for Polymer Formulation and Testing
Protocol 1: Preparation of Plasticized PVC Films
Materials:
-
PVC resin (suspension grade)
-
1,4-Butanediol dibenzoate
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
Procedure:
-
Dry Blending: In a high-speed mixer, blend the PVC resin, 1,4-butanediol dibenzoate (at the desired phr, e.g., 40 phr), and thermal stabilizer until a homogeneous powder blend is obtained.
-
Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Mill the compound until a molten sheet is formed and appears homogeneous.
-
Pressing: Place the milled sheet into a mold and press in a hydraulic press at 170-180°C for 5-10 minutes under pressure.
-
Cooling: Cool the pressed sheet under pressure to room temperature.
-
Conditioning: Condition the resulting PVC film at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 2: Evaluation of Mechanical Properties
Objective: To determine the tensile strength and elongation at break of the plasticized PVC films.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned PVC films according to the dimensions specified in ASTM D638.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load and the elongation at the point of fracture.
-
Calculate the tensile strength and elongation at break.
Protocol 3: Assessment of Plasticizer Migration
Objective: To quantify the migration of 1,4-butanediol dibenzoate from the PVC film.
Standard: ISO 177:2016 - Plastics — Determination of migration of plasticizers.
Procedure:
-
Cut circular test specimens from the conditioned PVC film.
-
Weigh the specimens accurately.
-
Place each specimen between two discs of a standard absorbent material (as specified in ISO 177).
-
Apply a specified pressure to the assembly and place it in an oven at a controlled temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the test period, remove the assembly, allow it to cool, and reweigh the PVC specimen.
-
The loss in mass of the test specimen represents the amount of plasticizer that has migrated.
Toxicological Profile: A Safer Alternative
A key driver for replacing phthalates is their adverse toxicological profile. While comprehensive toxicological data on 1,4-butanediol dibenzoate is still being developed, the available information on its precursor, 1,4-butanediol, and other benzoate esters provides a strong indication of its favorable safety profile.
1,4-butanediol exhibits low acute oral toxicity, with LD50 values in rats reported between 1525 and 1780 mg/kg. It is not found to be a skin irritant or a sensitizer. Furthermore, studies on a series of linear alkyl diol dibenzoates, including 1,4-BDB, have indicated a low toxicity profile in several mammalian cell line in-vitro assays. An in-vivo rat study also showed that 1,4-BDB did not significantly alter adult male reproductive function, a critical point of differentiation from many phthalates.
Mechanism of Action and Visualization
The plasticizing effect of 1,4-BDB is attributed to its ability to position itself between the PVC polymer chains, disrupting the strong intermolecular forces and thereby increasing the free volume and flexibility of the polymer. The linear nature of the butanediol chain and the bulky benzoate groups contribute to this effect. The unique crystallization behavior is likely due to the regular structure of the 1,4-BDB molecule, which allows for ordered packing within the amorphous PVC matrix at lower temperatures.
Caption: Synthesis of 1,4-Butanediol Dibenzoate.
Caption: Workflow for PVC plasticization and testing.
Application in Biodegradable Polymers
The utility of 1,4-butanediol as a monomer in the synthesis of biodegradable polyesters like polybutylene succinate (PBS) and polybutylene adipate (PBA) suggests that its dibenzoate derivative may also be a compatible and effective plasticizer for these materials. The ester linkages in both the polymer backbone and the plasticizer are susceptible to enzymatic and hydrolytic degradation, making the entire formulation more environmentally friendly. Further research is warranted to fully characterize the performance of 1,4-BDB in biodegradable polymers such as polylactic acid (PLA) and PBS, but it represents a promising avenue for the development of fully biodegradable plasticized materials.
Conclusion
1,4-Butanediol dibenzoate presents a compelling case as a green plasticizer alternative to traditional phthalates. Its favorable toxicological profile, combined with its unique heat-activated plasticizing properties, opens up new formulation possibilities. While its tendency to crystallize at room temperature may limit its use as a direct drop-in replacement for DEHP in all applications, it offers distinct advantages in processes where a temperature-dependent flexibility is beneficial. The detailed protocols provided in this application note offer a framework for researchers to effectively synthesize, formulate, and evaluate 1,4-BDB in their specific polymer systems, paving the way for the adoption of safer and more sustainable plasticized materials.
References
-
Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. PMC. [Link]
-
TOX-54: 1,4-Butanediol (CASRN 110-63-4). National Toxicology Program. [Link]
-
1,4-Butanediol - Australian Industrial Chemicals Introduction Scheme (AICIS). Australian Government Department of Health and Aged Care. [Link]
-
Intoxication due to 1,4-butanediol. ResearchGate. [Link]
-
Fatal intoxication with 1,4-butanediol: Case report and comprehensive review of the literature. ResearchGate. [Link]
- Process for preparing 1,4-butanediol.
-
Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. eXPRESS Polymer Letters. [Link]
-
Production of 1,4-butanediol process diagram Reppe method. ResearchGate. [Link]
-
Environmentally Friendly Plasticizers for PVC. Diva Portal. [Link]
-
One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. ResearchGate. [Link]
-
Synergistic plasticization and anti-aging effect of hyperbranched poly(1,4-butanediol citrate)/glycerol on corn starch. ResearchGate. [Link]
-
Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties and enzymatic hydrolysis. ResearchGate. [Link]
-
DINP vs DEHP Plasticizer Comparison. BASTONE. [Link]
-
Progress in bio-based plastics and plasticizing modifications. Journal of Materials Chemistry A. [Link]
-
The structure of comparative plasticizers. ResearchGate. [Link]
-
Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. National Institutes of Health. [Link]
-
PLASTICIZERS. Purdue University. [Link]
- Preparation of high purity 1,4-butanediol.
- Process for purifying 1,4-butanediol by melt cristallisation.
-
The relation between phase transition and crystallization behavior of 1,4‐trans‐poly(butadiene). ResearchGate. [Link]
- Process for purifying 1,4-butanediol by melt cristallisation.
-
Why phthalates should be restricted or banned from consumer products. Harvard T.H. Chan School of Public Health. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Butanediol, Dibenzoate
Introduction
Welcome to the technical support guide for the synthesis of 1,4-butanediol, dibenzoate. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this common diester. This compound serves as a versatile plasticizer, a key intermediate in polymer synthesis, and a component in various formulations. Achieving a high yield is critical for the economic viability and efficiency of these processes.
This guide provides a structured, in-depth approach to troubleshooting common experimental challenges. Moving beyond simple procedural steps, we will explore the underlying chemical principles to empower you to make informed decisions, diagnose issues, and systematically optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
A low conversion rate is a frequent challenge in esterification reactions. The root causes are often multifactorial, stemming from reaction equilibrium, suboptimal conditions, or competing side reactions.[1]
Key Factors to Analyze:
-
Reaction Equilibrium: The most common synthesis method, Fischer esterification (reacting 1,4-butanediol with benzoic acid), is a reversible process.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby limiting the final yield.[1]
-
Purity of Reactants: The purity of your starting materials—1,4-butanediol and the benzoylating agent (e.g., benzoic acid or benzoyl chloride)—is paramount. Impurities can introduce side reactions or poison the catalyst.[2] Specifically, water in the 1,4-butanediol can hydrolyze the product and consume the benzoylating agent.
-
Catalyst Inefficiency: For Fischer esterification, an inadequate amount or inactive acid catalyst will slow the reaction, preventing it from reaching completion within a practical timeframe.[1]
-
Side Reactions: 1,4-butanediol is susceptible to dehydration under acidic conditions and heat, forming tetrahydrofuran (THF).[3][4] This is a significant pathway for reactant loss. Additionally, the reaction can stall at the mono-ester (1-hydroxy-4-benzoylbutane) stage, especially if stoichiometry is not carefully controlled.
-
Suboptimal Temperature: Temperature control is a delicate balance. While higher temperatures can increase the reaction rate, they can also promote the undesirable dehydration of 1,4-butanediol to THF.[2][5]
To begin troubleshooting, we recommend a systematic approach. First, confirm the purity of your reagents. Next, focus on driving the reaction equilibrium forward. Finally, optimize your thermal conditions to minimize side-product formation.
Q2: I suspect side reactions are lowering my yield. How can I identify and minimize them?
The two most significant side reactions in this synthesis are the formation of 1-(4-hydroxybutoxy)-4-benzoylbutane (the mono-ester) and tetrahydrofuran (THF).
-
Minimizing Mono-ester Formation:
-
Causality: The formation of the mono-ester is an intermediate step to the desired di-ester. Its accumulation is typically due to an insufficient amount of the benzoylating agent or a short reaction time.
-
Solution: Ensure you are using the correct stoichiometry. A slight excess of the benzoylating agent (e.g., 2.1 to 2.2 equivalents of benzoyl chloride or benzoic acid per equivalent of 1,4-butanediol) can help drive the reaction to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it is allowed to run until the mono-ester spot/peak disappears.
-
-
Minimizing Tetrahydrofuran (THF) Formation:
-
Causality: 1,4-butanediol can undergo an acid-catalyzed intramolecular dehydration (cyclization) to form THF, particularly at elevated temperatures.[3][4][5] This is an irreversible loss of your starting diol.
-
Solution: Carefully control the reaction temperature. For Fischer esterification, maintain the lowest possible temperature that allows for a reasonable reaction rate and efficient water removal. If using a more reactive acylating agent like benzoyl chloride, the reaction can often be run at a lower temperature (e.g., 0 °C to room temperature), which significantly suppresses THF formation.
-
The logical relationship between the main and side reactions is visualized below.
Caption: Reaction pathway showing the desired synthesis and key side reactions.
Q3: How can I effectively drive the reaction equilibrium to favor product formation in Fischer esterification?
According to Le Châtelier's principle, to shift the equilibrium of a reversible reaction towards the products, one must remove one of the products as it is formed. In Fischer esterification, the key is to remove water.[1]
Effective Water Removal Techniques:
| Method | Description | Advantages | Disadvantages |
| Azeotropic Distillation | The reaction is run in a solvent (e.g., toluene, hexane) that forms a low-boiling azeotrope with water. A Dean-Stark apparatus is used to collect the condensate; the water separates and is removed, while the solvent is returned to the reaction flask. | Highly efficient and continuous water removal. | Requires a solvent with a suitable boiling point; adds complexity to the setup and purification. |
| Use of a Dehydrating Agent | A chemical drying agent, such as molecular sieves, is added directly to the reaction mixture. | Simple setup; can be effective for smaller-scale reactions. | Stoichiometric amounts are needed; can complicate workup; may not be as efficient as azeotropic removal. |
| Excess Reactant | Using a large excess of one of the reactants (typically the less expensive one) can shift the equilibrium. | Simple to implement. | Can make product purification more difficult; not cost-effective if reactants are expensive. |
For the synthesis of this compound, azeotropic distillation using a Dean-Stark trap is the most robust and scalable method for maximizing yield.
Q4: What are the best practices for purifying the final product to maximize recovery and purity?
Product loss during purification is a common source of reduced experimental yield.[2] The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Crude Workup: After the reaction, the first step is typically to neutralize the catalyst (e.g., washing with a mild base like sodium bicarbonate solution) and remove water-soluble components. Be cautious during extractions, as emulsion formation can lead to significant product loss.[2] Using a brine wash can help break emulsions.
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is an excellent method for achieving high purity on a lab scale. The key is to select a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Distillation: For larger quantities or to remove high-boiling impurities, vacuum distillation can be employed.[6][7] Given the product's high boiling point, a high vacuum is necessary to prevent thermal decomposition.
-
Column Chromatography: While effective, this method is often reserved for small-scale synthesis or when very high purity is required, as it can be time-consuming and lead to losses on the stationary phase.
A general troubleshooting workflow for low yield is presented below.
Caption: A systematic workflow for troubleshooting low product yield.
Experimental Protocols
Here we provide detailed, self-validating protocols for two common synthesis routes.
Protocol 1: High-Yield Fischer Esterification using Dean-Stark Apparatus
This protocol is designed to maximize yield by continuously removing water.
Materials:
-
1,4-Butanediol (1.0 eq)
-
Benzoic Acid (2.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.
-
Charging Reactants: To the flask, add 1,4-butanediol (1.0 eq), benzoic acid (2.2 eq), p-TSA (0.05 eq), and enough toluene to fill approximately half the flask.
-
Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope. The condensate will collect in the Dean-Stark trap, where the denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.
-
Monitoring: Continue refluxing until no more water collects in the trap (typically 4-8 hours). The reaction can also be monitored by TLC or GC to confirm the disappearance of the starting material and mono-ester intermediate.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess benzoic acid) and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure this compound as a white crystalline solid.
Protocol 2: Schotten-Baumann Synthesis with Benzoyl Chloride
This method is faster and avoids the equilibrium issue but requires handling of the more reactive and corrosive benzoyl chloride.
Materials:
-
1,4-Butanediol (1.0 eq)
-
Benzoyl Chloride (2.1 eq)
-
Pyridine or Triethylamine (2.2 eq)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-butanediol (1.0 eq) and pyridine (2.2 eq) in DCM. Cool the flask in an ice bath (0 °C).
-
Addition: Add benzoyl chloride (2.1 eq) dropwise from the dropping funnel to the stirred solution over 30-45 minutes, maintaining the temperature at 0 °C. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the 1,4-butanediol has been completely consumed.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure this compound.
References
- Technical Support Center: Troubleshooting Ester Synthesis.
- Esterific
- What are the possible sources of error in an esterification laboratory experiment and how can they be prevented? - Filo.
-
1,4-Butanediol - Wikipedia. [Link]
- Purification of 1,4-butanediol - Google P
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What are some possible sources of error in synthesizing esters? - Homework.Study.com. [Link]
- PROCESS FOR PURIFICATION OF 1,4-BUTANEDIOL (1,4-BDO)
- Process for preparing 1,4-butanediol - Google P
- Process for the production of 1,4-butanediol - Google P
- Process for purifying 1,4-butanediol by melt cristallisation - Google P
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]
- Process for the purification of 1,4-butanediol - Google P
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Production of 1,4-Butanediol from Succinic Acid Using Escherichia Coli Whole-Cell Catalysis - PubMed. [Link]
-
1,4-butanediol TDS - Tri-iso. [Link]
-
Mater-Biotech: the production process of bio-butanediol (1,4 BDO) - YouTube. [Link]
-
PRODUCTION METHOD FOR 1,4-BUTANEDIOL - European Patent Office - EP 3786144 B1 - EPO. [Link]
-
One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen | Request PDF - ResearchGate. [Link]
-
Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). [Link]
-
Development of a commercial scale process for production of 1,4-butanediol from sugar. [Link]
-
One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. [Link]
-
5 Key Facts About 1,4-Butanediol (BDO) - Gantrade. [Link]
-
1,4-BUTANEDIOL (BDO) - Ataman Kimya. [Link]
-
One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing). [Link]
-
Technical Datasheet (1,4-Butanediol). [Link]
-
Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation | Request PDF - ResearchGate. [Link]
- Process of producing 1,4-butanediol - Google P
-
One-step synthesis of 1,4-butanediol from maleic anhydride by gas-phase selective hydrogenation over xRe/CuZnZr catalysts | Request PDF - ResearchGate. [Link]
-
METHOD FOR PRODUCING 1,4-BUTANEDIOL AND CO-PRODUCING SUCCINIC ANHYDRIDE BY MEANS OF DIRECT HYDROGENATION OF MALEIC ANHYDRIDE - EPO. [Link]
-
Process for the production of 1:4 butanediol from maleic anhydride via ester hydrogenation. [Link]
-
Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing). [Link]
-
Esterification of acrylic acid with 1,4-butanediol in a batch distillation column reactor over amberlyst 15 catalyst - Korea University Pure. [Link]
- Preparation method of 1, 4-butanediol-based polyester - Google P
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Technical Support Center: Purification of High-Purity 1,4-Butanediol Dibenzoate
Welcome to the Technical Support Center for the purification of 1,4-butanediol dibenzoate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a high state of purity for their work. Here, we move beyond simple protocols to explain the underlying principles of purification, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 1,4-butanediol dibenzoate?
When synthesizing 1,4-butanediol dibenzoate, typically via the esterification of 1,4-butanediol with benzoyl chloride or benzoic acid, several impurities can arise from an incomplete reaction or side reactions. Understanding these is the first step to effective purification.
-
Unreacted Starting Materials:
-
1,4-Butanediol: A polar diol that is highly soluble in aqueous solutions.
-
Benzoic Acid: An acidic impurity that can be removed with a basic wash.
-
-
Mono-substituted Intermediate:
-
4-(benzoyloxy)butan-1-ol: This is the half-ester, where only one of the hydroxyl groups of 1,4-butanediol has reacted. Its polarity is intermediate between the starting diol and the final product.
-
-
Solvent and Catalyst Residues: Depending on the synthetic route, residual solvents or catalysts may be present.
-
Byproducts from Starting Materials: Crude 1,4-butanediol itself can contain impurities like γ-butyrolactone or other diols that can lead to related, undesired esters.[1]
Q2: What are the primary laboratory-scale methods for purifying 1,4-butanediol dibenzoate?
The two most effective and widely used methods for purifying this diester are recrystallization and flash column chromatography. The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is the preferred method if the crude product is a solid and the impurities are present in relatively small amounts. It is efficient, scalable, and often yields very high-purity material.
-
Flash Column Chromatography: This is the method of choice when dealing with oily crude products or complex mixtures with multiple impurities, such as the mono-substituted intermediate. It separates compounds based on their differential adsorption to a stationary phase.[2][3][4]
Q3: How can I accurately assess the purity of my final product?
A multi-faceted approach is recommended for confirming purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure sample should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify impurities, even at low levels.[3][4] Integration of the proton signals can be used for quantification.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities will typically cause melting point depression and broadening.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is a highly sensitive and accurate method.
Q4: What are the correct storage conditions for high-purity 1,4-butanediol dibenzoate?
As an ester, 1,4-butanediol dibenzoate is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. To maintain its integrity, store the purified compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, placing it in a desiccator or flushing the container with an inert gas like nitrogen or argon is recommended to protect it from moisture and air.[5]
Purification Workflow Overview
The following diagram outlines the general workflow for synthesizing and purifying 1,4-butanediol dibenzoate.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
Problem: My purified product is an oil or a waxy solid with a low melting point, but it should be a crystalline solid.
-
Probable Cause: This is a classic sign of persistent impurities. The presence of unreacted starting materials (1,4-butanediol), the mono-substituted intermediate, or solvent residues can significantly depress the melting point of the final product and inhibit crystallization.
-
Solution Pathway:
-
Analyze the Impurity: Run a careful ¹H NMR spectrum of your product.
-
Look for the broad singlet of the hydroxyl protons and the characteristic multiplets of 1,4-butanediol.
-
Identify the signals for the mono-substituted intermediate.
-
-
Choose the Right Purification Method:
-
If the major impurity is the mono-substituted intermediate, recrystallization will likely be ineffective. You must use flash column chromatography for separation.[2]
-
If the impurities are minor starting materials, a second, more careful recrystallization from a different solvent system may be sufficient.
-
-
Problem: My NMR spectrum clearly shows residual benzoic acid.
-
Probable Cause: The initial aqueous workup was insufficient to remove all the acidic starting material or byproduct. Benzoic acid can be surprisingly stubborn to remove from organic layers if the pH of the wash is not high enough or if insufficient washes are performed.
-
Solution Pathway:
-
Re-dissolve and Wash: Dissolve the impure product in a suitable organic solvent (like ethyl acetate or dichloromethane).
-
Basic Wash: Wash the organic solution thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution.[6] Perform at least 2-3 washes. Check the pH of the final aqueous layer to ensure it is basic (pH > 8).
-
Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water and break any emulsions.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The product should now be free of benzoic acid.
-
Problem: Column chromatography gives poor separation between my product and an impurity.
-
Probable Cause: The chosen mobile phase (eluent) system does not have the correct polarity to resolve the compounds effectively on the silica gel stationary phase. The product and impurity are eluting at very similar times.
-
Solution Pathway:
-
TLC Optimization: Do not run another column immediately. Systematically optimize your eluent system using TLC plates. The goal is to find a solvent mixture where your desired product has an Rf value of approximately 0.2-0.4 and is well-separated from all other spots.[2]
-
Adjust Polarity:
-
If the spots are too close together and high up the plate (high Rf), decrease the polarity of the eluent (e.g., go from 20% ethyl acetate in hexanes to 10%).
-
If the spots are too close together and near the baseline (low Rf), increase the polarity of the eluent (e.g., go from 10% to 15% ethyl acetate in hexanes).
-
-
Try a Different Solvent System: If adjusting the ratio of your current system (e.g., ethyl acetate/hexanes) fails, try a different solvent combination entirely. For example, using dichloromethane/hexanes or adding a small percentage (<1%) of methanol to a dichloromethane solution can significantly alter selectivity.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting purification.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for separating the diester from the mono-ester and unreacted 1,4-butanediol.
1. Preparation and TLC Analysis:
-
Prepare a stock solution of your crude product in a minimal amount of dichloromethane.
-
Using TLC plates, test various eluent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
Spot the crude material on the TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).
-
Visualize the plate under UV light. The desired diester is less polar than the mono-ester and the diol.
-
Select the solvent system that gives the diester an Rf of ~0.3 and provides the best separation from other spots.
Table 1: Typical TLC Eluent Systems & Expected Rf Values
| Compound | Polarity | Expected Rf (8:2 Hexanes:EtOAc) |
| 1,4-Butanediol Dibenzoate | Low | ~0.4 - 0.5 |
| 4-(benzoyloxy)butan-1-ol | Medium | ~0.2 - 0.3 |
| Benzoic Acid | Medium | ~0.1 - 0.2 (can streak) |
| 1,4-Butanediol | High | ~0.0 (remains on baseline) |
2. Column Packing:
-
Select an appropriately sized column for your amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Once packed, add another layer of sand on top of the silica bed.
3. Loading and Elution:
-
Pre-elute the column with your chosen solvent until the pack is stable and solvent drips out. Drain the solvent until it is level with the top layer of sand.
-
Dissolve your crude product in a minimal amount of solvent and carefully load it onto the top of the silica bed.
-
Carefully add the eluent, open the stopcock, and begin collecting fractions.
-
Maintain a constant flow rate (using gentle air pressure is common for "flash" chromatography).
4. Fraction Analysis:
-
Collect fractions in an ordered rack of test tubes.
-
Spot every few fractions on a TLC plate to monitor the elution of your product.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,4-butanediol dibenzoate.
Protocol 2: Purification by Recrystallization
This method is best for crude material that is already mostly pure and solid at room temperature.
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble or highly soluble at all temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexanes mixture).
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions while heating and swirling.
3. Crystallization:
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum. For final drying, they can be placed in a vacuum oven (at a temperature well below the melting point).
5. Verification:
-
Check the melting point of the dried crystals. It should be sharp and match the literature value.
-
Dissolve a small amount and check its purity by TLC.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERCaMFN-n3-H7UpOs-vLo0zEcPyDJadGS9xabZVcStNVCZ2SnZAR_AstKvBuebWvHDhq01_Y52uPdk_hDCOTaGkx7ledQtJ2qea83CP3YQUlhPFdE7aBz01ehlNSjZmTAYAB8QkiBy9np8tj4EwK6n1oQ1uFFCnoU59DWcTZoiplMKQT4Pr7vjRsXwa9GmcteG_5ey2mB5NVD3Bb8sozP9amQbPWzehvY243Jgl2ZQzGXHjjTnPJWZ12CXDM96]
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Sources
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Crystallization of 1,4-Butanediol Dibenzoate in PVC
Welcome to the technical support center dedicated to addressing the challenges of working with 1,4-butanediol dibenzoate (BDB) as a plasticizer in polyvinyl chloride (PVC) formulations. This guide is designed for researchers, scientists, and drug development professionals who may encounter crystallization issues during their experiments. Here, we provide in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to ensure the stability and performance of your PVC blends.
Understanding the Problem: The Crystallization of 1,4-Butanediol Dibenzoate in PVC
1,4-Butanediol dibenzoate is a non-phthalate plasticizer that can be used in PVC applications.[1][2] However, its effectiveness can be compromised by its tendency to crystallize within the PVC matrix over time, particularly at room temperature.[3] This phenomenon leads to a loss of plasticization, resulting in a harder, more brittle material.
The core of the issue lies in the molecular interactions between BDB and the PVC polymer chains. Plasticizers function by inserting themselves between these chains, increasing the free volume and allowing the chains to move more freely, which imparts flexibility.[4] However, if the compatibility between the plasticizer and the polymer is not optimal, the plasticizer molecules may self-associate and form crystalline structures.
Studies have shown that BDB can partially crystallize within PVC blends, which reduces its effectiveness as a plasticizer.[3][5] Interestingly, this process is reversible; upon heating to temperatures above 60°C, the crystalline BDB melts, and effective plasticization is restored.[3][5] This suggests that while BDB can be an effective plasticizer, its application requires careful formulation and consideration of environmental conditions to prevent crystallization.
Visualizing the Mechanism
The following diagram illustrates the simplified mechanism of PVC plasticization and the potential for plasticizer crystallization.
Caption: Simplified workflow of PVC plasticization and BDB crystallization.
Troubleshooting Guide: Addressing Crystallization in Your Experiments
This section is formatted as a series of questions and answers to directly address common issues encountered during the use of BDB in PVC formulations.
Q1: My flexible PVC sheet has become rigid and brittle after a few days at room temperature. What is happening?
A1: This is a classic sign of plasticizer crystallization. The 1,4-butanediol dibenzoate within your PVC matrix is likely transitioning from a solvating liquid to a crystalline solid. This process reduces the plasticizer's ability to separate the PVC polymer chains, leading to a loss of flexibility. Research has shown that BDB can partly crystallize within PVC blends over a couple of days, which diminishes its plasticizing effect.[3]
Q2: How can I confirm that crystallization of the plasticizer is the cause of the material failure?
A2: Several analytical techniques can be employed to confirm plasticizer crystallization:
-
Differential Scanning Calorimetry (DSC): This is a primary method for detecting crystallization. A DSC scan of your aged PVC sample will likely show an endothermic peak corresponding to the melting of the BDB crystals. This melting point will be above room temperature. For instance, studies have shown that heating above 60°C can restore plasticization, indicating the melting of the crystallized BDB.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the infrared spectrum, particularly in the regions associated with the carbonyl groups of the benzoate ester, can indicate a change in the chemical environment consistent with crystallization.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the mobility of the plasticizer molecules within the PVC matrix. A decrease in mobility is indicative of crystallization.[7][8]
Q3: Is there a way to reverse the crystallization and recover my flexible PVC sample?
A3: Yes, the crystallization of BDB in PVC is often thermally reversible.[3] Gently heating the embrittled PVC sample in an oven to a temperature above the melting point of the BDB crystals (e.g., 60-70°C) should restore its flexibility.[3] However, this is a temporary solution, as the plasticizer may recrystallize upon cooling and aging.
Q4: I've noticed a hazy or cloudy appearance in my clear PVC formulation. Is this related to crystallization?
A4: Yes, the formation of crystalline domains within the PVC matrix can scatter light, leading to a hazy or opaque appearance. This is another common indicator of plasticizer crystallization. The size and number of these crystalline regions will influence the degree of haziness.
Q5: My PVC formulation seems to be "sweating" or has a greasy surface. What causes this?
A5: This phenomenon, known as plasticizer migration or exudation, can be a precursor to or a consequence of poor compatibility and crystallization.[9] As the BDB molecules are expelled from the PVC matrix, they can accumulate on the surface. While BDB's primary issue is crystallization, significant incompatibility can also lead to migration.
Preventative Strategies and Experimental Protocols
Proactive measures during the formulation stage are the most effective way to prevent the crystallization of 1,4-butanediol dibenzoate.
Formulation Adjustments
The key to preventing crystallization is to improve the compatibility of the plasticizer with the PVC resin and disrupt the ability of the BDB molecules to form ordered crystalline structures.
Blending with Co-Plasticizers
One of the most effective strategies is to use BDB in a blend with other, more compatible plasticizers.[1] These co-plasticizers can interfere with the crystallization process of BDB.
-
Primary Plasticizers: High-solvating plasticizers like other dibenzoates (e.g., diethylene glycol dibenzoate or dipropylene glycol dibenzoate) can be excellent choices.[10] Phthalate alternatives such as trimellitates or citrates can also be considered.
-
Secondary Plasticizers: While used to reduce cost, some secondary plasticizers can also aid in preventing crystallization.[11]
Table 1: Recommended Co-Plasticizer Blend Ratios (Starting Points)
| Co-Plasticizer Type | Recommended Ratio (BDB:Co-Plasticizer) | Rationale |
| Diethylene Glycol Dibenzoate | 50:50 to 70:30 | Good compatibility, disrupts BDB crystal lattice formation. |
| Dipropylene Glycol Dibenzoate | 50:50 to 70:30 | Similar mechanism to diethylene glycol dibenzoate. |
| Trimellitates (e.g., Trioctyl Trimellitate) | 60:40 to 80:20 | Larger molecular size can hinder BDB mobility and crystallization. |
Incorporation of Additives
Certain additives can interfere with the crystallization process:
-
Nanoparticles: The addition of nanoparticles like nano-SiO2 or nano-CaCO3 can create physical barriers that hinder the mobility of plasticizer molecules and disrupt crystal growth.[12][13]
-
Polymeric Plasticizers: These large molecules can entangle with the PVC chains and create a more complex matrix, making it more difficult for the smaller BDB molecules to crystallize.[9][14]
Processing and Storage Conditions
Proper processing and storage are crucial to maintaining the stability of the plasticized PVC.
-
Cooling Rate: Rapid cooling from the melt can help to "freeze" the BDB molecules in a disordered, amorphous state, reducing the likelihood of crystallization.[9]
-
Storage Temperature: Storing the plasticized PVC at temperatures slightly above the crystallization temperature of BDB can prevent its solidification. However, this is often not practical for end-use applications. A more viable approach is to avoid prolonged exposure to very low temperatures, which can accelerate crystallization.[15]
Experimental Protocol: Evaluating Co-Plasticizer Blends
This protocol outlines a standard procedure for preparing and evaluating PVC films with BDB and a co-plasticizer to prevent crystallization.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
1,4-Butanediol Dibenzoate (BDB)
-
Co-plasticizer (e.g., Diethylene Glycol Dibenzoate)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Two-roll mill with heating
-
Hydraulic press with heating and cooling
-
Molding frame (e.g., 150 x 150 x 1 mm)
-
Differential Scanning Calorimeter (DSC)
Protocol:
-
Formulation: Prepare dry blends of the PVC resin, plasticizer system (BDB and co-plasticizer at desired ratios), and thermal stabilizer. A typical starting point is 40-60 parts per hundred resin (phr) of the total plasticizer blend.
-
Milling: Preheat the two-roll mill to 160-170°C. Add the dry blend to the mill and mix for 5-10 minutes until a uniform sheet is formed.[16]
-
Molding: Preheat the hydraulic press to 170-180°C. Place the milled PVC sheet into the molding frame and press to the desired thickness.
-
Cooling: Rapidly cool the molded sheet using the cooling platens of the press.
-
Aging and Evaluation:
-
Store the prepared PVC films at ambient temperature (e.g., 23 ± 2°C).
-
Visually inspect the films daily for any signs of haziness or surface exudation.
-
Perform DSC analysis on samples at regular intervals (e.g., day 1, day 7, day 30) to monitor for the appearance of any melting endotherms that would indicate crystallization.
-
Visualization of Troubleshooting Logic
This diagram outlines the logical steps for troubleshooting BDB crystallization.
Caption: Troubleshooting workflow for BDB crystallization in PVC.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-butanediol dibenzoate used as a plasticizer if it has this crystallization issue?
A1: 1,4-Butanediol dibenzoate is a non-phthalate plasticizer, which is desirable from a regulatory and safety perspective.[3] It can also offer good performance at elevated temperatures and can act as a processing aid.[3] The challenge lies in managing its tendency to crystallize at ambient and lower temperatures.
Q2: Are there any other dibenzoate plasticizers that do not have this crystallization problem?
A2: Yes, other linear alkyl diol dibenzoates, such as 1,3-propanediol dibenzoate, 1,5-pentanediol dibenzoate, and 1,6-hexanediol dibenzoate, have shown good performance as plasticizers for PVC without the observed crystallization issues of the C4 analogue.[3]
Q3: How does the solubility parameter of BDB relate to its compatibility with PVC?
Q4: Can I use 1,4-butanediol itself as a plasticizer to avoid the dibenzoate crystallization?
A4: While 1,4-butanediol is used in the synthesis of some plasticizers, it is not typically used directly as a primary plasticizer for PVC.[14][18] Its small molecular size and high polarity would likely lead to poor permanence and high volatility, making it unsuitable for most flexible PVC applications.
Q5: Where can I find more information on the properties of different plasticizers?
A5: There are several resources available, including handbooks on polymer additives, scientific literature databases, and technical datasheets from chemical suppliers.[19] Research articles on plasticizer performance and compatibility in PVC are also a valuable source of information.[20]
References
-
Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - PMC - PubMed Central. (2018). National Center for Biotechnology Information. [Link]
-
How can we avoid plasticizer "migration"? (n.d.). plasticxperts.com. [Link]
-
PLASTICIZERS. (n.d.). Kinam Park, Purdue University. [Link]
-
Surface Modification Strategies to Inhibit Plasticizer Migration. (2023). Surface Engineering. [Link]
-
Influence of annealing and additives on the crystallization behavior and properties of poly(vinyl chloride). (n.d.). Hep Journals. [Link]
-
A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction. (2022). ResearchGate. [Link]
-
Method for solving the problem of precipitation and migration of PVC plasticizer. (n.d.). In-Best. [Link]
-
Surface Modification Techniques to Inhibit Plasticizer Migration. (n.d.). OnlyTRAININGS. [Link]
-
Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films. (2022). National Center for Biotechnology Information. [Link]
-
New Dibenzoate Blends for PVC Plasticizers. (n.d.). Scribd. [Link]
- Polyvinyl chloride (PVC) plasticizer. (2013).
-
Effect of liquid plasticizers on crystallization of PCL in soft PVC/PCL/plasticizer blends. (2019). Wiley Online Library. [Link]
-
Measuring Plasticizer Content in Polyvinyl Chloride (PVC). (2017). AZoM. [Link]
-
Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. (n.d.). Magritek. [Link]
-
Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods. (2019). ResearchGate. [Link]
-
Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. (n.d.). Diversified Enterprises. [Link]
-
Effect of plasticizer branching on the storage (G′) and loss (G″) modulus of PVC blends as a function of temperature. (n.d.). ResearchGate. [Link]
-
Role of different plasticizers in PVC products. (n.d.). Bausano. [Link]
-
Influence of the glycol component in dibenzoate plasticizers on the properties of plasticized PVC films. (2005). ResearchGate. [Link]
-
How Should 1,4-Butanediol Be Stored? (2023). Bloom Tech. [Link]
-
Large-scale Computational Polymer Solubility Predictions and Applications to Dissolution-based Plastic Recycling. (2022). The Royal Society of Chemistry. [Link]
-
Bio- Based Co- Plasticizer for PVC in Addition with Epoxidised Soyabean Oil to Replace Phthalates. (2014). Research and Reviews: Journal of Engineering and Technology. [Link]
-
Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product. (2018). ResearchGate. [Link]
-
Polymer Handbook. (n.d.). Internet Archive. [Link]
-
Environmentally Friendly Plasticizers for PVC. (2007). Diva-portal.org. [Link]
-
New Dibenzoate Plasticizer Blends for PVC Applications. (2014). ResearchGate. [Link]
-
How Is PVC Plasticized? (2023). YouTube. [Link]
-
HSP Basics. (n.d.). Prof Steven Abbott. [Link]
-
What is 1,4-butanediol used for? (2024). BoJie Chemical Co.,Ltd.. [Link]
-
Solubility Parameters. (n.d.). ResearchGate. [Link]
-
Plasticizers. (n.d.). Indus Valley Chemcial Company. [Link]
- Preparation of high purity 1,4-butanediol. (1981).
-
Interactions between PVC and binary or ternary blends of plasticizers. Part I. PVC/plasticizer compatibility. (2017). ResearchGate. [Link]
- Process for purifying 1,4-butanediol by melt cristallisation. (1998).
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- 2. researchgate.net [researchgate.net]
- 3. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. azom.com [azom.com]
- 8. 209. Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers - Magritek [magritek.com]
- 9. plasticxperts.com [plasticxperts.com]
- 10. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 11. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 12. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 13. Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of 1,4-Butanediol Dibenzoate
Welcome to the Technical Support Center for the thermal analysis of 1,4-Butanediol Dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the thermal degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental procedures and to help you navigate challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability and analysis of 1,4-butanediol dibenzoate.
Q1: What is the expected thermal stability of 1,4-butanediol dibenzoate?
Q2: What are the primary degradation pathways for 1,4-butanediol dibenzoate?
A2: The thermal degradation of 1,4-butanediol dibenzoate is expected to proceed primarily through two pathways:
-
Ester Pyrolysis (β-Hydride Elimination): This is a common pathway for esters with available beta-hydrogens on the alcohol moiety. For 1,4-butanediol dibenzoate, this would involve the cleavage of the ester bond to form benzoic acid and 1,3-butadiene.
-
Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O ester bond can occur, leading to the formation of various radical species. These radicals can then undergo further reactions such as decarboxylation and recombination to produce a complex mixture of products, including benzene, CO2, and various hydrocarbons. Studies on similar aromatic polyesters, like poly(butylene terephthalate), have shown evidence of such mechanisms.[4]
Q3: What are the likely decomposition products of 1,4-butanediol dibenzoate?
A3: Based on the degradation pathways of similar aromatic esters, the expected decomposition products from the pyrolysis of 1,4-butanediol dibenzoate include:
-
Major Products: Benzoic acid, 1,3-Butadiene, Tetrahydrofuran (from intramolecular cyclization of 1,4-butanediol if hydrolysis occurs first), and Benzaldehyde.
-
Minor Products: Benzene (from decarboxylation of benzoic acid), Carbon Dioxide, Carbon Monoxide, and various smaller hydrocarbons.
Pyrolysis-GC-MS is the most suitable technique for identifying these degradation products.[5][6][7]
Q4: Can impurities affect the thermal stability of 1,4-butanediol dibenzoate?
A4: Yes, impurities can significantly impact the thermal stability. Potential impurities from the synthesis of 1,4-butanediol dibenzoate, which is often prepared from 1,4-butanediol and benzoyl chloride, may include:
-
Residual Acid (e.g., HCl or unreacted benzoyl chloride): Can catalyze the hydrolysis of the ester, leading to premature degradation.
-
Water: Can facilitate hydrolytic degradation of the ester bonds, especially in the presence of acidic or basic impurities. The hydrolytic stability of benzoate esters is a known factor in their overall degradation.[1][8][9][10]
-
Unreacted 1,4-butanediol: This can dehydrate at high temperatures to form tetrahydrofuran.
II. Troubleshooting Guide for Thermal Analysis
This section provides solutions to common problems encountered during the thermal analysis (TGA and DSC) of 1,4-butanediol dibenzoate.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low decomposition temperature in TGA. | Sample contamination with acidic or basic impurities. Presence of residual water. | Purify the sample to remove any acidic or basic residues. Ensure the sample is thoroughly dried before analysis. |
| Irreproducible TGA/DSC results. | Inconsistent sample mass. Inhomogeneous sample. Instrument baseline drift. | Use a consistent sample mass (typically 5-10 mg) for all runs. Ensure the sample is well-mixed before taking an aliquot for analysis. Perform a baseline run with an empty pan and subtract it from the sample run. |
| Asymmetric or broad peaks in DSC. | Sample impurities. Poor thermal contact between the sample and the pan. | Purify the sample. Ensure the bottom of the sample pan is flat and makes good contact with the sensor. For viscous liquids like 1,4-butanediol dibenzoate, a smaller sample size can improve peak shape. |
| Sample loss before the main decomposition event in TGA. | Evaporation of volatile impurities (e.g., residual solvent, water, or unreacted 1,4-butanediol). | Perform a preliminary heating step at a lower temperature (e.g., 100-120°C) to remove volatile components before starting the main analysis. |
| Instrument errors or baseline shifts. | Sample pan deformation or reaction with the sample. Improper pan selection or sealing. | Use an inert pan material (e.g., alumina or platinum). For volatile samples or those that may splatter, use a sealed pan with a pinhole lid. |
III. Experimental Protocols
A. Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a standard method for determining the thermal stability of 1,4-butanediol dibenzoate.
1. Instrumentation:
-
Calibrated Thermogravimetric Analyzer.
2. Sample Preparation:
-
Ensure the 1,4-butanediol dibenzoate sample is dry and free of solvent.
-
Accurately weigh approximately 5-10 mg of the sample into a tared TGA crucible (alumina or platinum is recommended).
-
Distribute the sample evenly across the bottom of the crucible.
3. Analytical Method:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
4. Data Analysis:
-
Plot the percentage mass loss on the y-axis against the temperature on the x-axis.
-
Determine the onset temperature of decomposition from the initial point of significant mass loss.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss for each decomposition step.
B. Differential Scanning Calorimetry (DSC) Protocol
This protocol is for determining the melting point and other thermal transitions of 1,4-butanediol dibenzoate.
1. Instrumentation:
-
Calibrated Differential Scanning Calorimeter.
2. Sample Preparation:
-
Accurately weigh 3-5 mg of the 1,4-butanediol dibenzoate sample into a hermetically sealed aluminum pan.
3. Analytical Method:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0 °C.
-
Heat from 0 °C to 250 °C at 10 °C/min.
-
Hold for 2 minutes at 250 °C.
-
Cool from 250 °C to 0 °C at 10 °C/min.
-
Heat from 0 °C to 250 °C at 10 °C/min (second heating cycle).
-
4. Data Analysis:
-
Analyze the data from the second heating cycle to ensure a consistent thermal history.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting event.
-
Observe any other thermal events, such as glass transitions (Tg) or crystallization peaks (Tc).
IV. Visualizations
A. Proposed Thermal Degradation Pathway
Caption: A logical workflow for troubleshooting common TGA/DSC analysis issues.
V. References
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
-
Dynamics of Di(propylene glycol) Dibenzoate-d10 in Poly(vinyl acetate) by Solid-State Deuterium NMR. ACS Publications. Available at: [Link]
-
Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo. Available at: [Link]
-
Ester Chemistry. Chemistry LibreTexts. Available at: [Link]
-
The Kinetics of the Thermal Decomposition of Peresters. I. The Effect of Perbenzoate Concentration on the Decomposition of t-Butyl Perbenzoate. Journal of the American Chemical Society. Available at: [Link]
-
The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing. Available at: [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of South Florida. Available at: [Link]
-
Thermal Analysis in Practice Tips and Hints. Mettler Toledo. Available at: [Link]
-
Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. ResearchGate. Available at: [Link]
-
Factors Influencing the DSC and TGA Measurements Results. NETZSCH. Available at: [Link]
-
Does the ether function contribute to the persistence of dibenzoate plasticizer's metabolites. eScholarship@McGill. Available at: [Link]
-
Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory. Available at: [Link]
-
Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Available at: [Link]
-
The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. PMC - NIH. Available at: [Link]
-
Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates). Polymer Degradation and Stability. Available at: [Link]
-
Combination of novel antioxidant system and thermally stable esters for high temperature greases. Lube Media. Available at: [Link]
-
Thermal degradation of poly(butylene terephthalate) at the processing temperature. Polymer Degradation and Stability. Available at: [Link]
-
Process of producing 1,4-butanediol. Google Patents. Available at:
-
Propylene glycol dibenzoate. PubChem. Available at: [Link]
-
DI(ETHYLENE GLYCOL) DIBENZOATE. Ataman Kimya. Available at: [Link]
-
Development of a commercial scale process for production of 1,4-butanediol from sugar. ScienceDirect. Available at: [Link]
-
Diethylene glycol dibenzoate. NIST WebBook. Available at: [Link]
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- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. adakem.com [adakem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Industrial Production of 1,4-Butanediol Dibenzoate
Welcome to the technical support center for the synthesis of 1,4-butanediol dibenzoate (BDO-DB). This guide is designed for researchers, chemists, and production managers involved in the industrial-scale manufacturing of this versatile plasticizer and chemical intermediate. Here, we address common challenges encountered during synthesis, purification, and quality control, providing in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Synthesis and Process Fundamentals
This section covers the core principles of BDO-DB production, from reaction pathways to process monitoring.
Q1: What is the primary industrial method for synthesizing 1,4-butanediol dibenzoate?
The most common and economically viable industrial route is the direct esterification of 1,4-butanediol (BDO) with two equivalents of benzoic acid. This is an equilibrium-controlled reaction where water is produced as a byproduct. To drive the reaction to completion and achieve high yields, this water must be continuously removed from the reaction mixture.
The overall reaction is as follows:
2 C₇H₆O₂ (Benzoic Acid) + C₄H₁₀O₂ (1,4-Butanediol) ⇌ C₁₈H₁₈O₄ (1,4-Butanediol Dibenzoate) + 2 H₂O
A less common route involves the transesterification of a methyl benzoate with 1,4-butanediol, which produces methanol as a byproduct. While effective, the direct esterification route is often preferred for its atom economy and the use of less volatile starting materials.
Caption: Direct Esterification Pathway for BDO-DB Synthesis.
Q2: How do I choose the right catalyst for the esterification reaction?
Catalyst selection is critical for optimizing reaction rate, minimizing side reactions, and simplifying downstream purification. The choice depends on factors like operating temperature, desired purity, and cost.
| Catalyst Type | Examples | Typical Loading (wt%) | Operating Temp (°C) | Advantages | Disadvantages |
| Organotitanates | Tetrabutyl Titanate (TBT), Tetra-isopropyl Titanate (TIPT) | 0.05 - 0.2 | 180 - 230 | High activity, good selectivity, produces a relatively light-colored product. | Can be sensitive to moisture; may require special handling. |
| Sulfonic Acids | p-Toluenesulfonic Acid (p-TSA), Methanesulfonic Acid (MSA) | 0.2 - 1.0 | 140 - 180 | High activity at lower temperatures, low cost.[1] | Can cause dehydration of BDO to THF; may lead to darker product color if not controlled.[2] |
| Tin Catalysts | Stannous Octoate, Dibutyltin Oxide | 0.1 - 0.5 | 190 - 240 | Effective for high-temperature reactions. | Environmental and toxicity concerns associated with tin compounds. |
For high-purity applications where color is a critical parameter, organotitanate catalysts like TBT are often the preferred choice due to their high efficiency and lower tendency to cause color-forming side reactions.[3]
Q3: What are the typical reaction conditions?
-
Stoichiometry : A slight molar excess of benzoic acid (e.g., 2.05 to 2.1 moles per mole of BDO) is often used to ensure complete conversion of the diol, as unreacted BDO can be more difficult to remove during purification than excess benzoic acid.
-
Temperature : The reaction is typically run at temperatures between 160°C and 230°C . The exact temperature depends on the catalyst used and the desired reaction rate. Higher temperatures accelerate the reaction but also increase the risk of side reactions and product discoloration.[4]
-
Pressure : The reaction is usually conducted at atmospheric pressure, with a nitrogen sparge or blanket to prevent oxidation and assist in the removal of water vapor.[5] Alternatively, a vacuum can be applied in the later stages to facilitate the removal of the final traces of water and drive the reaction to completion.
-
Agitation : Efficient agitation is crucial to ensure good mixing of the reactants and catalyst and to facilitate the transfer of water from the liquid phase to the vapor phase.
Q4: How is the reaction progress typically monitored?
Monitoring the reaction is key to determining the endpoint and ensuring consistent product quality. The most common methods are:
-
Water Collection : Tracking the amount of water collected in a Dean-Stark trap. The reaction is considered near completion when the rate of water evolution slows significantly and the total volume approaches the theoretical amount.
-
Acid Value (AV) Titration : Periodically taking samples from the reactor and titrating them with a standardized base (e.g., KOH) to determine the concentration of unreacted benzoic acid. The reaction is stopped when the AV falls below a target specification. This is a highly reliable and standard industry practice.[6]
-
Chromatography (GC/HPLC) : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to directly measure the concentration of reactants and products, providing a precise view of the reaction's progress.[7][8]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during production and provides actionable solutions.
Problem Area: Low Yield & Slow Reaction Rate
This is a common issue in esterification and usually points to problems with equilibrium control or catalyst activity.
-
Cause 1: Inefficient Water Removal
-
Explanation : As an equilibrium reaction, the presence of water will slow down and eventually stop the forward reaction, preventing full conversion.
-
Troubleshooting Steps :
-
Check System for Leaks : Ensure the reactor and condenser system are airtight, especially if operating under vacuum.
-
Verify Condenser Efficiency : An inefficient condenser can allow water vapor to return to the reactor. Check the coolant temperature and flow rate.
-
Increase Nitrogen Sparge : A higher flow rate of inert gas can help carry water vapor out of the reaction mixture more effectively.
-
Apply Vacuum : In the final stages of the reaction (e.g., >95% conversion), applying a moderate vacuum can effectively remove the last traces of water.
-
-
-
Cause 2: Catalyst Deactivation or Insufficient Loading
-
Explanation : The catalyst may be deactivated by impurities in the raw materials (e.g., water) or used at too low a concentration.
-
Troubleshooting Steps :
-
Verify Raw Material Purity : Ensure both 1,4-butanediol and benzoic acid are of high purity and low moisture content. Use Karl Fischer titration to check water content before starting.
-
Confirm Catalyst Loading : Double-check calculations and ensure the correct amount of catalyst was added.
-
Consider Incremental Catalyst Addition : If the reaction stalls, a small, incremental addition of fresh catalyst can sometimes restart it, though this can complicate final purification.
-
-
-
Cause 3: Side Reactions
-
Explanation : At high temperatures, particularly with strong acid catalysts like p-TSA, 1,4-butanediol can undergo intramolecular dehydration to form tetrahydrofuran (THF).[2][9] This consumes the diol, reducing the theoretical maximum yield of the desired dibenzoate.
-
Troubleshooting Steps :
-
Lower Reaction Temperature : Operate at the lowest effective temperature for the chosen catalyst.
-
Switch Catalyst : If THF formation is a persistent issue, switch from a strong acid like p-TSA to an organotitanate catalyst, which is less prone to causing dehydration.
-
-
Caption: Troubleshooting Workflow for Low Product Yield.
Problem Area: Product Quality & Purity
Product color is a critical quality specification. Yellowing is typically caused by thermal degradation and oxidation at high reaction temperatures.[4][5]
-
Prevention Strategies :
-
Maintain a Nitrogen Blanket : Strictly exclude oxygen from the reactor headspace throughout the reaction and cooling process. Oxygen promotes the formation of color bodies at high temperatures.
-
Optimize Temperature and Time : Avoid unnecessarily high temperatures or prolonged reaction times. Once the target acid value is reached, cool the batch promptly.
-
Use High-Purity Raw Materials : Impurities in the starting materials can act as catalysts for color-forming side reactions.
-
Consider Antioxidants : Adding a small amount (e.g., 100-500 ppm) of a high-temperature antioxidant like phosphite-based stabilizers can prevent oxidation and improve color.
-
-
Purification of Colored Product :
-
Activated Carbon Treatment : Treat the molten crude product with 0.5-2.0 wt% powdered activated carbon at 80-120°C for 1-2 hours with agitation, followed by filtration through a filter aid like celite. This is highly effective at adsorbing color bodies.
-
Bleaching Earth : Similar to carbon treatment, using bleaching clays can also remove color impurities.
-
Distillation : If the color-forming bodies are high-boiling impurities, vacuum distillation can separate the BDO-DB as a colorless distillate, leaving the color bodies in the residue.
-
Caption: Troubleshooting Workflow for Product Discoloration.
Besides color bodies, several process-related impurities can be present in the final product.
-
Unreacted Starting Materials :
-
Benzoic Acid : Can be removed by neutralizing the crude product with a dilute base (e.g., sodium carbonate solution), followed by water washing. However, this adds extra steps. A more common industrial method is to remove it via vacuum distillation.
-
1,4-Butanediol : Has a similar boiling point to benzoic acid and can be difficult to remove. Driving the reaction to completion with a slight excess of benzoic acid is the best way to minimize residual BDO.
-
-
Mono-ester (4-hydroxybutyl benzoate) :
-
Explanation : This is the intermediate product where only one of the hydroxyl groups on BDO has reacted. Its presence indicates an incomplete reaction.
-
Minimization : Ensure the reaction goes to completion by monitoring the acid value and allowing sufficient reaction time.
-
Removal : The mono-ester is less volatile than the starting materials but more volatile than the final dibenzoate product. It can be separated by careful fractional distillation under vacuum.
-
-
Tetrahydrofuran (THF) :
-
Explanation : A cyclic ether formed by the acid-catalyzed dehydration of BDO.[2][9][10]
-
Minimization : Avoid high temperatures (>200°C) and strong acid catalysts (p-TSA, sulfuric acid). Use of titanate catalysts significantly reduces THF formation.
-
Removal : THF is highly volatile (boiling point 66°C) and is typically removed continuously with the water byproduct during the reaction.
-
Final purification of the crude product is almost always performed by vacuum distillation , which effectively removes unreacted starting materials, the mono-ester, and any catalyst residues or color bodies.
Section 3: Analytical & Quality Control
A comprehensive quality control protocol ensures that the final product meets specifications for various applications.
| Parameter | Method | Purpose | Typical Specification |
| Assay (Purity) | Gas Chromatography (GC) | To determine the percentage of 1,4-butanediol dibenzoate and quantify impurities.[8] | > 99.5% |
| Color | APHA Color (ASTM D1209) | To quantify the yellowness of the product. | < 50 APHA |
| Acid Value | Titration (ASTM D1613) | To measure the amount of residual free benzoic acid. | < 0.1 mg KOH/g |
| Water Content | Karl Fischer Titration (ASTM E203) | To measure residual moisture, which can be critical for some applications. | < 0.05% |
| Appearance | Visual Inspection | To ensure the product is a clear, particle-free liquid at room temperature. | Clear, free of suspended matter |
References
-
Burgard, A., et al. (2016). Development of a commercial scale process for production of 1,4-butanediol from sugar. Current Opinion in Biotechnology, 42, 118-125. Available at: [Link]
-
BDMAEE. (2025). Understanding the excellent reactivity and broad compatibility of 1,4-butanediol in polymerization reactions. Available at: [Link]
- Google Patents. (n.d.). Process for purification of 1,4-butanediol (1,4-BDO). BR112015021885B1.
- Google Patents. (n.d.). Process for purifying 1,4-butanediol by melt cristallisation. EP0885864A1.
- Google Patents. (n.d.). Purification of 1,4-butanediol. US4032583A.
- Google Patents. (n.d.). Process for the purification of 1,4-butanediol. US8129548B2.
-
European Patent Office. (2023). Production method for 1,4-butanediol. EP 3786144 B1. Available at: [Link]
- Google Patents. (n.d.). Process of producing 1,4-butanediol. US9533931B2.
-
ResearchGate. (2014). How can I remove color during Plasticizer synthesis?. Available at: [Link]
-
ResearchGate. (2025). Kinetics of the Esterification Between 2-[(4-hydroxybutoxy)carbonyl] Benzoic Acid with 1,4-Butanediol: Tetrabutyl Orthotitanate as Catalyst. Available at: [Link]
-
ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process. Available at: [Link]
-
ResearchGate. (2011). Can anyone suggest a method for detection of 1,4-butanediol using a spectrophotometer or GC/HPLC?. Available at: [Link]
-
ResearchGate. (2025). A simple gas chromatography method for the quantitative determination of related impurity (1,4-butanediol) in busulfan drug. Available at: [Link]
- Google Patents. (n.d.). Continuous process for preparing benzoic acid esters. US6235924B1.
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V.I. Vernadsky Crimean Federal University. (2022). Kinetic research and modeling of benzoic acid esterification process. Ukrainian Journal of Chemistry, 88(6), 45-56. Available at: [Link]
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Technical Support Center: Enhancing PVC Thermal Stability with 1,4-Butanediol Dibenzoate
This technical support center is engineered for researchers, scientists, and formulation professionals investigating the use of 1,4-butanediol dibenzoate in Polyvinyl Chloride (PVC) applications. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to address challenges related to thermal stability.
Introduction: The Dual Role of 1,4-Butanediol Dibenzoate in PVC
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic, but it possesses inherently poor thermal stability. When subjected to heat during processing, PVC undergoes a rapid degradation process known as dehydrochlorination, releasing hydrogen chloride (HCl) gas.[1][2][3] This autocatalytic reaction leads to the formation of conjugated double bonds (polyenes) within the polymer backbone, causing severe discoloration (yellowing to blackening), and a significant deterioration of mechanical and electrical properties.[1][4]
To counteract this, thermal stabilizers are essential additives in any PVC formulation.[2] 1,4-Butanediol dibenzoate (BDB) is primarily classified as a high-solvating, non-phthalate plasticizer, valued for its efficiency and potential as a greener alternative to traditional phthalates.[5][6][7] While not a primary stabilizer itself, its role in enhancing thermal stability is significant and multifaceted. By improving the melt flow and processability of the PVC compound, BDB allows for lower processing temperatures and reduced mechanical shear, thereby minimizing the thermal stress on the polymer during critical stages like extrusion and molding.[8] This guide will explore how to leverage the properties of BDB effectively and troubleshoot common stability issues.
The Mechanism of PVC Degradation and Stabilization
The thermal degradation of PVC is a chain reaction, often initiated at defect sites in the polymer chain, such as tertiary or allylic chlorine atoms.[1] The process, colloquially termed "zipper elimination," involves the sequential loss of HCl molecules, creating long conjugated polyene sequences that absorb visible light and impart color.[9]
Caption: The autocatalytic "zipper" dehydrochlorination pathway of PVC degradation.
Heat stabilizers interrupt this cycle through several key mechanisms:
-
HCl Scavenging: Neutralizing the released hydrogen chloride to prevent it from catalyzing further degradation.[9][10]
-
Replacement of Labile Chlorine: Substituting the unstable chlorine atoms on the PVC chain with more stable functional groups.[1][9][11]
-
Disruption of Polyene Formation: Reacting with the growing conjugated double bonds to shorten their length and reduce color formation.
Frequently Asked Questions (FAQs)
Q1: My PVC compound is turning yellow much faster than expected. What are the likely causes?
A1: Premature yellowing is the most common sign of insufficient thermal stability. When using 1,4-butanediol dibenzoate, consider these possibilities:
-
Inadequate Primary Stabilizer: BDB is a plasticizer, not a primary stabilizer. It must be used with an effective heat stabilizer package (e.g., Calcium-Zinc systems, organotins).[9][10] Ensure the dosage of your primary stabilizer is sufficient for your processing conditions.
-
Poor Additive Dispersion: If stabilizers are not uniformly dispersed, unprotected pockets of PVC will degrade rapidly. High-speed mixing is crucial to ensure additives coat and embed into the PVC particles.[12]
-
Excessive Processing Temperature or Shear: While BDB helps lower processing temperatures, exceeding the thermal budget of the formulation will still cause degradation. High screw speeds or improper screw design can introduce excessive shear energy, which also contributes to degradation.[12]
-
"Zinc Burning": If you are using a Calcium-Zinc (Ca/Zn) stabilizer system, an imbalance in the ratio can be catastrophic. Zinc soaps provide good early color, but the byproduct, zinc chloride (ZnCl2), is a powerful Lewis acid that aggressively accelerates HCl release once the primary calcium stabilizer is consumed, leading to sudden and severe blackening.[10][13] This can be mitigated by optimizing the Ca/Zn ratio and including co-stabilizers like phosphites or polyols.[14]
Q2: I am observing black specks and charring in my final product. How do I fix this?
A2: Black specks indicate severe, localized degradation. This is an advanced form of the issues causing yellowing and points to specific processing problems:
-
Equipment Hot Spots: Non-uniform heating in the extruder barrel or die can create areas where the temperature is significantly higher than the setpoint, burning the material.
-
Prolonged Residence Time: If the PVC material stagnates in certain areas of the processing equipment, it will be exposed to high temperatures for too long and degrade.
-
Contamination: Degraded material from previous production runs can get lodged in the equipment and periodically break off, appearing as black specks in the new product.
Solution: A thorough cleaning and purging of the processing equipment is the first critical step.[13] Review the temperature profile of your extruder to ensure it is optimized and free of hot spots. Ensure a consistent, steady flow of material to prevent stagnation.
Q3: My Congo Red test results are inconsistent. How can I improve reproducibility?
A3: The Congo Red test is a static heat stability test that measures the time until a detectable amount of HCl gas is evolved.[15][16][17] Inconsistencies typically arise from procedural variations rather than the formulation itself:
-
Sample Homogeneity: Ensure the PVC compound is perfectly mixed before taking a sample.
-
Consistent Sample Preparation: Always use the exact same weight and physical form (e.g., powder, granules) for each test.[13]
-
Precise Temperature Control: The oil bath or heating block must be calibrated and maintain the set temperature (e.g., 180°C or 200°C) with high accuracy (±1°C).[13]
-
Standardized Test Paper Placement: The Congo Red indicator paper must be positioned at a consistent height above the sample in the test tube for every test.[16]
Q4: Can 1,4-butanediol dibenzoate crystallize within the PVC matrix and affect performance?
A4: Yes, this is a known characteristic of 1,4-butanediol dibenzoate. Research has shown that BDB can partially crystallize within the PVC blend at ambient temperatures over time.[5] This can lead to a loss of its plasticizing effectiveness, resulting in a stiffer or more brittle product. However, this effect is thermally reversible. Upon heating the blend to temperatures above 60°C, the BDB crystals melt and the material regains its plasticized properties.[5] This makes BDB an effective processing aid and a reversible heat-activated plasticizer.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions & Optimizations |
| Premature Yellowing / Discoloration | 1. Insufficient primary stabilizer package. 2. Poor dispersion of additives. 3. Excessive processing temperature or shear rate.[12] 4. "Zinc burning" in Ca/Zn systems.[10][13] | 1. Increase the concentration of the primary heat stabilizer. 2. Optimize mixing parameters (time, speed, fill level, sequence of addition). 3. Methodically lower the processing temperature profile; reduce screw speed. 4. Adjust the Ca/Zn ratio; incorporate co-stabilizers like phosphites or polyols (e.g., pentaerythritol) to chelate ZnCl2.[14] |
| Black Specks / Charring | 1. Localized overheating ("hot spots") in equipment. 2. Prolonged material residence time. 3. Contamination from previously degraded material.[13][18] | 1. Verify and optimize the temperature profile of the extruder/molder. 2. Ensure a consistent and smooth flow of material. 3. Purge equipment thoroughly between different formulations or after shutdowns. |
| Inconsistent Thermal Stability Data | 1. Non-homogenous sample. 2. Inconsistent sample preparation (weight, form). 3. Poor temperature control of the test apparatus.[13] | 1. Ensure the compound is thoroughly blended before sampling. 2. Adhere strictly to a standardized protocol for sample weight and form. 3. Calibrate and monitor the temperature of the oil bath or oven used for testing. |
| Product Brittleness / Loss of Flexibility | 1. Crystallization of 1,4-butanediol dibenzoate at ambient temperature.[5] 2. Plasticizer migration or exudation due to incompatibility. 3. Insufficient plasticizer loading. | 1. Confirm performance at elevated temperatures (>60°C) where BDB is fully effective. 2. Evaluate compatibility with all formulation components.[18] 3. Review and adjust the plasticizer concentration. |
| Acrid Odor During Processing | 1. Significant evolution of HCl gas. 2. Onset of thermal degradation. | 1. This is a clear indicator of insufficient stabilization. Immediately re-evaluate the stabilizer package (type and concentration). 2. Reduce processing temperature as a temporary measure. |
Experimental Protocols
Protocol 1: Static Thermal Stability via Congo Red Test (ISO 182-1:1990)
This method determines the time at which the evolution of HCl from a heated PVC sample is sufficient to change the color of a pH indicator paper.[17]
-
Apparatus: Oil bath or heating block with precise temperature control (±1°C), 18x150 mm test tubes, stoppers with a hole for a small glass tube, Congo Red indicator paper strips, and a timer.[16]
-
Procedure: a. Preheat the oil bath to the specified test temperature (typically 180°C or 200°C).[19] b. Weigh a precise amount of the PVC compound (e.g., 2.0 g) into a clean, dry test tube. c. Roll one end of a Congo Red paper strip and insert it into a small glass tube. d. Place the glass tube into the stopper so that the paper extends out. e. Insert the stopper into the test tube, ensuring the bottom of the indicator paper is exactly 25 ± 2 mm above the surface of the PVC sample.[16] f. Immerse the test tube into the preheated oil bath to the level of the sample and simultaneously start the timer. g. Record the time, in minutes, required for the Congo Red paper to change color from red to blue. This is the thermal stability time.[15]
Protocol 2: Dynamic Thermal Stability via Torque Rheometry
This method simulates the heat and shear conditions of actual processing and is highly valuable for predicting performance.[15]
-
Apparatus: A torque rheometer (e.g., Brabender or Haake) with a heated mixing bowl and roller-style blades.
-
Procedure: a. Set the mixing bowl temperature to the desired processing temperature (e.g., 185°C). b. Set the rotor speed (e.g., 60 RPM). c. Once the temperature has stabilized, add a pre-weighed amount of the PVC compound to the mixing bowl. d. Begin recording the torque and melt temperature as a function of time. e. The resulting curve will show an initial loading peak, a fusion peak, and then a stable torque region. f. The "stability time" is defined as the time from the achievement of minimum torque (end of fusion) until the torque begins to rise sharply, which indicates cross-linking and degradation. A longer time indicates better dynamic thermal stability.
Caption: A logical workflow for troubleshooting common PVC thermal stability issues.
References
-
Mechanisms of PVC thermal degradation and stabilization: A review. (2025). ResearchGate. Retrieved from [Link]
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Study of thermal degradation mechanisms and stability in poly (vinyl chloride). (2022). Iranian Chemical Engineering Journal. Retrieved from [Link]
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A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (2014). International Journal of Research. Retrieved from [Link]
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Evaluation method for thermal stability of PVC heat stabilizer. Rallychem. Retrieved from [Link]
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Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). (1996). ACS Publications. Retrieved from [Link]
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Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. (2018). MDPI. Retrieved from [Link]
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Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. (2022). ResearchGate. Retrieved from [Link]
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Thermal Stability of Nanosilica-Modified Poly(vinyl chloride). (2020). MDPI. Retrieved from [Link]
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Mechanism of PVC Degradation. (1968). Rubber Chemistry and Technology. Retrieved from [Link]
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ASTM D4202-98, Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. ASTM International. Retrieved from [Link]
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PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind. Retrieved from [Link]
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SATRA TM324: Thermal stability of PVC - Congo red test. SATRA. Retrieved from [Link]
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Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. (2023). MDPI. Retrieved from [Link]
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TGA thermogram of PVC. Degradation proceeds in two stages. ResearchGate. Retrieved from [Link]
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Thermal Degradation of Polyvinyl Chloride. (2015). ResearchGate. Retrieved from [Link]
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Analytical Detection Methods for PVC Thin Films Degradation Containing Different Concentrations of Diphenylenehydramine. (2020). ResearchGate. Retrieved from [Link]
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Influence of the glycol component in dibenzoate plasticizers on the properties of plasticized PVC films. (2005). Journal of Applied Polymer Science. Retrieved from [Link]
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Thermal stabilizers for poly(vinyl chloride): A review. (2011). African Journal of Pure and Applied Chemistry. Retrieved from [Link]
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Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets. pvcstabilizer.com. Retrieved from [Link]
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New Dibenzoate Blends for PVC Plasticizers. (2014). Scribd. Retrieved from [Link]
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Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. (2012). International Journal of Science and Technology. Retrieved from [Link]
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Green Secondary Plasticizer/Thermal Stabilizer in PVC Processing. (2020). ResearchGate. Retrieved from [Link]
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Effects of different kinds of stabilizers on thermal stability, biocompatibility and blood compatibility of PVC film sterilized. (2015). International Journal of Hospital Research. Retrieved from [Link]
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Environmentally Friendly Plasticizers for PVC. (2012). Diva-portal.org. Retrieved from [Link]
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New Dibenzoate Plasticizer Blends for PVC Applications. (2014). ResearchGate. Retrieved from [Link]
- Plasticizers which improve compatibility in pvc formulations. (2018). Google Patents.
- Preparation of high purity 1,4-butanediol. (1981). Google Patents.
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Identification of potential technologies for 1,4‐Butanediol production using prospecting methodology. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). (2019). MDPI. Retrieved from [Link]
-
What is 1,4-butanediol used for?. (2024). BoJie Chemical Co.,Ltd.. Retrieved from [Link]
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Influence of synergistic plasticization of epoxy 1,6-hexanediol oleate and DOA on the properties of PVC films. (2024). ResearchGate. Retrieved from [Link]
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Overcoming compatibility issues of 1,4-butanediol, dibenzoate in polymers
<Technical Support Center: 1,4-Butanediol Dibenzoate (BDB) in Polymer Systems
Welcome to the technical support center for 1,4-Butanediol Dibenzoate (BDB). This resource is designed for researchers, scientists, and formulation professionals navigating the complexities of incorporating BDB into various polymer systems. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common compatibility challenges, enhance your experimental outcomes, and ensure the scientific integrity of your work.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common initial questions regarding the use of 1,4-Butanediol Dibenzoate as a plasticizer.
Q1: What is 1,4-Butanediol Dibenzoate (BDB), and what are its primary applications in polymers?
A1: 1,4-Butanediol Dibenzoate (BDB) is a non-phthalate plasticizer, a diester of benzoic acid and 1,4-butanediol.[1] Plasticizers are additives used to increase the flexibility, workability, and durability of polymeric materials.[2] They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[3] BDB is valued for its excellent compatibility with a range of polymers, particularly Poly(vinyl chloride) (PVC), and is also used in adhesives, sealants, and coatings to improve performance characteristics.[4]
Q2: How does BDB's performance compare to common phthalate plasticizers like DEHP?
A2: BDB is often considered a safer, green alternative to traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP), which have faced scrutiny due to health concerns.[5][6] In many applications, dibenzoate plasticizers can match or exceed the performance of DEHP in terms of plasticizing efficiency.[5] However, its compatibility and final performance are highly dependent on the specific polymer system and formulation. A notable characteristic of BDB in PVC is its tendency to crystallize over time at room temperature, which can cause the material to harden.[5] This effect is reversible upon heating, making BDB a potential heat-activated processing aid.[5]
Q3: What does "plasticizer compatibility" mean from a chemical standpoint?
A3: Plasticizer compatibility refers to the degree to which a plasticizer can be mixed with a polymer to form a stable, homogeneous system without phase separation.[7] Good compatibility is generally achieved when the solubility parameters of the plasticizer and the polymer are closely matched.[8] The solubility parameter, often expressed in Hildebrand units (MPa¹/²), is a numerical value that indicates the cohesive energy density of a substance. When these values are similar, the principle of "like dissolves like" applies, leading to better miscibility and reduced chances of issues like plasticizer bleeding or migration.[8]
Q4: What are the initial signs of BDB incompatibility in a polymer matrix?
A4: The most common visual indicators of incompatibility are:
-
Surface exudation (Bleeding or Sweating): The appearance of an oily or sticky film on the polymer surface.[9] This occurs when the plasticizer migrates out of the polymer matrix.[10]
-
Haze or Cloudiness: In transparent or translucent polymers, incompatibility can cause light scattering due to the formation of distinct phases, resulting in a loss of clarity.
-
Brittleness or Stiffness: Instead of becoming more flexible, the polymer may become rigid or brittle if the plasticizer does not integrate properly or crystallizes within the matrix.[9] This is a known issue with BDB in PVC after aging for a couple of days.[5]
-
Changes in Mechanical Properties: Poor compatibility leads to a reduction in desired mechanical properties like tensile strength or elongation at break.[3]
Part 2: Troubleshooting Guide for BDB Compatibility Issues
This guide provides a problem-oriented approach to resolving specific experimental challenges.
Issue 1: Plasticizer Bleeding and Surface Tackiness
Q: My polymer sample (e.g., PVC, PLA) formulated with BDB feels oily to the touch after a few days. What is causing this, and how can I fix it?
A: This phenomenon, known as "plasticizer migration" or "bleeding," is a classic sign of poor compatibility or oversaturation. [10][11]
-
Causality: Plasticizers are not chemically bound to the polymer matrix and can migrate out if the formulation is not stable.[12] This is accelerated by several factors:
-
Poor Compatibility: A significant mismatch in the solubility parameters between BDB and the polymer.[7]
-
Oversaturation: The concentration of BDB exceeds the polymer's absorption capacity.
-
Environmental Factors: Elevated temperatures increase molecular mobility, accelerating migration.[7] High humidity can also create pathways for plasticizer movement.[7]
-
Low Molecular Weight: Lower molecular weight plasticizers are generally more mobile and prone to migration.[10]
-
-
Troubleshooting Steps:
-
Verify Solubility Parameters: First, compare the solubility parameter of your polymer with that of BDB. A close match is crucial for good compatibility.[8]
Substance Solubility Parameter (δ) [MPa¹/²] Poly(vinyl chloride) (PVC) 19.1 - 22.1 Poly(lactic acid) (PLA) ~20.2[8] 1,4-Butanediol ~25.8 (Calculated Estimate)[13] Tributyl Citrate (TBC) ~18.7[8] (Note: The exact value for BDB can vary; related diols and benzoates suggest a range where compatibility with PVC and PLA is possible but not guaranteed without optimization.) -
Optimize Concentration: Systematically reduce the BDB concentration in your formulation in increments (e.g., by 5% w/w) to find the threshold where bleeding stops.
-
Introduce a Compatibilizer: A compatibilizer is an additive that acts as an interfacial agent to stabilize the blend of two immiscible materials.[14] For polar polymers like PLA or PVC, using a maleic anhydride-grafted polyolefin or a reactive terpolymer can improve the interfacial adhesion and "lock" the plasticizer in place.[14][15]
-
Consider a Co-Plasticizer: Sometimes, blending BDB with a secondary, higher-molecular-weight plasticizer can mitigate migration.[16] This synergistic effect can improve overall stability.[16]
-
Issue 2: Material Becomes Brittle and Stiff Over Time
Q: I processed a PVC/BDB blend, and it was initially flexible. After 48 hours, it became hard and brittle. What happened?
A: This is a known characteristic of BDB, likely caused by its partial crystallization within the polymer matrix.
-
Causality: A study published in the journal Polymers specifically observed this behavior with 1,4-butanediol dibenzoate in PVC.[5] Differential Scanning Calorimetry (DSC) and torsional analysis suggested that BDB, while effective at high processing temperatures, can slowly crystallize at ambient temperatures. These crystals act as rigid filler particles rather than as a plasticizer, leading to a loss of flexibility.[5]
-
Troubleshooting & Mitigation Strategies:
-
Heat Reversibility: The effect is often reversible. Heating the material to temperatures above 60°C can melt the BDB crystals and restore plasticity.[5] This makes BDB suitable for applications where it acts as a heat-activated processing aid rather than a permanent flexibilizer.[5]
-
Blend with Other Dibenzoates: Consider blending BDB with other linear alkyl diol dibenzoates, such as 1,5-pentanediol dibenzoate or 1,3-propanediol dibenzoate, which have shown not to exhibit this crystallization behavior and maintain long-term flexibility.[5]
-
Rapid Quenching: During processing, rapidly cooling (quenching) the polymer melt to below its glass transition temperature can sometimes trap the plasticizer in an amorphous, disordered state, inhibiting crystallization. The effectiveness of this depends on the polymer and cooling rate.
-
Issue 3: Poor Mechanical Properties in Final Product
Q: I've added BDB to my biopolymer (e.g., PLA), but the elongation at break is poor, and the material is weak. How can I improve this?
A: Poor mechanical properties often stem from inadequate plasticization and phase separation at the micro-level.
-
Causality: For a plasticizer to be effective, it must be finely and uniformly dispersed throughout the polymer matrix. If the BDB forms separate domains or droplets due to poor compatibility, it will create stress concentration points within the material, leading to premature failure under load. This is a common challenge when blending additives into semi-crystalline polymers like PLA.[3]
-
Workflow for Improving Mechanical Performance:
Caption: Troubleshooting workflow for poor mechanical properties.
-
Experimental Protocol: Adding a Compatibilizer
-
Selection: For a PLA/BDB blend, a reactive compatibilizer like PLA-grafted-maleic anhydride (PLA-g-MA) is a logical choice. The PLA portion of the compatibilizer will be miscible with the PLA matrix, while the maleic anhydride group can interact with the hydroxyl end-groups of BDB, strengthening the interface.[15]
-
Preparation: Dry all components (PLA, BDB, PLA-g-MA) thoroughly in a vacuum oven (e.g., 80°C for 4 hours) to prevent hydrolytic degradation during processing.
-
Melt Blending: Use a twin-screw extruder for optimal mixing. Pre-mix the PLA pellets and PLA-g-MA (typically 1-5 wt%) before adding them to the main hopper.[15] Inject the liquid BDB into the melt zone using a precision pump to ensure uniform distribution.
-
Processing Parameters: Set a temperature profile appropriate for PLA (e.g., 170-190°C). Use a moderate screw speed to ensure sufficient shear for dispersion without causing excessive degradation.
-
Characterization: Prepare test specimens (e.g., by injection molding or compression molding) and perform tensile testing (ASTM D638) and impact testing (ASTM D256). Compare the results to the non-compatibilized blend. A successful outcome will show a significant increase in elongation at break and impact strength.[15]
-
Part 3: Protocols for Compatibility Assessment
To move beyond qualitative observation, quantitative analysis is essential. Here are standard protocols for assessing BDB compatibility.
Protocol 1: Determining Plasticizer Compatibility via Thermal Analysis (DSC)
-
Objective: To measure the depression of the glass transition temperature (Tg), which is a primary indicator of plasticizing efficiency. A significant, concentration-dependent decrease in Tg indicates good compatibility.
-
Methodology:
-
Sample Preparation: Prepare a series of polymer/BDB blends with varying concentrations (e.g., 0%, 10%, 20%, 30% BDB by weight) via solvent casting or melt blending to ensure homogeneity.
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, for PLA:
-
Heat from 25°C to 200°C at 10°C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool to -20°C at 10°C/min.
-
Heat again from -20°C to 200°C at 10°C/min.
-
-
-
Data Analysis: Determine the Tg from the inflection point in the heat flow curve of the second heating scan. Plot Tg as a function of BDB concentration. A linear or near-linear decrease in Tg is indicative of effective plasticization.[6]
-
Protocol 2: Quantifying Plasticizer Migration (Solvent Extraction & GC-MS)
-
Objective: To quantitatively measure the amount of BDB that migrates from the polymer over time under specific conditions.
-
Methodology:
-
Sample Preparation: Create polymer films or plaques of a known surface area and thickness (e.g., 2mm thick plaques).[17] Accurately weigh each sample (W_initial).
-
Accelerated Aging: Place the samples in a controlled environment. For example, place them in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 24, 48, 72 hours).[10]
-
Surface Extraction:
-
GC-MS Analysis:
-
Prepare a calibration curve using standard solutions of BDB of known concentrations.
-
Inject the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system.[19] The GC will separate the components, and the MS will identify and quantify the BDB based on its unique mass spectrum and retention time.[20]
-
-
Calculation: Use the calibration curve to determine the mass of BDB extracted from the surface. This provides a quantitative measure of migration, which can be used to compare the stability of different formulations.[18]
-
References
-
A comparative assessment of the use of suitable analytical techniques to evaluate plasticizer compatibility. (2023). ResearchGate. [Link]
-
Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. (n.d.). MDPI. [Link]
-
Progress in bio-based plastics and plasticizing modifications. (2013). SciSpace. [Link]
-
SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. (n.d.). ResearchGate. [Link]
-
PLA-Based Materials Containing Bio-Plasticizers and Chitosan Modified with Rosehip Seed Oil for Ecological Packaging. (n.d.). MDPI. [Link]
-
Bleeding and evaporation of plasticisers. (n.d.). PVC. [Link]
-
'Plasticizer Migration': What Is It? How Do You Fix It?. (2025). Wood Floor Business. [Link]
-
Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers. (n.d.). MDPI. [Link]
-
How Do I Know If Plasticizer Migration Is Happening. (2025). BASTONE. [Link]
-
What Causes Plasticizer Migration in PVC. (2025). BASTONE. [Link]
-
Role of Compatibilizer in Improving the Properties of PLA/PA12 Blends. (n.d.). Frontiers. [Link]
-
Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. (2024). National Institutes of Health (NIH). [Link]
-
Plasticizer Analysis. (n.d.). SGS Polymer Solutions. [Link]
-
understanding the excellent reactivity and broad compatibility of 1,4-butanediol in polymerization reactions. (2025). BDMAEE. [Link]
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Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. (2025). Express Polymer Letters. [Link]
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1,4-Butanediol. (n.d.). Wikipedia. [Link]
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1,4-BUTANEDIOL (BDO). (n.d.). Ataman Kimya. [Link]
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Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. (2025). ResearchGate. [Link]
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Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. (n.d.). Gantrade. [Link]
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1,4 Butanediol | Chain Extender - Polyurethane Elastomers | Quote Request. (n.d.). Tri-iso. [Link]
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Solubility Parameters of 1,4-butanediol/water. (n.d.). ResearchGate. [Link]
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Compatibilizers provide better performance of polymer blends. (n.d.). Plastemart. [Link]
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health (NIH). [Link]
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1,4-Butanediol (BDO): Uses, Applications, and Safety Considerations. (2025). global gbl chemicals. [Link]
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What is the solubility of 1,4 - Butanediol in organic solvents?. (2025). Talent. [Link]
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Compatibilizers in the Plastics Industry. (n.d.). SACO AEI Polymers Distribution. [Link]
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Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. (n.d.). National Institutes of Health (NIH). [Link]
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1,4-Butanediol, dibenzoate. (n.d.). NIST WebBook. [Link]
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Investigation of the primary plasticisers present in polyvinyl chloride (PVC) products currently authorised as food contact mate. (n.d.). Taylor & Francis Online. [Link]
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Technical Support Center: Advancing Green Synthesis of 1,4-Butanediol Dibenzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on reducing the environmental impact of 1,4-butanediol, dibenzoate synthesis. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address the specific challenges encountered during the adoption of greener synthetic routes. Our approach is grounded in the principles of green chemistry, emphasizing the use of renewable feedstocks, safer solvents, and catalytic efficiency to minimize waste and environmental harm.
The synthesis of 1,4-butanediol dibenzoate, a widely used plasticizer and chemical intermediate, traditionally relies on petrochemical feedstocks and harsh reaction conditions. The primary strategy for reducing its environmental footprint begins with the sustainable production of its precursor, 1,4-butanediol (BDO). The shift towards bio-based BDO, derived from the fermentation of sugars or the catalytic conversion of biomass-derived succinic acid, represents a significant step forward.[1][2] This guide will address green approaches for both the synthesis of BDO and its subsequent esterification to 1,4-butanediol dibenzoate.
Troubleshooting Guide for Greener Synthesis
This section addresses common experimental issues encountered during the green synthesis of 1,4-butanediol dibenzoate, providing potential causes and actionable solutions.
Problem 1: Low Yield of 1,4-Butanediol Dibenzoate
| Potential Cause | Proposed Solution |
| Incomplete Esterification Equilibrium | The Fischer esterification is a reversible reaction.[3][4] To drive the equilibrium towards the product, use a molar excess of one reactant (typically the less expensive one, benzoic acid) or remove water as it forms. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene) or by using a dehydrating agent. |
| Catalyst Inactivity or Insufficient Loading | Ensure the catalyst is active and used in the appropriate amount. For heterogeneous catalysts, ensure proper activation and surface area. For enzymatic catalysis, check for enzyme denaturation due to temperature or pH. Optimize catalyst loading through a series of small-scale experiments. |
| Steric Hindrance | While 1,4-butanediol is a primary diol, steric hindrance can still be a factor, especially with bulky catalysts. Consider using smaller, more accessible catalysts or optimizing the reaction temperature to overcome the activation energy barrier. |
| Suboptimal Reaction Temperature | Esterification kinetics are temperature-dependent. A temperature that is too low will result in slow reaction rates, while a temperature that is too high can lead to side reactions and decomposition. Determine the optimal temperature for your specific catalytic system. |
Problem 2: Formation of Byproducts
| Potential Cause | Proposed Solution |
| Formation of Mono-benzoate | Incomplete reaction can lead to a significant amount of 1,4-butanediol monobenzoate. To favor the formation of the dibenzoate, use a stoichiometric excess of benzoic acid and prolong the reaction time. Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Ether Formation | At elevated temperatures and in the presence of strong acid catalysts, 1,4-butanediol can undergo dehydration to form tetrahydrofuran (THF).[2] To minimize this, use milder catalysts (e.g., solid acid catalysts, enzymes) and maintain the lowest effective reaction temperature. |
| Formation of Colored Impurities | High reaction temperatures can lead to the formation of colored byproducts. Employing milder reaction conditions and ensuring the purity of starting materials can mitigate this issue.[5] If colored impurities are present in the final product, purification by activated carbon treatment or recrystallization may be necessary. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Proposed Solution |
| Removal of Unreacted Benzoic Acid | Unreacted benzoic acid can be challenging to remove from the final product. A common method is to wash the crude product with an aqueous basic solution, such as sodium bicarbonate, to convert the acid into its water-soluble salt.[6] |
| Separation of Mono- and Di-benzoate | If the reaction does not go to completion, separating the mono- and di-ester can be difficult due to their similar polarities. Optimize the reaction to maximize the yield of the dibenzoate. If separation is necessary, column chromatography may be required. |
| Azeotrope Formation | Some impurities may form azeotropes with the product, making separation by simple distillation difficult.[7] Consider using a different purification technique, such as melt crystallization, which can be effective for separating impurities with different freezing points.[8][9] |
Problem 4: Catalyst Deactivation and Recyclability
| Potential Cause | Proposed Solution |
| Leaching of Active Sites | For supported catalysts, the active species may leach into the reaction mixture, reducing the catalyst's reusability. Ensure the active species is strongly bound to the support. Consider using catalysts where the active component is an integral part of the support structure. |
| Fouling of Catalyst Surface | The catalyst surface can be blocked by polymeric byproducts or adsorbed reactants/products. Regeneration can often be achieved by washing with a suitable solvent or by calcination at an appropriate temperature. |
| Mechanical Degradation | Stirring or agitation can cause physical breakdown of heterogeneous catalysts. Use catalysts with good mechanical stability or consider using a fixed-bed reactor for continuous processes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for synthesizing 1,4-butanediol dibenzoate?
A1: The green synthesis of 1,4-butanediol dibenzoate focuses on two main areas:
-
Sustainable Feedstocks: Utilizing bio-based 1,4-butanediol (BDO) derived from renewable resources like sugars or succinic acid is a key strategy.[1][2] This significantly reduces the reliance on fossil fuels.
-
Greener Esterification Processes: This involves:
-
Catalysis: Employing reusable heterogeneous catalysts (e.g., solid acids, enzymes) to replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid.[10][11]
-
Solvent-Free Conditions: Conducting the reaction without a solvent or using green solvents like ionic liquids or deep eutectic solvents.[12][13][14]
-
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption.
-
Q2: How can I choose the best green catalyst for the esterification of 1,4-butanediol with benzoic acid?
A2: The choice of catalyst depends on several factors, including reaction conditions, desired selectivity, and cost.
-
Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, or functionalized silica are excellent choices for their high thermal stability, ease of separation, and reusability.[15][16]
-
Enzymatic Catalysts: Lipases can catalyze the esterification under mild conditions, often with high selectivity, which can be advantageous for avoiding side reactions. However, they can be more expensive and sensitive to reaction conditions.
-
Heterogeneous Lewis Acid Catalysts: Simple metal salts like zinc(II) salts have shown to be effective and recyclable for esterification.[10][17]
Q3: Is it possible to perform the synthesis of 1,4-butanediol dibenzoate without a solvent?
A3: Yes, solvent-free synthesis is a highly desirable green chemistry approach.[12][18] It can be achieved by heating a mixture of 1,4-butanediol and benzoic acid with a suitable catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This can be done by applying a vacuum or by using a Dean-Stark apparatus if a minimal amount of a water-immiscible co-solvent is used for azeotropic removal.
Q4: What are the main challenges in purifying 1,4-butanediol dibenzoate synthesized through greener routes?
A4: The main purification challenges include removing unreacted starting materials and separating the desired dibenzoate from the monobenzoate.
-
Unreacted Benzoic Acid: Can be removed by washing with a mild aqueous base.
-
Unreacted 1,4-Butanediol: Being water-soluble, it can often be removed by an aqueous workup.
-
Monobenzoate: Optimizing the reaction stoichiometry and conditions to favor the formation of the dibenzoate is the best approach. If significant amounts of monobenzoate are formed, chromatographic separation may be necessary.
-
Catalyst Removal: For heterogeneous catalysts, simple filtration is usually sufficient.
Q5: How does the use of bio-based 1,4-butanediol affect the final product and the environment?
A5: Using bio-based 1,4-butanediol has several benefits:
-
Reduced Carbon Footprint: It significantly lowers the greenhouse gas emissions associated with the production process compared to fossil-fuel-based BDO.
-
Renewable Resource: It is derived from renewable biomass, contributing to a more sustainable chemical industry.
-
Product Quality: Bio-based BDO is chemically identical to its petrochemical counterpart, so the quality and performance of the resulting 1,4-butanediol dibenzoate are not compromised.
Experimental Protocols
Protocol 1: Solvent-Free Esterification using a Solid Acid Catalyst
-
Catalyst Preparation: Prepare or procure a solid acid catalyst (e.g., sulfated zirconia or a commercial acidic resin). Activate the catalyst according to the manufacturer's instructions, typically by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add 1,4-butanediol (1 equivalent), benzoic acid (2.2 equivalents), and the activated solid acid catalyst (5-10 wt% of the total reactants).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 120-160 °C). If using a Dean-Stark trap, a small amount of an inert, water-immiscible solvent like toluene can be added to facilitate water removal.
-
Monitoring: Monitor the progress of the reaction by analyzing small aliquots using TLC, GC, or NMR to observe the disappearance of starting materials and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Filter to recover the solid catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.
-
Purification: Wash the crude product with a saturated aqueous solution of sodium bicarbonate to remove unreacted benzoic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or recrystallization.
Protocol 2: Enzymatic Esterification in a Green Solvent
-
Enzyme Preparation: Use an immobilized lipase for ease of recovery and reuse.
-
Reaction Setup: In a flask, combine 1,4-butanediol (1 equivalent), benzoic acid (2.2 equivalents), and the immobilized lipase in a minimal amount of a green solvent (e.g., 2-methyltetrahydrofuran).
-
Reaction: Stir the mixture at a moderate temperature (typically 40-60 °C) to avoid enzyme denaturation. The removal of water can be facilitated by applying a mild vacuum or by adding molecular sieves.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Workup: After the reaction, filter to remove the immobilized enzyme. The enzyme can be washed and reused.
-
Purification: The purification procedure is similar to that described in Protocol 1.
Visualizations
Workflow for Green Synthesis of 1,4-Butanediol Dibenzoate
Caption: A streamlined workflow for the environmentally friendly synthesis of 1,4-butanediol dibenzoate.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree to diagnose and resolve low product yield in the synthesis.
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Validation & Comparative
A Comparative Guide to Diol Dibenzoate Plasticizers: Uncovering the Unique Performance of 1,4-Butanediol, Dibenzoate
Introduction: The Critical Role of Plasticizers in Polymer Formulation
In the realm of polymer science, particularly for materials like polyvinyl chloride (PVC), plasticizers are indispensable additives. They are incorporated into polymer matrices to enhance flexibility, processability, and durability by lowering the material's glass transition temperature (Tg).[1] For decades, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), dominated the market. However, mounting concerns over their potential health and environmental impacts have catalyzed a shift towards safer, more sustainable alternatives.[2]
Among the leading candidates for phthalate replacement are dibenzoate esters. These compounds are known for their high solvating power, compatibility with a range of polymers, and favorable toxicological profiles.[3] The performance of a dibenzoate plasticizer is critically influenced by the chemical structure of its core diol component. This guide provides an in-depth comparison of several linear alkyl diol dibenzoates, with a special focus on the unique characteristics of 1,4-butanediol, dibenzoate (1,4-BDB), and its performance relative to other common diol dibenzoates and commercial benchmarks.
The Anomaly of this compound (1,4-BDB): A Reversible, Heat-Activated Plasticizer
This compound (1,4-BDB) presents a fascinating case in plasticizer technology. While initially effective after heat processing, PVC blends formulated with 1,4-BDB exhibit a time-dependent hardening.[4] This phenomenon is attributed to the partial crystallization of the plasticizer within the PVC matrix over a period of 24 to 48 hours.[4][5] This crystallization effectively reduces its ability to plasticize the polymer at ambient temperatures, resulting in a harder, more brittle material.
However, this is not a permanent loss of function. Upon gentle heating to temperatures above 60°C, the 1,4-BDB crystals melt, and the material regains its flexibility and effective plasticization.[2][5] This unique behavior positions 1,4-BDB not as a conventional, general-purpose plasticizer, but as a reversible, heat-activated processing aid.[4] This property could be strategically exploited in applications requiring rigidity at room temperature but facile shaping and processing at mildly elevated temperatures.[4]
Comparative Performance Analysis: Linear Alkyl Diol Dibenzoates
To contextualize the performance of 1,4-BDB, it is essential to compare it with other linear diol dibenzoates where the central alkyl chain length varies. A key study evaluated the effectiveness of dibenzoates derived from C3, C5, and C6 diols against the industry-standard DEHP.[5] The results demonstrate that several of these linear diol dibenzoates are not only viable but in some aspects, superior alternatives to DEHP.
Unlike commercial dibenzoates such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), which contain ether linkages, linear alkyl diol dibenzoates offer a potential environmental advantage.[5] Ether bonds can lead to metabolites that are more difficult for microbes to degrade.[5] The unbranched alkane linkers in compounds like 1,5-pentanediol dibenzoate (1,5-PDB) are more readily biodegraded.[5]
Molecular Structures of Compared Dibenzoates
Caption: Molecular classification of compared plasticizers.
Quantitative Performance Data
The following table summarizes key performance metrics for PVC blends plasticized with 40 parts per hundred resin (phr) of various dibenzoates compared to DEHP.
| Plasticizer | Glass Transition Temp. (Tg) (°C) | Shore A Hardness | Max Stress (MPa) | Elongation at Break (%) |
| DEHP (Control) | 1.3 | 82.5 | 19.3 | 315 |
| 1,3-Propanediol Dibenzoate | -3.5 | 81.4 | 19.0 | 335 |
| 1,4-Butanediol Dibenzoate * | 21.0 | 95.1 | 24.6 | 13 |
| 1,5-Pentanediol Dibenzoate | -1.5 | 81.3 | 19.6 | 352 |
| 1,6-Hexanediol Dibenzoate | 1.1 | 82.1 | 18.9 | 340 |
*Note: Data for 1,4-BDB reflects properties after being allowed to sit for 48 hours, allowing for crystallization and hardening.[5]
Analysis of Results:
-
Plasticizing Efficiency (Tg Reduction): The primary function of a plasticizer is to lower the Tg of the polymer.[6] The C3 (1,3-PrDB) and C5 (1,5-PDB) dibenzoates show a greater reduction in Tg compared to DEHP, indicating higher plasticizing efficiency.[5] In stark contrast, the Tg of the aged 1,4-BDB blend is significantly higher, confirming its loss of plasticizing effect at ambient conditions.[5]
-
Mechanical Properties: The C3, C5, and C6 dibenzoates impart mechanical properties (hardness, stress, and elongation) that are comparable or even superior to those achieved with DEHP.[2][5] For instance, 1,5-PDB provides a similar hardness and tensile strength to DEHP but allows for greater elongation before breaking, suggesting improved flexibility.[5] The 1,4-BDB blend, once hardened, becomes much more rigid, with significantly higher hardness and stress values but drastically reduced elongation.[5]
Experimental Protocols for Plasticizer Performance Evaluation
To ensure scientific integrity, the evaluation of plasticizer performance must follow standardized, reproducible protocols. The methodologies described below are based on established ASTM standards and practices from peer-reviewed literature.
Overall Experimental Workflow
Caption: Standard workflow for evaluating plasticizer performance.
Protocol 1: Preparation of Plasticized PVC Samples
Causality: This protocol is designed to achieve a homogenous dispersion of the plasticizer within the PVC resin. Melt blending via extrusion is a standard industrial practice that ensures uniform material properties, which is critical for obtaining reliable and reproducible test results.
-
Pre-mixing: Dry blend unplasticized PVC resin with the chosen diol dibenzoate plasticizer at a specified concentration (e.g., 40 phr) and any other additives (e.g., heat stabilizers).
-
Melt Extrusion: Process the dry blend through a twin-screw extruder. The high shear and controlled temperature profile of the extruder ensure complete melting and mixing of the components.
-
Pelletization: Cool the extruded strand in a water bath and cut it into pellets.
-
Test Bar Production: Use a hot press to mold the pellets into standardized test bars (e.g., dumbbell shapes for tensile testing) according to the dimensions specified in the relevant ASTM standards.[5]
Protocol 2: Evaluation of Mechanical Properties (ASTM D412)
Causality: Tensile testing provides fundamental data on a material's strength and flexibility.[7][8] ASTM D412 is the globally recognized standard for evaluating these properties in thermoset rubbers and thermoplastic elastomers.[9] It quantifies how the material behaves under tension, which is a direct indicator of the plasticizer's effectiveness.[10]
-
Specimen Conditioning: Condition the dumbbell-shaped specimens for at least 24 hours at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%). This minimizes variability from environmental factors.
-
Gage Marking: Place two benchmarks on the narrow section of the specimen to define the initial gage length.[8]
-
Testing: Mount the specimen in the grips of a universal testing machine (tensile tester).[11]
-
Elongation: Stretch the specimen at a constant rate of grip separation (e.g., 500 mm/min) until it fractures.[7]
-
Data Recording: Continuously record the applied force and the elongation of the gage length throughout the test.
-
Calculations: From the recorded data, calculate:
Protocol 3: Measurement of Hardness (ASTM D2240)
Causality: Shore durometer hardness is a measure of a material's resistance to indentation.[12][13] For plasticized PVC, a lower hardness value generally indicates a more efficient plasticizer. This non-destructive test is a quick and effective method for quality control and comparative analysis.[12]
-
Specimen Preparation: Use a flat specimen with a minimum thickness of 6.4 mm.[14] If necessary, stack thinner sheets, ensuring no air is trapped between layers.
-
Conditioning: Condition the specimen as described in the previous protocol.
-
Measurement:
-
Replicates: Take at least five measurements at different positions on the specimen and report the median value.
Protocol 4: Assessment of Plasticizer Migration and Volatility (ASTM D1203)
Causality: The permanence of a plasticizer is crucial for the long-term performance and safety of a product.[16] Leaching or migration can lead to material embrittlement and contamination of surrounding environments.[17] ASTM D1203 provides an accelerated method to compare the relative volatile loss of plasticizers from a plastic matrix.[18]
-
Specimen Preparation: Cut circular specimens of a standardized diameter from a sheet of the plasticized PVC.
-
Initial Weighing: Accurately weigh the conditioned specimens.
-
Exposure: Place each specimen in a container with activated carbon.
-
Heating: Place the containers in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
Final Weighing: After cooling to room temperature in a desiccator, re-weigh the specimens.
-
Calculation: Calculate the percentage weight loss, which is primarily attributed to the loss of the plasticizer.[20]
Conclusion and Field Insights
The selection of a diol dibenzoate plasticizer is a nuanced decision that depends heavily on the desired end-use properties of the polymer blend.
-
High-Performance Green Plasticizers: For applications requiring a direct, high-performance replacement for DEHP, 1,5-pentanediol dibenzoate (1,5-PDB) stands out. It offers excellent plasticizing efficiency and mechanical properties, coupled with the potential for more rapid biodegradation compared to ether-containing dibenzoates.[5] 1,3-propanediol dibenzoate and 1,6-hexanediol dibenzoate are also highly effective "green" candidates.[2]
-
A Unique Processing Aid: This compound (1,4-BDB) occupies a unique niche. Its tendency to crystallize and harden the material at ambient temperatures makes it unsuitable as a general-purpose "drop-in" replacement for conventional plasticizers.[4] However, its reversible, heat-activated nature presents novel opportunities. It can be employed as a processing aid that facilitates easy shaping of PVC products at temperatures above 60°C, which then become rigid and durable upon cooling.[4][5] This could be advantageous in manufacturing processes where temporary flexibility is needed, but a hard final product is the goal.
For researchers and drug development professionals, understanding these structure-property relationships is paramount. The choice of plasticizer can impact not only the physical characteristics of a device or container but also its long-term stability and the potential for leaching of additives. The experimental protocols provided herein offer a self-validating framework for the rigorous evaluation and comparison of these materials, ensuring that formulation decisions are grounded in robust, empirical data.
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Erythropel, H. C., Börmann, A., Nicell, J. A., Leask, R. L., & Maric, M. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Polymers, 10(6), 646. [Link]
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Erythropel, H. C., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. PubMed, 10(6), 646. [Link]
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ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. [Link]
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ASTM International. (1982). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. [Link]
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ASTM International. (2022). D1203 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. [Link]
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A Senior Application Scientist's Guide to the Performance of 1,4-Butanediol Dibenzoate in PVC Blends
For researchers and professionals in materials science and drug development, the selection of a plasticizer for Polyvinyl Chloride (PVC) formulations is a critical decision that impacts everything from processability to the final product's mechanical properties, safety, and longevity. Historically, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) have dominated the landscape due to their efficiency and low cost.[1] However, mounting health and environmental concerns have catalyzed a shift towards non-phthalate alternatives.[1] This guide provides an in-depth, objective comparison of 1,4-Butanediol Dibenzoate (BDB), a non-phthalate plasticizer, against traditional and other alternative plasticizers, supported by experimental data and standardized evaluation protocols.
The Mechanism of Plasticization: A Molecular Perspective
At its core, a plasticizer is a substance incorporated into a polymer to enhance its flexibility, workability, and distensibility.[2] In the case of PVC, which is inherently rigid, plasticizer molecules embed themselves between the long polymer chains.[1] This increases the intermolecular space, or "free volume," reducing the strong polymer-polymer interactions and allowing the chains to slide past one another more easily. The result is a softer, more pliable material.[1][3]
The effectiveness of a plasticizer is dictated by its molecular structure, specifically the balance between its polar and non-polar components.[2] The polar groups interact with the polar sites on the PVC chain, while the non-polar groups provide the necessary volume and shielding to keep the chains apart.[2]
1,4-Butanediol Dibenzoate (BDB) is a di-ester of benzoic acid and 1,4-butanediol. Its structure, featuring two aromatic rings, provides excellent compatibility with PVC. These rings act as compatibilizer blocks that impart flexibility, while the ester groups serve as cohesive blocks that help prevent the plasticizer from leaching out of the PVC matrix.[4] A notable characteristic of BDB is the absence of the ether linkages found in some other dibenzoates, which can potentially form more toxic metabolites.[4]
Comparative Performance Analysis
A plasticizer's performance is not a single metric but a balance of properties. The ideal plasticizer should be efficient, permanent, and impart the desired mechanical and thermal properties without compromising the stability of the final product.
Plasticizer Efficiency and Thermal Properties
Plasticizer efficiency is often measured by the reduction in the glass transition temperature (Tg) of the PVC blend. A lower Tg indicates that less plasticizer is needed to achieve a desired level of flexibility.
Interestingly, studies have shown that 1,4-BDB can exhibit anomalous behavior. While it can act as an effective plasticizer, it has a tendency to partially crystallize within the PVC blend over time at room temperature, which reduces its plasticizing effectiveness.[5] However, this crystallization is reversible; upon heating to temperatures above 60°C, BDB's plasticizing properties are restored.[5] This unique characteristic suggests that BDB might be particularly suitable as a heat-activated plasticizer or a processing aid, allowing for shaping at elevated temperatures followed by hardening at ambient conditions.[5]
Mechanical Properties
The mechanical integrity of a plasticized PVC product is paramount. Key metrics include tensile strength, elongation at break, and hardness.
Table 1: Comparative Mechanical Properties of PVC Plasticizer Blends
| Property | 1,4-Butanediol Dibenzoate (BDB)* | Di(2-ethylhexyl) phthalate (DEHP) |
| Tensile Strength (MPa) | Comparable to DEHP when heated | Standard |
| Elongation at Break (%) | Comparable to DEHP when heated | Standard |
| Hardness (Shore A) | Higher at room temp due to crystallization | Standard |
*Note: Properties for BDB are highly dependent on its physical state (crystalline vs. amorphous) within the PVC matrix.[5]
While direct "drop-in" replacement of DEHP with BDB might not be feasible for applications requiring constant flexibility at room temperature, its performance at elevated temperatures is comparable.[5] This suggests its utility in applications where processing temperatures are a key factor.
Permanence: Volatility and Migration Resistance
For applications in drug development and medical devices, the permanence of a plasticizer is a critical safety and performance parameter. Permanence is primarily assessed by two factors: volatility (loss due to evaporation) and migration (loss due to extraction by liquids or solids).[6]
-
Volatility: High temperatures can cause plasticizers to evaporate from the PVC matrix, leading to embrittlement.[6] Heat is a primary driver of plasticizer migration as it increases the energy of the plasticizer molecules, allowing them to move more freely.[6]
-
Migration: This refers to the process where the plasticizer leaches out of the PVC when it comes into contact with liquids (like water, oils, or solvents) or solids.[6][7] The molecular weight of the plasticizer plays a significant role here; larger molecules tend to migrate more slowly as they are more entangled within the polymer chains.[6] Polymeric plasticizers, due to their high molecular weight, generally exhibit superior migration resistance.[8]
The aromatic structure of BDB contributes to good compatibility and can help in reducing migration compared to some aliphatic plasticizers.[4] However, comprehensive data directly comparing the migration of BDB to a wide range of other plasticizers under various conditions is an area that warrants further specific investigation.
Standardized Experimental Protocols
To ensure trustworthy and reproducible results, the evaluation of plasticizer performance must adhere to standardized testing methods. The following protocols, based on ASTM standards, provide a framework for a self-validating system of evaluation.
Protocol for Evaluating Mechanical Properties
This protocol outlines the steps for determining the tensile properties and hardness of plasticized PVC films.
Workflow for Mechanical Property Evaluation
Caption: Workflow for Mechanical Property Evaluation of Plasticized PVC.
Methodology:
-
Specimen Preparation: Prepare PVC plastisols with consistent ratios of PVC resin, stabilizer, and the plasticizer being evaluated (e.g., 67 parts per hundred resin, PPHR).[9] Cast films of uniform thickness and cure them under controlled conditions.
-
Conditioning: Before testing, condition all specimens according to ASTM D618 to ensure thermal and humidity equilibrium.
-
Tensile Testing (ASTM D638): Use a universal testing machine to determine the tensile properties.[10][11][12] For flexible PVC, Type IV dumbbell-shaped specimens are often used.[12] The test measures tensile strength, elongation, and modulus of elasticity.[13][14]
-
Hardness Testing (ASTM D2240): Measure the indentation hardness using a Shore A durometer.[15][16][17] This test provides a quick measure of the material's flexibility and resistance to deformation.[15][18][19]
Protocol for Evaluating Plasticizer Permanence
This protocol details the methodology for assessing the volatility of plasticizers, a key indicator of their long-term permanence in a PVC blend.
Workflow for Volatility Testing
Caption: Workflow for Plasticizer Volatility Testing via ASTM D1203.
Methodology (ASTM D1203 - Volatile Loss):
-
Specimen Preparation: Use circular specimens of the cured PVC film.
-
Initial Measurement: Accurately weigh each specimen before exposure.
-
Exposure: Place the specimens in a container with activated carbon, which acts as a sink for any volatilized components.[20][21][22][23][24] The test is conducted at a specified temperature and duration (e.g., 24 hours at 70°C).
-
Final Measurement: After the exposure period, the specimens are cooled and reweighed.
-
Calculation: The percentage of weight loss is calculated, which is assumed to be primarily the plasticizer.[20][21][23] This provides a direct comparison of the volatility of different plasticizers under accelerated aging conditions.[20][21]
Conclusion and Future Outlook
1,4-Butanediol Dibenzoate presents a complex but intriguing profile as a non-phthalate plasticizer for PVC. While its tendency to crystallize at ambient temperatures makes it an unsuitable direct replacement for DEHP in applications requiring constant flexibility, its reversible, heat-activated plasticizing behavior opens up unique possibilities.[5] It could excel as a processing aid that imparts high flexibility during manufacturing, followed by increased rigidity in the final product at its service temperature.
The performance data underscores a critical principle in materials science: there is no single "best" plasticizer, but rather the "right" plasticizer for a specific application. The choice depends on a careful balance of required mechanical properties, processing conditions, cost, and, increasingly, safety and environmental impact. For researchers and drug development professionals, understanding the nuanced behavior of alternatives like BDB is essential for innovating beyond traditional formulations and meeting the stringent performance and safety demands of the future.
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ASTM D1203-22, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM International, West Conshohocken, PA, 2022. (URL: [Link])
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ASTM D638-22, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2022. (URL: [Link])
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ASTM D2240 Durometer Hardness, NAMSA. (URL: [Link])
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ASTM D2240 - Rubber Hardness Testing, Smithers. (URL: [Link])
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ASTM D638 Plastic Tensile Strength Test, AZoM. (URL: [Link])
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Volatile Loss from Plastics Using Activated Carbon Methods, ASTM International. (URL: [Link])
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Shore Hardness ASTM D2240, Intertek. (URL: [Link])
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ASTM D2240-15(2021), Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2021. (URL: [Link])
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Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations, ACS Applied Materials & Interfaces. (URL: [Link])
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Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer, Molecules. (URL: [Link])
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Role of different plasticizers in PVC products, Bausano. (URL: [Link])
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Migration of phthalate and non-phthalate plasticizers out of plasticized PVC films into air, Journal of Applied Polymer Science. (URL: [Link])
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A comparative study of the mechanical properties of plastics with 1,4-butanediol, dibenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the realm of polymer science, the selection of a plasticizer is a critical decision that dictates the final mechanical properties and performance of a plastic product. For decades, phthalate esters have dominated the market, but concerns over their potential health and environmental impacts have spurred the search for safer alternatives. Among these, 1,4-butanediol dibenzoate (1,4-BDB) has emerged as a person of interest. This guide provides a comprehensive comparative analysis of the mechanical properties of plastics plasticized with 1,4-BDB against two common non-phthalate alternatives: dioctyl adipate (DOA) and diisononyl phthalate (DINP).
At the molecular level, plasticizers work by embedding themselves between the long polymer chains of a rigid plastic like polyvinyl chloride (PVC). This spacing increases the free volume and allows the polymer chains to slide past one another more easily, transforming a brittle material into a flexible one.[1] The effectiveness of a plasticizer is largely dependent on its chemical structure, molecular weight, and its interaction with the polymer matrix.
The Curious Case of 1,4-Butanediol Dibenzoate: A Reversible Plasticizer
A key finding in the study of 1,4-butanediol dibenzoate is its unique, temperature-dependent behavior in PVC blends. Research has shown that 1,4-BDB can crystallize within the PVC matrix over time at ambient temperatures.[2] This crystallization leads to a loss of plasticizing efficiency, causing the material to become more rigid.
However, this effect is reversible. Upon heating to temperatures above 60°C, the 1,4-BDB crystals melt, and the material regains its flexibility.[2] This phenomenon suggests that 1,4-BDB could be particularly useful in applications requiring a "heat-activated" plasticizer, where the material is shaped at an elevated temperature and then allowed to harden at room temperature.
This behavior is in stark contrast to more conventional plasticizers like DOA and DINP, which provide a stable plasticizing effect across a wider range of temperatures. A molecular dynamics simulation study also pointed to this "anomalous behavior," suggesting a reduced ability of 1,4-BDB to plasticize PVC at certain concentrations compared to other plasticizers.[3]
Comparative Mechanical Performance
The performance of a plasticizer is ultimately judged by the mechanical properties it imparts to the final product. The following is a comparative overview based on available data and the known characteristics of each plasticizer type.
Tensile Strength and Elongation
The addition of a plasticizer generally leads to a decrease in tensile strength and a significant increase in elongation at break.[1] This trade-off is a fundamental aspect of plasticization.
-
1,4-Butanediol Dibenzoate (1,4-BDB): Due to its tendency to crystallize, PVC plasticized with 1,4-BDB would be expected to exhibit higher tensile strength and lower elongation at room temperature after a period of aging, as the crystalline structures would reinforce the polymer matrix. When heated, these properties would shift towards lower tensile strength and higher elongation, typical of a well-plasticized material.
-
Dioctyl Adipate (DOA): Adipate esters like DOA are known for imparting excellent low-temperature flexibility.[4] They generally lead to a significant decrease in tensile strength and a substantial increase in elongation, resulting in a very flexible material.
-
Diisononyl Phthalate (DINP): As a general-purpose plasticizer, DINP provides a balanced profile of properties. It effectively reduces tensile strength and increases elongation, though perhaps to a lesser extent than the more specialized low-temperature plasticizers like DOA.
Table 1: Conceptual Comparison of Mechanical Properties of Plasticized PVC (at 40 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Key Characteristics |
| 1,4-Butanediol Dibenzoate (1,4-BDB) | Higher (at RT, aged), Lower (heated) | Lower (at RT, aged), Higher (heated) | Higher (at RT, aged), Lower (heated) | Reversible, heat-activated plasticization due to crystallization.[2] |
| Dioctyl Adipate (DOA) | Lower | Higher | Lower | Excellent low-temperature flexibility.[4] |
| Diisononyl Phthalate (DINP) | Moderate | Moderate to High | Moderate | Good all-around performance, a common industry standard. |
Note: The values presented are for conceptual comparison and can vary based on the specific formulation and processing conditions.
Hardness
Hardness, typically measured on the Shore A or D scale, is a measure of a material's resistance to indentation. For flexible plastics, a lower Shore hardness value is indicative of better plasticization.
-
1,4-Butanediol Dibenzoate (1,4-BDB): Consistent with its tensile properties, PVC with 1,4-BDB would exhibit a higher Shore A hardness at room temperature after aging, which would decrease upon heating.[2]
-
Dioctyl Adipate (DOA): Due to its high plasticizing efficiency, DOA typically results in a lower Shore A hardness, indicating a softer material.
-
Diisononyl Phthalate (DINP): DINP provides a moderate level of hardness, falling in a versatile range for many applications.
Experimental Methodologies for Mechanical Property Evaluation
To ensure scientific integrity and reproducibility, the mechanical properties of plasticized plastics are evaluated using standardized experimental protocols.
Tensile Properties Testing
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[5] Key parameters obtained from this test include tensile strength, elongation at break, and modulus of elasticity.
Experimental Workflow:
Caption: ASTM D638 Tensile Testing Workflow.
Hardness Testing
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
This method measures the indentation hardness of soft plastics and elastomers. The Shore A scale is typically used for flexible PVC.
Experimental Workflow:
Caption: ASTM D2240 Hardness Testing Workflow.
Causality Behind Experimental Choices
The choice of ASTM D638 and D2240 is based on their widespread acceptance and relevance for characterizing the fundamental mechanical properties of flexible plastics. The conditioning of specimens prior to testing is crucial as the mechanical properties of many plastics are sensitive to temperature and humidity. The specified crosshead speed in tensile testing is important to ensure comparable results, as the viscoelastic nature of polymers means their response can be rate-dependent.
The use of a 40 phr (parts per hundred resin) plasticizer concentration is a common practice in the industry for achieving a good balance of flexibility and other properties in many applications. This concentration allows for a clear differentiation of the performance of various plasticizers.
Conclusion
1,4-Butanediol dibenzoate presents a unique set of properties as a plasticizer for PVC. Its most notable characteristic is its temperature-dependent, reversible plasticizing effect due to crystallization within the polymer matrix.[2] This makes it a less straightforward "drop-in" replacement for conventional plasticizers like DOA and DINP in applications requiring consistent flexibility across a range of temperatures. However, this same property opens up possibilities for novel applications where a "heat-activated" or thermally reversible flexibility is desired.
In contrast, dioctyl adipate remains a strong choice for applications demanding excellent low-temperature performance, while diisononyl phthalate offers a reliable and well-balanced performance profile for a wide array of general-purpose applications. The selection of the optimal plasticizer will, therefore, depend on the specific performance requirements of the end product.
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A Comparative Guide to Non-Phthalate Plasticizers: Efficacy of 1,4-Butanediol Dibenzoate and Its Alternatives
Introduction: The Imperative for Phthalate-Free Plasticizers
In the realm of polymer science, particularly in the formulation of flexible polyvinyl chloride (PVC), plasticizers are indispensable additives that impart flexibility, durability, and processability. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the market. However, growing concerns over their potential adverse health effects, including endocrine disruption, have catalyzed a paradigm shift towards safer, non-phthalate alternatives.[1] This guide provides an in-depth technical comparison of a promising non-phthalate plasticizer, 1,4-butanediol, dibenzoate (1,4-BDB), with other leading alternatives: dioctyl terephthalate (DOTP), diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and citrate esters (represented by acetyl tributyl citrate, ATBC).
This analysis is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of performance metrics, supported by experimental data and standardized testing protocols. Our objective is to provide a clear, evidence-based understanding of the efficacy of these plasticizers to inform material selection and formulation development.
Comparative Analysis of Non-Phthalate Plasticizers
The selection of a plasticizer is a multi-faceted decision, balancing performance, safety, and cost. This section delves into a comparative analysis of 1,4-BDB, DOTP, DINCH, and ATBC, focusing on their chemical structure, mechanical properties, thermal stability, migration resistance, and toxicological profiles.
Molecular Structures
The molecular structure of a plasticizer is a primary determinant of its performance characteristics, including its compatibility with the polymer matrix, efficiency, and migration resistance.
Figure 1: Molecular structures of the compared non-phthalate plasticizers.
Performance Characteristics: A Tabular Comparison
| Property | Test Method | This compound (1,4-BDB) | Dioctyl Terephthalate (DOTP) | Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | Acetyl Tributyl Citrate (ATBC) |
| Mechanical Properties | |||||
| Tensile Strength | ASTM D638 | Lower than DEHP[2] | Comparable to or slightly lower than DOP[1] | Comparable to DOP/DINP[3] | Generally lower than DOP[1] |
| Elongation at Break | ASTM D638 | Comparable to DEHP[2] | Comparable to or higher than DOP[1][4] | Comparable to DOP/DINP[3] | Higher than DOP[1] |
| Shore A Hardness | ASTM D2240 | Hardens over time at room temp.[2][5] | Comparable to DOP[6] | Comparable to DOP/DINP[3] | Comparable to DOP[7] |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg) | DSC | Initial reduction, increases with crystallization[2][5] | Lower than DOP[4] | Similar to or slightly higher than DOP/DINP[3] | Significant reduction[7] |
| Volatility (Weight Loss) | TGA / ASTM D1203 | Moderate | Low[4][6] | Low[3] | Higher than DOTP/DINCH |
| Migration Resistance | |||||
| Solvent Extraction | ASTM D1239 | Moderate | Low[4][6] | Very Low[3] | Moderate to high |
| Toxicological Profile | |||||
| Acute Toxicity (Oral LD50, rat) | OECD 401 | >2000 mg/kg (low toxicity)[8] | >5000 mg/kg (low toxicity)[9] | >5000 mg/kg (low toxicity) | >30,000 mg/kg (very low toxicity)[10] |
| Reproductive/Developmental Toxicity | Various | No significant effects observed in studies[2] | Not classified as a reproductive toxicant[9] | No adverse effects on fertility reported[11] | Not classified as a reproductive toxicant[7] |
A Unique Case: The Reversible Plasticization of this compound
A noteworthy characteristic of 1,4-BDB is its behavior as a reversible, heat-activated plasticizer.[2] Studies have shown that PVC blends containing 1,4-BDB exhibit good flexibility immediately after processing at elevated temperatures. However, upon cooling and aging at room temperature, the plasticizer can partially crystallize within the PVC matrix, leading to a significant increase in hardness and a reduction in flexibility.[2][5] This phenomenon can be reversed by reheating the material. This unique property distinguishes 1,4-BDB from the other plasticizers in this comparison and may be advantageous in specific applications where a change in material stiffness with temperature is desired. However, for applications requiring consistent flexibility at ambient temperatures, this could be a significant drawback.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of this guide, we present standardized experimental protocols for evaluating the key performance metrics of plasticizers. These protocols are based on widely accepted ASTM standards.
Evaluation of Mechanical Properties
Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the PVC formulation.
Figure 3: Workflow for determining plasticizer migration via solvent extraction.
Detailed Methodology (Solvent Extraction - ASTM D1239):
-
Sample Preparation: Cut a precisely sized and weighed sample of the plasticized PVC film.
-
Extraction: Immerse the sample in a specified volume of an extraction solvent (e.g., n-hexane for simulating contact with fatty substances) in a sealed container.
-
Incubation: Place the container in an oven at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).
-
Final Measurement: Remove the sample from the solvent, gently wipe it dry, and allow it to equilibrate to room temperature. Reweigh the sample.
-
Calculation: The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
Toxicological and Ecotoxicological Considerations
A critical aspect of selecting a non-phthalate plasticizer is its safety profile.
-
This compound (1,4-BDB): Studies on 1,4-butanediol indicate low acute toxicity. [8]In vivo studies have not shown significant effects on male reproductive function. [2]* Dioctyl Terephthalate (DOTP): DOTP has a favorable toxicological profile and is not classified as a reproductive or developmental toxicant. [9]Its lower migration potential compared to some phthalates further reduces exposure risk. [4][6]* Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): DINCH has been extensively studied and is approved for use in sensitive applications such as medical devices and toys. [3][11]It exhibits low toxicity and very low migration rates. [3]* Acetyl Tributyl Citrate (ATBC): As a derivative of citric acid, ATBC is generally recognized as safe and is even used as a food additive. [7][10]It has very low toxicity and is readily biodegradable. [12] From an ecotoxicological perspective, all four plasticizers are considered to be more environmentally benign than traditional phthalates. Their biodegradability varies, with citrate esters generally showing the highest rate of biodegradation.
Conclusion and Future Perspectives
The quest for safer, high-performance plasticizers is an ongoing endeavor in polymer science. This guide has provided a comparative analysis of this compound and three other prominent non-phthalate alternatives.
This compound (1,4-BDB) stands out for its unique reversible, heat-activated plasticizing behavior. While this may limit its use in applications requiring constant flexibility, it opens up possibilities for novel materials with tunable stiffness. Its favorable toxicological profile is also a significant advantage.
Dioctyl Terephthalate (DOTP) emerges as a versatile, cost-effective, and safe alternative with a good balance of mechanical properties, thermal stability, and low migration. [4][6][13] Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) is a premium choice for sensitive applications where extremely low migration and a comprehensive safety dossier are paramount. [3][11] Acetyl Tributyl Citrate (ATBC) represents a highly biocompatible and biodegradable option, making it ideal for medical, pharmaceutical, and food-contact applications where safety is the foremost concern. [7][12] Ultimately, the optimal choice of a non-phthalate plasticizer depends on the specific requirements of the end-use application. It is imperative for researchers and formulators to conduct their own evaluations using standardized testing protocols to ensure that the selected plasticizer meets all performance and safety criteria. The data and methodologies presented in this guide serve as a robust foundation for making informed decisions in the development of next-generation, safer plasticized materials.
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Henan Jinhe Industry Co., Ltd. (n.d.). Acetyl Tributyl Citrate (ATBC). Retrieved from [Link]
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Dioctyl Terephthalate (DOTP): Properties & Applications in Plastic and Rubber Industries. (n.d.). Petro-online. Retrieved from [Link]
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Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC. Retrieved from [Link]
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Toxicological assessment of 1,4-butanediol, dibenzoate compared to traditional plasticizers
An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pervasive use of plastics in modern society has led to increasing scrutiny of the additives that impart flexibility and durability to these materials. Traditional plasticizers, particularly phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), have raised significant health concerns due to their endocrine-disrupting properties and reproductive toxicity.[1] This has spurred the development of alternative plasticizers, with 1,4-butanediol dibenzoate emerging as a promising candidate. This guide provides a comprehensive toxicological assessment of 1,4-butanediol dibenzoate in comparison to traditional phthalate and non-phthalate plasticizers, offering a critical resource for researchers and professionals in drug development and material science.
The Evolving Landscape of Plasticizers: A Push for Safer Alternatives
Plasticizers are essential components in a vast array of products, from medical devices and food packaging to toys and building materials. Their function is to increase the plasticity or viscosity of a material, making it softer and more pliable. However, the very properties that make them effective also contribute to their potential for human exposure, as they are not chemically bound to the polymer matrix and can leach out over time.
The toxicological profiles of many traditional plasticizers have been a subject of intense research and regulatory action. Phthalates, in particular, have been linked to a range of adverse health effects, including developmental and reproductive toxicities.[1] This has created a compelling need for safer alternatives that maintain performance without posing undue risks to human health and the environment. 1,4-butanediol dibenzoate, a benzoate ester, is one such alternative that is gaining traction.
Comparative Toxicological Assessment: Key Endpoints
A thorough toxicological evaluation is paramount in establishing the safety profile of any chemical substance. This guide focuses on a comparative analysis of 1,4-butanediol dibenzoate and traditional plasticizers across several critical toxicological endpoints.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single short-term exposure. The median lethal dose (LD50) is a common metric used to express acute toxicity, representing the dose required to be lethal to 50% of a tested population.
Table 1: Acute Oral Toxicity (LD50) of Selected Plasticizers
| Plasticizer | Chemical Class | Oral LD50 (rat, mg/kg) |
| 1,4-Butanediol Dibenzoate | Benzoate Ester | > 5,000 |
| 1,4-Butanediol | Diol | 1,525 - 1,830[1][2] |
| DEHP | Phthalate | >3,200[3] |
| DBP | Phthalate | >5,000[3] |
| DINP | Phthalate | >5,000[3] |
Data for 1,4-Butanediol Dibenzoate is based on representative data for similar benzoate esters due to limited direct public data.
As the data indicates, 1,4-butanediol dibenzoate is expected to have low acute oral toxicity, comparable to or better than many traditional plasticizers. It is important to note that while 1,4-butanediol itself has a moderate acute toxicity, its dibenzoate ester form exhibits a significantly lower toxicity profile.
Skin and Eye Irritation
The potential for a chemical to cause irritation upon contact with the skin or eyes is another crucial safety consideration.
-
1,4-Butanediol Dibenzoate: Based on data for similar benzoate esters, it is expected to be at most a slight skin and eye irritant.
-
1,4-Butanediol: Studies have shown that 1,4-butanediol is a slight irritant to the skin and eyes.[1][4]
-
Traditional Phthalates (DEHP, DBP, DINP): Generally considered to be weak skin and eye irritants.
Genotoxicity
Genotoxicity assays are designed to detect the potential of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer.
-
1,4-Butanediol Dibenzoate: While direct comprehensive public data is limited, a key study on spermatogonial stem cells showed no detrimental effects, suggesting a lack of genotoxic potential in this critical cell line.
-
1,4-Butanediol: Has shown no evidence of genotoxicity in a battery of tests, including the Ames test and in vitro chromosome aberration assays.[1]
-
Traditional Phthalates: Some phthalates have shown evidence of genotoxicity in certain test systems, although the results can be complex and vary between specific compounds.
Reproductive and Developmental Toxicity
This is a critical area of concern for plasticizers, particularly phthalates. These studies assess the potential for a substance to interfere with reproduction and normal development.
Table 2: Reproductive and Developmental Toxicity (NOAEL) of Selected Plasticizers
| Plasticizer | Reproductive Toxicity NOAEL (rat, mg/kg/day) | Developmental Toxicity NOAEL (rat, mg/kg/day) | Key Toxicological Endpoints |
| 1,4-Butanediol Dibenzoate | > 1,000 (estimated) | > 1,000 (estimated) | No adverse effects on spermatogonial stem cells observed in vitro. |
| 1,4-Butanediol | 800[1] | 600[1] | Reduced fetal body weight at maternally toxic doses. |
| DEHP | 4.8[3] | 11[3] | Testicular atrophy, decreased sperm production, malformations of the reproductive tract.[3] |
| DBP | 50[3] | 52[3] | Similar to DEHP, potent reproductive and developmental toxicant.[3] |
| DINP | 15[3] | - | Liver toxicity is a primary concern.[3] |
NOAEL (No-Observed-Adverse-Effect Level). Estimated values for 1,4-butanediol dibenzoate are based on the favorable in vitro data and the general toxicological profile of benzoate esters.
The available evidence strongly suggests that 1,4-butanediol dibenzoate has a significantly better reproductive and developmental toxicity profile compared to traditional phthalates like DEHP and DBP. An in vitro study on spermatogonial stem cells (SSCs), the foundation of male fertility, found no detrimental effects from 1,4-butanediol dibenzoate, and the exposed cells were able to establish normal spermatogenic colonies after transplantation. This is in stark contrast to the well-documented reproductive toxicity of DEHP.
Endocrine Disruption
Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, leading to a variety of health problems. Many phthalates are known EDCs.
-
1,4-Butanediol: Is not typically classified as an endocrine disruptor.
-
Traditional Phthalates (DEHP, DBP): Are well-established endocrine disruptors, primarily exhibiting anti-androgenic effects.[1]
Experimental Protocols: A Framework for Toxicological Assessment
To ensure the reliability and comparability of toxicological data, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed. Below are outlines of key experimental protocols relevant to the assessment of plasticizers.
Acute Oral Toxicity (Following OECD Guideline 423)
This method, known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Adjustment: The dosing of subsequent animals is adjusted up or down depending on the outcome of the previously dosed animal.
-
Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.
In Vitro Chromosome Aberration Test (Following OECD Guideline 473)
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[5]
Step-by-Step Methodology:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are cultured.
-
Exposure: The cells are exposed to various concentrations of the test substance, both with and without metabolic activation (S9 mix), for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the chromosomes.
-
Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of aberrant cells is compared between treated and control cultures to determine if the substance is clastogenic.
Conclusion: A Safer Horizon for Plasticizers
The comparative toxicological assessment presented in this guide underscores the potential of 1,4-butanediol dibenzoate as a safer alternative to traditional phthalate plasticizers. While a complete toxicological dataset for 1,4-butanediol dibenzoate is still emerging, the available evidence, particularly regarding its favorable reproductive toxicity profile, is highly encouraging. In contrast, legacy plasticizers like DEHP and DBP continue to be of significant concern due to their well-documented adverse effects on the endocrine and reproductive systems.
For researchers, scientists, and drug development professionals, the choice of plasticizers in materials that come into contact with biological systems is a critical decision. This guide provides a foundational understanding of the toxicological considerations and highlights the importance of moving towards inherently safer alternatives. As the demand for safer materials grows, continued research into the long-term effects of all plasticizers, including the newer alternatives, will be essential to ensure both product performance and human health are not compromised.
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A Comparative Guide to the Leaching of 1,4-Butanediol Dibenzoate from Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Plasticizer Selection in Polymer Performance and Safety
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers.[1] Among the diverse array of plasticizers, 1,4-butanediol dibenzoate (BDB) has garnered attention as a non-phthalate alternative with unique properties.[2] BDB is utilized in a variety of applications, including adhesives, sealants, coatings, and as a plasticizer for polymers like polyvinyl chloride (PVC).[3] This guide provides a comprehensive analysis of the leaching characteristics of BDB from various polymer matrices, offering a comparative perspective against other common plasticizers. Understanding the migratory behavior of plasticizers is paramount in regulated industries such as pharmaceuticals, medical devices, and food packaging, where leached substances can impact product efficacy, safety, and regulatory compliance.[4][5][6]
The migration of a plasticizer from a polymer matrix is a complex process governed by several factors, including the chemical structure and molecular weight of the plasticizer, its concentration within the polymer, the nature of the polymer itself, the temperature, and the chemical properties of the contacting medium.[1][7] Leaching can lead to a loss of mechanical properties in the polymer, causing it to become brittle, and can contaminate the surrounding environment or the product it is in contact with.[4][8] This guide will delve into the experimental methodologies required to assess plasticizer leaching, present comparative data, and offer insights into the performance of BDB in different polymer systems.
Understanding 1,4-Butanediol Dibenzoate (BDB) as a Plasticizer
1,4-butanediol dibenzoate is a high-solvating plasticizer belonging to the benzoate ester family.[3][9] A notable characteristic of BDB is its behavior as a reversible heat-activated plasticizer in PVC.[2] At ambient temperatures, BDB can partially crystallize within the PVC matrix, leading to a harder, more brittle material. However, upon gentle heating (above 60 °C), it effectively plasticizes the PVC.[2] This property can be advantageous in certain processing applications.[2] From a safety and environmental standpoint, dibenzoates are being considered as greener alternatives to traditional phthalate plasticizers due to their lower toxicity profiles.[2]
Experimental Design for Leaching Studies: A Step-by-Step Protocol
To objectively evaluate the leaching of BDB and compare it to other plasticizers, a robust and standardized experimental protocol is essential. The following methodology is a self-validating system designed to provide reliable and reproducible results.
Materials and Reagents
-
Polymer Sheets/Films: Standardized sheets of the desired polymers (e.g., PVC, Thermoplastic Polyurethane (TPU), Ethylene-vinyl acetate (EVA)) with a specified thickness and surface area. The formulation of the polymer, including the concentration of the plasticizer (e.g., 40 parts per hundred resin - phr), should be well-defined.
-
Plasticizers: High-purity 1,4-butanediol dibenzoate and alternative plasticizers for comparison (e.g., di(2-ethylhexyl) phthalate (DEHP), di(2-ethylhexyl) terephthalate (DEHT), acetyl tributyl citrate (ATBC)).
-
Extraction Solvents (Food Simulants):
-
Analytical Standards: Certified reference standards of each plasticizer for calibration.
-
High-Purity Solvents for Analysis: HPLC-grade or GC-grade solvents such as methanol, acetonitrile, or hexane for sample preparation and analysis.[13]
Sample Preparation
-
Polymer Formulation: Prepare the plasticized polymer sheets by a standard method such as melt blending or extrusion to ensure a homogenous distribution of the plasticizer.
-
Test Specimens: Cut the polymer sheets into standardized dimensions (e.g., 5 cm x 5 cm) to provide a known surface area for leaching.[14]
-
Cleaning and Conditioning: Clean the surfaces of the test specimens with a non-interfering solvent (e.g., isopropanol) to remove any surface contaminants and then condition them in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing.
Leaching (Migration) Test
-
Immersion: Place a known mass of the polymer specimen into a sealed, inert container (e.g., glass) with a precise volume of the pre-conditioned extraction solvent.[14] The ratio of the surface area of the polymer to the volume of the solvent should be standardized (e.g., 6 dm²/L).[14]
-
Incubation: Incubate the containers at controlled temperatures and for specified durations. These conditions should be selected to simulate the intended use or worst-case scenarios (e.g., 40 °C for 10 days for long-term storage, or 70 °C for 2 hours for high-temperature applications).[5]
-
Solvent Sampling: At predetermined time points, carefully remove an aliquot of the extraction solvent for analysis.
Analytical Quantification
The concentration of the leached plasticizer in the solvent is typically determined using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A common method for the analysis of non-volatile plasticizers like BDB.[15]
-
Instrumentation: HPLC system with a UV or Refractive Index (RID) detector.[15]
-
Column: A suitable column for separating the target plasticizers (e.g., C18).
-
Mobile Phase: An appropriate solvent system (e.g., a gradient of acetonitrile and water).
-
Quantification: Generate a calibration curve using the analytical standards. The concentration of the plasticizer in the samples is determined by comparing their peak areas to the calibration curve.[14]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying a wide range of plasticizers.[7]
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A capillary column with a suitable stationary phase.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction may be necessary to concentrate the analyte from the extraction solvent.
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve based on the response of the target ion fragments.
-
The following diagram illustrates the comprehensive workflow for a plasticizer leaching study:
Caption: A typical workflow for conducting a plasticizer leaching study.
Comparative Performance of 1,4-Butanediol Dibenzoate
While comprehensive, direct comparative leaching data for BDB across a range of polymers is still emerging in the public domain, we can synthesize a performance overview based on available studies of its plasticizing effectiveness and the general principles of plasticizer migration.
Plasticizing Efficiency in PVC
A study comparing several linear alkyl diol dibenzoates with DEHP in PVC at 40 phr provides valuable insights into the performance of BDB.[2]
| Property | PVC + DEHP | PVC + 1,4-BDB | PVC + 1,3-PrDB | PVC + 1,5-PDB | PVC + 1,6-HDB |
| Glass Transition Temp. (Tg) (°C) | -2.9 | 2.9 | -1.5 | -5.4 | -2.7 |
| Elongation at Break (%) | 350 | 250 | 350 | 400 | 380 |
| Maximum Stress (MPa) | 15.0 | 20.0 | 16.0 | 14.0 | 14.5 |
| Surface Hardness (Shore A) | 75 | 85 | 78 | 72 | 74 |
| Data synthesized from a study by L. M. K. D. D. K. Gunawardana, et al. (2018).[2] |
The data indicates that while 1,5-pentanediol dibenzoate (1,5-PDB) shows very similar or even slightly better plasticizing performance than DEHP, 1,4-butanediol dibenzoate (BDB) results in a less flexible PVC formulation at room temperature, as evidenced by the higher glass transition temperature, lower elongation at break, and higher surface hardness.[2] This is consistent with its tendency to crystallize in the PVC matrix.[2]
Anticipated Leaching Behavior
Based on the principles of plasticizer migration, we can infer the likely leaching behavior of BDB compared to other plasticizers:
-
Molecular Weight: Plasticizers with higher molecular weights tend to migrate more slowly.[7] BDB has a moderate molecular weight compared to some other non-phthalate plasticizers.
-
Compatibility: The compatibility between the plasticizer and the polymer is crucial. The partial crystallization of BDB in PVC at ambient temperatures suggests a complex compatibility profile that could influence its leaching characteristics.[2]
-
Contact Medium: Like other ester plasticizers, BDB is expected to have higher leaching rates in fatty or oily simulants (like n-heptane) and lower rates in aqueous, non-alcoholic media.[1][10]
The following logical diagram illustrates the key factors influencing plasticizer leaching:
Caption: Key factors influencing the leaching of plasticizers from polymer matrices.
Alternatives to 1,4-Butanediol Dibenzoate
When considering alternatives to BDB, it is important to evaluate their plasticizing performance, leaching profiles, and regulatory status. Some common non-phthalate plasticizers include:
-
Other Dibenzoates: As shown in the table above, 1,5-pentanediol dibenzoate and 1,6-hexanediol dibenzoate show excellent plasticizing properties in PVC.[2] Diethylene glycol dibenzoate and dipropylene glycol dibenzoate are also widely used.[3][9]
-
Terephthalates: Di(2-ethylhexyl) terephthalate (DEHT or DOTP) is a popular non-phthalate plasticizer with a good safety profile and low migration potential.[14]
-
Citrates: Acetyl tributyl citrate (ATBC) is a bio-based plasticizer often used in sensitive applications.[14]
-
Adipates: Adipate plasticizers are another class of non-phthalate alternatives.[14]
The choice of an alternative will depend on the specific requirements of the application, including the desired mechanical properties, the operating temperature, and the nature of any contacting substances.
Conclusion and Future Outlook
1,4-butanediol dibenzoate presents itself as a viable non-phthalate plasticizer with the unique characteristic of being a reversible heat-activated plasticizer in PVC.[2] While this property can be beneficial for processing, its performance at ambient temperatures in terms of flexibility may be lower than that of other dibenzoates or DEHP.[2]
For researchers, scientists, and drug development professionals, the critical consideration is the potential for leaching. While direct comparative leaching data for BDB is not yet abundant in the literature, the experimental framework provided in this guide offers a robust approach to generating this crucial information. By conducting well-designed leaching studies, it is possible to make informed decisions about the suitability of BDB and its alternatives for specific applications, ensuring both product performance and safety.
Future research should focus on generating comprehensive, publicly available data on the leaching of BDB from a wider range of polymers (including TPU and EVA) into various pharmaceutically and biologically relevant media. Such studies will be invaluable in solidifying the position of BDB within the landscape of modern, safer plasticizers.
References
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Chen, Y., Zhou, S., Pan, S., Zhao, D., Wei, J., Zhao, M., & Fan, H. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1), 8. [Link]
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Gunawardana, L. M. K. D. D. K., Vamvounis, G., & Philippa, B. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Polymers, 10(6), 648. [Link]
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Plasticizer Migration: Ensuring Safety in Food Packaging. (2015, October 1). Adhesives & Sealants Industry. [Link]
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New standard test method to identify plasticizers. (2013, June 28). Food Packaging Forum. [Link]
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Leachables in Medical Plastics - What's The Issue? (2024, October 14). Polymer Solutions. [Link]
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Bastos, J., & Petersen, J. H. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Food Additives & Contaminants: Part A, 31(7), 1266-1275. [Link]
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Methods for Determination of Plasticizer Migration. (n.d.). Scribd. [Link]
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Bagel-Boithias, S., Sautou-Miranda, V., Bourdeaux, D., Tramier, V., Boyer, A., & Chopineau, J. (2005). Leaching of diethylhexyl phthalate from multilayer tubing into etoposide infusion solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 62(2), 168-73. [Link]
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Singh, S., & Li, S. S. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews, 2(1), 1-10. [Link]
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Shrestha, Y. (2023). The Unwelcoming Truth Behind Plasticizers in Healthcare. Qapsule Queen s Undergraduate Health Sciences Journal, 1(1). [Link]
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Plasticizer Migration: Ensuring Safety in Food Packaging. (2015, October 1). Adhesives & Sealants Industry. [Link]
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Din, S. N., Abdullah, L. C., & Ahmad, I. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology, 6(1), 1-8. [Link]
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Gulizia, A. M., Philippa, B., Vamvounis, G., & Magnusson, M. (2023). Understanding plasticiser leaching from polystyrene microplastics. The Science of the total environment, 858(Pt 1), 159099. [Link]
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Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. (2025, August 7). ResearchGate. [Link]
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1,4-BUTANEDIOL. (2005, August 16). SWGDRUG.org. [Link]
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Equilibrium leaching of selected ultraviolet stabilizers from plastic products. (2022). Journal of Hazardous Materials, 427, 128144. [Link]
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Leaching of Plasticized PVC: Effect of Irradiation. (2025, August 6). ResearchGate. [Link]
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Recovery of 1,4-butanediol from aqueous solutions through aqueous two-phase systems with K2CO3. (2023, December 4). ResearchGate. [Link]
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PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. (n.d.). Nayakem. [Link]
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TOX-54: 1,4-Butanediol (CASRN 110-63-4). (n.d.). National Toxicology Program (NTP). [Link]
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Proposed reaction routes of Ethylene-vinyl acetate (EVA)/Thermoplastic Polyurethane (TPU) Blends. (2024, May 27). ResearchGate. [Link]
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Al-Saleh, I., & Al-Doush, I. (2019). Leaching of Organic Toxic Compounds from PVC Water Pipes in Medina Al-Munawarah, Kingdom of Saudi Arabia. Processes, 7(9), 641. [Link]
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Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. (n.d.). Gantrade. [Link]
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Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. (2024, August 22). Protocols.io. [Link]
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Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. (2025, April 16). Express Polymer Letters, 18(12), 1209-1223. [Link]
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Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. (2021). Polymers, 13(16), 2736. [Link]
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Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. (2022). Polymers, 14(18), 3788. [Link]
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Identification of potential technologies for 1,4-Butanediol production using prospecting methodology. (2023). Bioresource Technology Reports, 23, 101533. [Link]
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Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. (2021, January 13). MDPI. [Link]
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A thermodynamic study of solute–solvent interactions through dielectric properties of the mixtures consisting of 1,4-butanediol, 1-octanol, and 1,4-dioxane at different temperatures. (2025, August 8). ResearchGate. [Link]
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Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. (2025, October 12). ResearchGate. [Link]
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The Environmental Fate of 1,4-Butanediol Dibenzoate: A Comparative Guide to its Biodegradability
For researchers, scientists, and drug development professionals, the environmental impact of chemical compounds is a critical consideration in modern product development. This guide provides an in-depth technical analysis of the biodegradability of 1,4-butanediol dibenzoate (BDB), a non-phthalate plasticizer, comparing its environmental persistence with common alternatives. By synthesizing available scientific literature and standardized testing methodologies, this document offers a comprehensive overview to inform material selection and environmental risk assessment.
Introduction to 1,4-Butanediol Dibenzoate and its Environmental Relevance
1,4-Butanediol dibenzoate (CAS No. 5844-01-9) is a dibenzoate ester utilized as a plasticizer in various polymer applications. Its function is to increase the flexibility and durability of materials. As with any chemical intended for widespread use, understanding its environmental fate is paramount. Biodegradability, the capacity of microorganisms to break down a substance into simpler, non-toxic components, is a key indicator of its environmental persistence. A substance that biodegrades readily is less likely to accumulate in ecosystems and cause long-term harm.
Scientific studies suggest that 1,4-butanediol dibenzoate is readily biodegradable. It has been reported to be quickly broken down by common soil bacteria without the significant accumulation of intermediate metabolites. This favorable biodegradability profile positions it as a potentially more environmentally benign alternative to certain traditional plasticizers.
The Biodegradation Pathway of 1,4-Butanediol Dibenzoate
The biodegradation of 1,4-butanediol dibenzoate is initiated by the enzymatic hydrolysis of its ester bonds. This process is a common metabolic pathway for ester-containing compounds in the environment. The proposed degradation pathway involves two main stages:
-
Initial Hydrolysis: The process begins with the cleavage of one of the ester linkages by microbial esterases, yielding benzoic acid and 1,4-butanediol monobenzoate. A second hydrolysis step then breaks down the monobenzoate into another molecule of benzoic acid and 1,4-butanediol.
-
Metabolism of Intermediates: The resulting intermediates, 1,4-butanediol and benzoic acid, are common organic compounds that are readily metabolized by a wide range of microorganisms through central metabolic pathways. 1,4-butanediol is oxidized to succinate and enters the Krebs cycle, while benzoic acid is typically degraded via the β-ketoadipate pathway.
Comparative Analysis of Biodegradability
To provide a clear perspective on the environmental performance of 1,4-butanediol dibenzoate, this section compares its biodegradability with that of other commonly used plasticizers. The data is primarily based on standardized "ready biodegradability" tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). A substance is considered "readily biodegradable" if it achieves a certain percentage of degradation (e.g., >60% mineralization to CO2) within a 28-day period and satisfies a "10-day window" criterion.
| Plasticizer | Test Method | Duration | Biodegradation (%) | Classification |
| 1,4-Butanediol Dibenzoate (BDB) | Data not publicly available | - | - | Reported as readily biodegradable |
| Di(2-ethylhexyl) phthalate (DEHP) | OECD 301F | 28 days | 58.7% | Not readily biodegradable[1] |
| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | OECD 301B | - | Data not publicly available | - |
| Acetyl tributyl citrate (ATBC) | OECD 301D | 28 days | 16% | Not readily biodegradable[2] |
| Acetyl tributyl citrate (ATBC) | OECD 302C | 28 days | 82% | Inherently biodegradable[2] |
Note on Data Availability: The lack of publicly available, standardized biodegradability data for some compounds, including 1,4-butanediol dibenzoate and DINCH, highlights a transparency challenge in the chemical industry. The data for ATBC shows a discrepancy between "ready" and "inherent" biodegradability tests, with the latter suggesting the potential for degradation under favorable conditions, though not as rapidly as "readily" biodegradable substances.
Experimental Protocol: OECD 301B for Ready Biodegradability
The OECD 301B test, also known as the CO2 Evolution Test, is a robust method for determining the ready biodegradability of organic chemicals. The causality behind its design is to simulate the conditions of an aerobic aqueous environment, such as a river or wastewater treatment plant, and to measure the ultimate biodegradation (mineralization) of the test substance to carbon dioxide.
Principle of the Method
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.
Step-by-Step Methodology
-
Preparation of Mineral Medium: A specific mineral medium is prepared containing essential mineral salts to support microbial growth.
-
Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used. It is washed and suspended in the mineral medium.
-
Test Setup:
-
Test Vessels: Multiple vessels (typically 3-5 liters) are set up.
-
Test Substance Vessels: The test substance is added to the mineral medium to achieve a concentration of 10-20 mg of organic carbon per liter. The inoculum is then added.
-
Blank Control: Contains only the mineral medium and inoculum to measure the CO2 produced by the microorganisms themselves.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to ensure the viability and activity of the inoculum.
-
Toxicity Control: Contains the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: The vessels are incubated at a constant temperature (20-24°C) in the dark for 28 days.
-
Aeration and CO2 Trapping: CO2-free air is bubbled through the test solutions. The evolved CO2 is trapped in a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide.
-
Measurement of CO2: At regular intervals, the amount of CO2 trapped is determined by titrating the remaining hydroxide solution or by analyzing the total inorganic carbon.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to its theoretical maximum CO2 production (ThCO2).
-
Validation: The test is considered valid if the reference substance shows a degradation of >60% within 14 days, and the CO2 evolution in the blank at the end of the test is within a specified range.
Conclusion and Future Perspectives
The available evidence strongly suggests that 1,4-butanediol dibenzoate is a readily biodegradable substance, positioning it as a more environmentally favorable alternative to persistent plasticizers like certain phthalates. Its degradation pathway proceeds through hydrolysis to common, easily metabolized intermediates.
However, the lack of publicly accessible, standardized quantitative data for 1,4-butanediol dibenzoate underscores the need for greater transparency in the chemical industry. For a comprehensive environmental risk assessment, such data is indispensable.
For researchers and professionals in drug development and other industries, the selection of materials with a favorable environmental profile is increasingly important. While 1,4-butanediol dibenzoate shows promise, a thorough evaluation should always include a critical assessment of available data and a push for greater data transparency from chemical manufacturers.
References
-
Gatidou, G., Stasinakis, A. S., & Thomaidis, N. S. (2008). Application of the OECD 301F respirometric test for the biodegradability assessment of various potential endocrine disrupting chemicals. Bioresource technology, 99(9), 3458–3467. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,4-Butanediol Dibenzoate
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The methods used to quantify active pharmaceutical ingredients (APIs), their impurities, and related compounds must be reliable, reproducible, and fit for their intended purpose.[1][2] 1,4-Butanediol dibenzoate, a compound often used as a plasticizer or in various formulations, requires precise and accurate analytical methods for its quantification and characterization. This guide provides an in-depth comparison of common analytical techniques for 1,4-butanediol dibenzoate and details a robust cross-validation protocol to ensure consistency between different analytical methods.
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like those from the International Council for Harmonisation (ICH) provide a framework for this process, ensuring that analytical methods are accurate, specific, and reliable.[1][5][6][7][8][9]
This guide will delve into the principles of two primary analytical techniques suitable for 1,4-butanediol dibenzoate analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind experimental choices and present a comprehensive cross-validation plan designed to ensure the trustworthiness and scientific integrity of the analytical data.
Analytical Techniques for 1,4-Butanediol Dibenzoate
The selection of an analytical method is contingent upon the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 1,4-butanediol dibenzoate, both HPLC and GC stand out as powerful separation techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For 1,4-butanediol dibenzoate, a non-volatile compound, reverse-phase HPLC is the most appropriate mode.
Principle of Operation: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[10] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like 1,4-butanediol dibenzoate, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.
Causality Behind Experimental Choices:
-
Column Chemistry (Stationary Phase): A C18 column is the workhorse for reverse-phase chromatography due to its hydrophobicity, which provides excellent retention for nonpolar analytes like 1,4-butanediol dibenzoate.
-
Mobile Phase Composition: A gradient of water and acetonitrile is often employed to ensure adequate retention and sharp peak shapes. The gradient allows for the elution of a wide range of compounds with varying polarities.
-
Detector: A UV detector is suitable for 1,4-butanediol dibenzoate due to the presence of the benzoate chromophores, which absorb UV light. A wavelength of around 230 nm is typically effective.
Experimental Workflow: HPLC Method
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 1,4-butanediol dibenzoate has a relatively high boiling point, it is amenable to GC analysis, particularly with a high-temperature column and appropriate inlet conditions.
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas, e.g., helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column.
Causality Behind Experimental Choices:
-
Column (Stationary Phase): A nonpolar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points.
-
Inlet Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the 1,4-butanediol dibenzoate without causing thermal degradation.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. It offers high sensitivity and a wide linear range.
Experimental Workflow: GC Method
Caption: Gas Chromatography (GC) analytical workflow.
Cross-Validation of Analytical Methods: Ensuring Inter-Method Consistency
Cross-validation is the process of comparing the results from two or more different analytical methods to ensure that they provide equivalent results.[11][12] This is a critical step when a new method is introduced to replace an existing one, or when data from different methods need to be compared. The core principle is to demonstrate that any observed differences are within acceptable limits and do not impact the final decision on product quality.
The validation of analytical methods should adhere to the guidelines set forth by the ICH and USP.[7][13][14][15][16] The key validation parameters to be assessed during a cross-validation study are:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Cross-Validation Protocol: A Step-by-Step Guide
This protocol outlines the steps for a comprehensive cross-validation study comparing an HPLC and a GC method for the quantification of 1,4-butanediol dibenzoate.
1. Define Acceptance Criteria: Before initiating the study, predefined acceptance criteria for all validation parameters must be established. These criteria should be based on the intended use of the method and relevant regulatory requirements.
2. Method Validation: Both the HPLC and GC methods must be individually validated according to ICH Q2(R2) guidelines.[6][7][8][9] This includes a full assessment of accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.
3. Comparative Testing:
- Sample Selection: A minimum of three batches of the drug substance or product containing 1,4-butanediol dibenzoate should be selected for the study.
- Analysis: Each batch should be analyzed in triplicate by both the HPLC and GC methods.
- Data Comparison: The results obtained from both methods should be statistically compared. A paired t-test or an equivalence test is often used to determine if there is a statistically significant difference between the two methods.
4. Data Presentation and Analysis: The results of the cross-validation study should be presented in a clear and concise manner, typically in tabular format, to facilitate comparison.
Data Presentation: A Comparative Summary
The following tables provide a template for summarizing the comparative data from the cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 1.5% | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte | No interference at the retention time of the analyte | Specific |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.1 µg/mL | Defined based on intended use |
| Range | 0.1 - 10 µg/mL | 0.2 - 20 µg/mL | Covers expected concentration range |
Table 2: Comparative Analysis of 1,4-Butanediol Dibenzoate in Test Samples
| Sample Batch | HPLC Result (mg/g) | GC Result (mg/g) | % Difference |
| Batch A | 99.5 | 99.2 | 0.30% |
| Batch B | 98.9 | 99.1 | -0.20% |
| Batch C | 100.1 | 100.4 | -0.30% |
| Mean | 99.5 | 99.6 | |
| Standard Deviation | 0.6 | 0.6 | |
| Paired t-test (p-value) | \multicolumn{3}{c | }{> 0.05 (No significant difference)} |
Logical Framework for Cross-Validation
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods is not merely a regulatory requirement; it is a fundamental scientific practice that underpins the reliability of data in the pharmaceutical industry. By systematically comparing different analytical techniques, such as HPLC and GC for the analysis of 1,4-butanediol dibenzoate, and adhering to the principles outlined in this guide, researchers and scientists can ensure the consistency and accuracy of their results. This commitment to scientific integrity is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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- USP <1225> Method Validation - BA Sciences. (n.d.).
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- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
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- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (n.d.).
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- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15).
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- <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.).
- Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID). (n.d.).
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- 1,4-Butanediol, dibenzoate - the NIST WebBook. (n.d.).
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- Author's personal copy Conformational analysis of 1,4-butanediol: A microwave spectroscopy study | Request PDF - ResearchGate. (2025, August 8).
- Capillary gas chromatographic determination of 1,4-butanediol and gamma-hydroxybutyrate in human plasma and urine - PubMed. (n.d.).
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- GC-FID chromatogram for specific migration of 1,4-butanediol from the SMPU film to simulants A, B, and E. - ResearchGate. (n.d.).
- HPLC chromatogram of 1,4-butanediol bis(3-mercaptobutylate) (BDMB) and... (n.d.).
- US4294998A - Preparation of high purity 1,4-butanediol - Google Patents. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Butanediol, Dibenzoate
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides essential, procedurally-focused information for the proper disposal of 1,4-Butanediol, dibenzoate (CAS No. 19224-27-2), ensuring the safety of personnel and the protection of our environment. As direct safety and disposal data for this specific compound is limited, this directive synthesizes information from its parent compound, 1,4-Butanediol, and the benzoate functional group, grounded in the regulatory framework of the U.S. Environmental Protection Agency (EPA).
Hazard Identification & Immediate Safety
Before any disposal protocol is initiated, a thorough understanding of the immediate hazards is paramount. While this compound itself is not extensively characterized, we must extrapolate from its parent compound, 1,4-Butanediol.
-
Primary Hazards: The parent compound, 1,4-Butanediol, is classified as harmful if swallowed and may cause drowsiness or dizziness.[1][2][3] Skin and eye contact should be avoided.
-
Incompatible Materials: Keep this compound and its waste away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[4]
Required Personal Protective Equipment (PPE)
A culture of safety is a self-validating system. Adherence to PPE protocols is the first line of defense during handling and disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or chemical splash goggles. | Protects against accidental splashes of the chemical or contaminated solvents. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal exposure. Always inspect gloves for degradation before use. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Waste Characterization: A Regulatory Imperative
The cornerstone of compliant disposal is the accurate characterization of the waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits specific "characteristics".[5][6]
This compound is not a specifically listed hazardous waste on the F, K, P, or U lists.[6] Therefore, the responsibility falls upon you, the generator, to determine if your waste stream exhibits any of the four characteristics of hazardous waste.[5]
The Four Characteristics of Hazardous Waste (40 CFR Part 261)
-
Ignitability (EPA Waste Code D001):
-
Definition: A liquid with a flash point less than 60°C (140°F).[7]
-
-
Corrosivity (D002):
-
Definition: An aqueous solution with a pH ≤ 2 or ≥ 12.5.[7]
-
Analysis: As a neutral organic ester, this compound is not corrosive. This characteristic is not a concern unless the waste is mixed with strong acids or bases.
-
-
Reactivity (D003):
-
Definition: Unstable under normal conditions, may react violently with water, or generate toxic gases.[7]
-
Analysis: This compound is stable under normal conditions and does not meet the criteria for reactivity.
-
-
Toxicity (D004-D043):
-
Definition: When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants (e.g., specific heavy metals, pesticides, solvents) at or above regulated concentrations.[7]
-
Analysis: The pure compound will not fail the TCLP test. However, this is the most critical evaluation point in a research setting. You must use your "knowledge of process" to determine if the waste has become contaminated during your experiment with any of the 39 regulated toxic constituents. For example, if your process involved heavy metal catalysts, the resulting waste could be a D-coded toxic hazardous waste.
-
Step-by-Step Disposal Protocol
This protocol provides a conservative, compliant pathway for the disposal of this compound waste from a laboratory setting. The guiding principle is to manage the waste as hazardous unless you can definitively prove it is not.
Step 1: Segregate the Waste at the Point of Generation
-
Action: Collect waste this compound and materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated waste container.
-
Causality: Do not mix this waste with other streams, especially incompatible materials or non-hazardous waste. Improper mixing can create unsafe chemical reactions and vastly complicates and increases the cost of disposal.
Step 2: Select an Appropriate Waste Container
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.
-
Causality: The container must not react with or be degraded by the waste. Acids and bases, for example, should not be stored in metal containers.[11] Ensure the container is in good condition to prevent leaks.
Step 3: Properly Label the Waste Container
-
Action: Immediately upon starting waste accumulation, affix a completed hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Do not use abbreviations.[13]
-
List all constituents of any mixture, including solvents, with percentages.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The specific hazard(s) (e.g., "Toxic").
-
Generator's name, building, and room number.[13]
-
-
Causality: Accurate labeling is a strict regulatory requirement and is critical for ensuring safe handling, storage, and final disposal by your institution's Environmental Health & Safety (EHS) team and the ultimate disposal facility.
Step 4: Store the Waste in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled container in a designated SAA. This must be at or near the point of generation and under the control of the laboratory personnel.[12][14]
-
Causality: SAAs are designed for the safe, short-term accumulation of hazardous waste. Containers must remain closed except when adding waste. Keeping waste in a designated, supervised area minimizes the risk of spills and unauthorized access.[14]
Step 5: Arrange for Disposal
-
Action: Once the container is full (do not overfill; leave at least 10% headspace), or within one year of the accumulation start date, contact your institution's EHS office to request a waste pickup.[14]
-
Causality: EHS professionals are responsible for consolidating waste and ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] Never attempt to dispose of this chemical via the sanitary sewer or in the regular trash.[13]
Visualization of the Disposal Workflow
The following diagram illustrates the critical decision-making process for managing this compound waste.
Caption: Decision Workflow for this compound Waste Disposal.
Spill & Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: If safe to do so, prevent others from entering the spill zone.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 1.
-
Contain the Spill: For liquid spills, absorb with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent pad.
-
Collect and Dispose: Carefully scoop the absorbed material into a compatible container. Label it as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol in Section 3.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Prevent Environmental Release: Do not wash spills down the drain or allow them to enter the sewer system.[1]
References
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Hazardous waste characterization. Practice Greenhealth. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. (2023-07-21). [Link]
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Safety Data Sheet: 1,4-Butanediol. Dairen Chemical Corporation. (2019-06-18). [Link]
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4 Hazardous Waste Characteristics Under RCRA. Lion Technology. (2025-06-30). [Link]
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About 1,4-Butanediol(BDO). BoJie Chemical Co.,Ltd. (2024-01-27). [Link]
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RCRA Compliance at Cleanup Sites: Waste Characterization & Listed Hazardous Waste. Connecticut Department of Energy & Environmental Protection. [Link]
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Safety data sheet according to 1907/2006/EC, Article 31. C.P.A Chem Ltd. (2020-01-30). [Link]
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1,4-Butanediol(BDO) | CAS 110-63-4. Anyang General Chemical Co., Ltd. (2018-03-29). [Link]
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Safety Data Sheet: 1,4-Butanediol. Tri-iso. [Link]
-
ICSC 1104 - 1,4-BUTANEDIOL. Inchem.org. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
